molecular formula C12F21N3 B1329371 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine CAS No. 915-76-4

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Cat. No.: B1329371
CAS No.: 915-76-4
M. Wt: 585.11 g/mol
InChI Key: KXQUYHRRCVECPV-UHFFFAOYSA-N
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Description

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C12F21N3 and its molecular weight is 585.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71020. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12F21N3/c13-4(14,7(19,20)10(25,26)27)1-34-2(5(15,16)8(21,22)11(28,29)30)36-3(35-1)6(17,18)9(23,24)12(31,32)33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUYHRRCVECPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50238598
Record name 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
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Molecular Weight

585.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

915-76-4
Record name 2,4,6-Tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine
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Record name 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a fluorinated heterocyclic compound. The information is curated for researchers, scientists, and professionals in drug development and materials science who require precise data for modeling, synthesis, and application development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for compound characterization.

Physical and Chemical Properties

This compound is a dense, thermally stable liquid with a low refractive index. Its chemical structure and properties are detailed below.

PropertyValueSource
CAS Number 915-76-4[1][2][3][4][5][6][7][8][9]
Molecular Formula C12F21N3[1][2][3][4][5][7][8][9]
Molecular Weight 585.12 g/mol [1][5][7][9]
Appearance Colorless to Almost colorless clear liquid
Density 1.716 g/mL at 25 °C[1][2][3][6][9]
Specific Gravity (20/20) 1.72
Boiling Point 164-165 °C[1][2][3][6][9]
Melting Point ~25 °C[2][3][9]
Refractive Index n20/D 1.311[1][2][3][6][9]
Flash Point 165 °C[2][3][9]
Vapor Pressure 0.0665 mmHg at 25°C[2]
Water Solubility (log10WS) -8.48 (Predicted)[5][10]
Octanol/Water Partition Coefficient (logP) 6.740 (Predicted)[5][10]

Experimental Protocols for Physical Property Determination

1. Determination of Boiling Point: The boiling point of fluorinated compounds can be determined using the boiling point method, where the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is measured.[11] For high-purity substances, techniques like differential scanning calorimetry (DSC) can also be employed to determine the boiling point.

2. Density and Specific Gravity Measurement: A calibrated pycnometer is typically used to determine the density of liquid samples. The pycnometer is weighed empty, then filled with the sample liquid and weighed again at a controlled temperature (e.g., 20°C or 25°C). The density is calculated from the mass of the liquid and the known volume of the pycnometer. Specific gravity is then determined by comparing the density of the substance to the density of a reference substance, usually water.

3. Refractive Index Measurement: An Abbe refractometer is a common instrument for measuring the refractive index of liquids. A small sample is placed on the prism, and a light source is passed through it. The angle of refraction is measured, and the refractive index is read directly from the instrument's scale. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength of light (e.g., the sodium D-line, 589 nm).

4. Gas Chromatography (GC) for Purity Assessment: The purity of this compound, stated as >98.0%(GC), is determined by gas chromatography. In this technique, a small amount of the volatilized sample is injected into a column. An inert carrier gas moves the sample through the column, and the components separate based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column measures the quantity of each component, allowing for the determination of the sample's purity.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and physical property characterization of a chemical compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural and Purity Analysis cluster_2 Physical Property Measurement cluster_3 Data Analysis and Reporting A Reactant Preparation B Chemical Synthesis A->B C Purification (e.g., Distillation) B->C D Spectroscopic Analysis (NMR, MS) C->D E Purity Assessment (GC) C->E F Boiling Point E->F G Density E->G H Refractive Index E->H I Other Properties (Viscosity, etc.) E->I J Data Compilation and Analysis F->J G->J H->J I->J K Technical Documentation J->K

Caption: Workflow for Synthesis and Physical Characterization.

References

An In-depth Technical Guide to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a perfluorinated derivative of 1,3,5-triazine. The document details its chemical structure, physical and chemical properties, and a plausible synthetic route. Furthermore, it outlines standardized experimental protocols for its characterization using modern analytical techniques. Due to its chemical inertness and unique properties, this compound is primarily utilized in specialized technical applications rather than in drug development, and as such, no biological activity or signaling pathways have been reported.

Chemical Structure and Properties

This compound is a symmetrical molecule characterized by a central 1,3,5-triazine ring substituted with three heptafluoropropyl groups at the 2, 4, and 6 positions. The presence of a high degree of fluorination imparts significant chemical stability and unique physical properties to the molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 915-76-4[1][2][3][4]
Molecular Formula C₁₂F₂₁N₃[3][4]
Molecular Weight 585.12 g/mol [2][4]
IUPAC Name 2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine[3][4]
Synonyms 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine, s-Triazine, 2,4,6-tris(heptafluoropropyl)-[2]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 164-165 °C[5]
Density 1.716 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.311[5]

Synthesis

While a variety of methods exist for the synthesis of substituted 1,3,5-triazines, the most common and industrially viable route for symmetrically substituted triazines is the catalyzed cyclotrimerization of the corresponding nitrile. For this compound, the logical precursor is heptafluorobutyronitrile.

G Reactant 3 x Heptafluorobutyronitrile (C₃F₇CN) Catalyst Catalyst (e.g., Lewis Acid) Reactant->Catalyst Heat/Pressure Product This compound Catalyst->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Cyclotrimerization

This protocol is a generalized procedure based on the known synthesis of similar perfluorinated triazines.

Materials:

  • Heptafluorobutyronitrile

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or other trimerization catalysts

  • High-pressure autoclave reactor with stirrer and temperature control

  • Inert solvent (optional, reaction can be performed neat)

  • Distillation apparatus

Procedure:

  • Ensure the autoclave reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charge the reactor with heptafluorobutyronitrile and the catalyst. The molar ratio of nitrile to catalyst should be optimized but can be initiated at approximately 100:1.

  • Seal the reactor and begin stirring.

  • Slowly heat the reactor to the target temperature, typically in the range of 150-250 °C. The pressure will increase due to the vapor pressure of the nitrile.

  • Maintain the reaction temperature and stirring for several hours (e.g., 4-24 hours), monitoring the pressure for any significant changes that might indicate reaction completion or side reactions.

  • After the reaction period, cool the reactor to room temperature and carefully vent any remaining pressure.

  • The crude product, a liquid, is then purified by fractional distillation under reduced pressure to isolate the this compound from unreacted starting material and any byproducts.

Characterization

The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques.

G Start Synthesized Product GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Start->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Start->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Start->FTIR Purity Purity Confirmation GC_MS->Purity Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation FTIR->Structure_Confirmation Final Characterized Product Purity->Final Structure_Confirmation->Final

Caption: Experimental workflow for the characterization of the final product.

Experimental Protocols: Characterization

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To determine the purity of the compound and confirm its molecular weight.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 700.

    • Interpretation: The resulting chromatogram will show the retention time of the compound, and the mass spectrum will display the molecular ion peak (or characteristic fragments) corresponding to the molecular weight of this compound. The NIST WebBook provides a reference mass spectrum for this compound.[2]

3.1.2. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the presence and structure of the heptafluoropropyl groups.

Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition Parameters:

    • Nucleus: ¹⁹F.

    • Reference: An external or internal standard such as CFCl₃ (δ = 0 ppm).

    • Decoupling: Proton decoupling is generally not necessary unless H-F couplings are being investigated.

    • Interpretation: The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the -CF₂-, -CF₂-, and -CF₃ groups of the heptafluoropropyl chain. The chemical shifts, integrations, and coupling patterns will be characteristic of this structure.

Applications

Due to its high thermal and chemical stability, this compound is primarily used in technical applications:

  • Mass Spectrometry Standard: It is used as a calibration compound for mass spectrometers, particularly in the higher mass range.

  • High-Temperature Lubricants and Heat Transfer Fluids: Its stability makes it suitable for use in extreme temperature environments.

  • Dielectric Fluids: Its non-conductive nature allows for its use in electronic applications.

  • Electrolyte Additive: It has been investigated for use in the electrolytes of secondary batteries.[5]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is also noted to be moisture-sensitive.[2]

Conclusion

This compound is a highly fluorinated specialty chemical with a unique set of properties derived from its structure. Its synthesis is achievable through the cyclotrimerization of heptafluorobutyronitrile, and its identity and purity can be confirmed using standard analytical techniques such as GC-MS and ¹⁹F NMR. While its inert nature limits its application in drug development, it serves as a valuable compound in various technical fields requiring high-performance materials.

References

An In-depth Technical Guide to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine (CAS: 915-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a perfluorinated organic compound with significant applications in analytical chemistry. This document consolidates key physicochemical properties, spectroscopic data, and safety information. Included are detailed tables of quantitative data, a representative synthesis protocol, and diagrams illustrating its structure and synthesis. This guide is intended to be a valuable resource for professionals utilizing or investigating this compound.

Introduction

This compound, identified by the CAS number 915-76-4, is a symmetrically substituted, perfluorinated derivative of 1,3,5-triazine. Its chemical structure consists of a central triazine ring with three heptafluoropropyl groups attached to the carbon atoms. This high degree of fluorination imparts unique properties to the molecule, such as high thermal stability, chemical inertness, and a high molecular weight, making it particularly useful in specific analytical applications. One of its primary uses is as a mass calibration standard in negative ion chemical ionization mass spectrometry.[1] It has also been explored for use in secondary battery electrolytes.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application, and in the design of experimental procedures.

PropertyValueReference(s)
Molecular Formula C₁₂F₂₁N₃[3]
Molecular Weight 585.11 g/mol [4]
CAS Number 915-76-4[5]
Appearance Colorless to almost colorless clear liquidTCI America
Melting Point ~25 °C[6]
Boiling Point 164-165 °C (lit.)[6]
Density 1.716 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.311 (lit.)[6]
Vapor Pressure 0.0665 mmHg at 25 °C[6]
Water Solubility (log₁₀WS) -8.48 (calculated)[7]
Octanol/Water Partition Coefficient (logP) 6.740 (calculated)[7]

Synthesis

The primary route for the synthesis of symmetrically substituted 1,3,5-triazines is the cyclotrimerization of the corresponding nitrile.[8] For this compound, this involves the cyclotrimerization of heptafluorobutyronitrile (CF₃CF₂CF₂CN). This reaction typically requires a catalyst and can be carried out under various conditions.

Representative Experimental Protocol: Catalytic Cyclotrimerization of Heptafluorobutyronitrile

Materials:

  • Heptafluorobutyronitrile

  • Lewis acid catalyst (e.g., Zinc Chloride, p-Toluenesulfonic acid)

  • High-pressure autoclave or sealed reaction vessel

  • Anhydrous solvent (optional, can be run neat)

  • Apparatus for distillation or sublimation for purification

Procedure:

  • A high-pressure reaction vessel is charged with heptafluorobutyronitrile and a catalytic amount of a Lewis acid (e.g., 5 mol%).

  • The vessel is sealed and heated to a temperature typically in the range of 200-300 °C. The reaction may also be conducted under elevated pressure.

  • The reaction is maintained at this temperature for several hours to allow for the cyclotrimerization to proceed. Reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the nitrile peak).

  • After cooling to room temperature, the reaction mixture is carefully vented.

  • The crude product is then purified. Given its boiling point, fractional distillation under reduced pressure is a suitable method for purification.

Note: This is a representative protocol and optimization of catalyst, temperature, pressure, and reaction time may be necessary to achieve high yields and purity.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is well-documented and serves as a key identifier. The high mass and distinct isotopic pattern of the molecular ion, along with characteristic fragmentation, make it an excellent mass calibration standard.[1]

Key Fragments (m/z):

  • A detailed analysis of the mass spectrum from the NIST WebBook reveals significant fragment ions. The fragmentation of perfluoroalkyl compounds can be complex, often involving rearrangements.[1]

m/zProposed Fragment
585[M]⁺ (Molecular Ion)
566[M - F]⁺
466[M - C₂F₅]⁺
416[M - C₃F₇]⁺
219[C₄F₇N₂]⁺
195[C₃F₅N₂]⁺
169[C₃F₇]⁺
131[C₃F₅]⁺
119[C₂F₅]⁺
100[C₂F₄]⁺
93[C₃F₃]⁺
69[CF₃]⁺

Data interpreted from the NIST Mass Spectrometry Data Center.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly informative.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three different fluorine environments in the heptafluoropropyl chain (-CF₃, -CF₂-, and -CF₂- adjacent to the triazine ring). The chemical shifts and coupling constants are characteristic of these groups.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the triazine ring and the three different carbon environments in the heptafluoropropyl chains. The signals for the fluorinated carbons will exhibit splitting due to C-F coupling.

Detailed, assigned NMR data with specific chemical shifts and coupling constants are not widely published. Researchers should acquire their own data for definitive characterization.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also noted to be moisture-sensitive.[3]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Nitrile Heptafluorobutyronitrile (3 eq.) Triazine This compound Nitrile->Triazine Cyclotrimerization Catalyst Lewis Acid Catalyst (e.g., ZnCl₂, p-TSA) Catalyst->Triazine Conditions Heat (200-300 °C) Pressure Conditions->Triazine

Caption: Cyclotrimerization of heptafluorobutyronitrile.

Mass Spectrometry Fragmentation Logic

Fragmentation_Pathway Proposed Mass Spectrum Fragmentation M [M]⁺ m/z 585 M_F [M-F]⁺ m/z 566 M->M_F - F M_C2F5 [M-C₂F₅]⁺ m/z 466 M->M_C2F5 - C₂F₅ M_C3F7 [M-C₃F₇]⁺ m/z 416 M->M_C3F7 - C₃F₇ C2F5 [C₂F₅]⁺ m/z 119 M_C2F5->C2F5 C3F7 [C₃F₇]⁺ m/z 169 M_C3F7->C3F7 C3F7->C2F5 - CF₂ CF3 [CF₃]⁺ m/z 69 C2F5->CF3 - CF₂

Caption: Key fragmentation pathways in EI-MS.

Conclusion

This compound is a specialized chemical with important applications, particularly as a mass spectrometry standard. Its well-defined physicochemical properties and characteristic mass spectrum make it a reliable reference material. This guide provides essential technical information to support its safe and effective use in research and development. Further investigation into its detailed NMR characteristics and optimization of its synthesis would be valuable contributions to the scientific literature.

References

"2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound. The document details its chemical and physical properties, outlines a general synthesis methodology, and discusses its primary applications in a research context. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who may utilize this compound in their work.

Chemical and Physical Properties

This compound is a halogenated triazine derivative. Its high fluorine content imparts unique physical and chemical characteristics, such as high density and a low refractive index. The compound is typically a colorless to nearly colorless liquid at room temperature.[1]

Quantitative data and key identifiers for the compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 585.11 g/mol / 585.12 g/mol [1][2]
Monoisotopic Mass 584.9756884 Da[2]
Molecular Formula C₁₂F₂₁N₃[2][3]
CAS Registry Number 915-76-4[3]
Physical State Liquid (at 20°C)[1]
Boiling Point 165 °C[1][4][5]
Density 1.716 - 1.72 g/mL (at 20-25°C)[1][5]
Refractive Index (n20/D) 1.31 - 1.311[1][5]
Octanol/Water Partition Coeff. (logP) 6.74 - 6.8 (Predicted)[2][6]
Water Solubility (log₁₀WS) -8.48 mol/L (Predicted)[6]

Synthesis Methodology

The synthesis of substituted 1,3,5-triazines often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a versatile precursor.[7][8] The chlorine atoms on the triazine ring are highly susceptible to sequential nucleophilic substitution. This reactivity can be controlled by carefully managing reaction conditions, particularly temperature, allowing for the stepwise introduction of different functional groups.[9]

General Experimental Protocol for Triazine Synthesis
  • First Substitution: Cyanuric chloride is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) and cooled to 0°C under an inert atmosphere (e.g., argon).[7]

  • Nucleophile Addition: The first nucleophile is added to the solution. For a symmetric triazine like the target compound, the same nucleophile (in this case, a heptafluoropropyl source) would be used for all three substitution steps. The reaction is often performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.[7]

  • Second and Third Substitutions: To drive the reaction to completion and achieve trisubstitution, the reaction temperature is typically elevated. The second substitution may occur at room temperature, while the final substitution often requires heating or refluxing to overcome the decreased reactivity of the ring.[9][10]

  • Work-up and Purification: After the reaction is complete, the mixture is partitioned between an organic solvent and an aqueous solution to remove the base and its salt. The organic layer is then dried, the solvent is evaporated, and the final product is purified using techniques such as flash chromatography.[7]

Microwave irradiation has also been shown to be an effective green chemistry approach for accelerating the synthesis of 1,3,5-triazines, often leading to cleaner reactions and higher yields in shorter timeframes.[9]

G cluster_synthesis Generalized Synthesis Workflow start Start: Cyanuric Chloride (in Anhydrous Solvent) step1 Cool to 0°C under Inert Atmosphere start->step1 step2 Add Nucleophile (e.g., Heptafluoropropyl source) + Base (e.g., DIPEA) step1->step2 step3 Allow Reaction to Warm & Heat/Reflux for Complete Substitution step2->step3 step4 Aqueous Work-up (Wash & Extract) step3->step4 step5 Dry & Evaporate Solvent step4->step5 purify Purification (e.g., Flash Chromatography) step5->purify end End Product: 2,4,6-Trisubstituted-1,3,5-triazine purify->end G cluster_ms Use in Mass Spectrometry compound 2,4,6-Tris(heptafluoropropyl) -1,3,5-triazine ms Mass Spectrometer (NICI Mode) compound->ms process Provides Reference Peak at High m/z ms->process result Accurate Mass Calibration for Unknown Analytes process->result

References

An In-depth Technical Guide to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a highly fluorinated organic compound with a stable triazine core. This unique structure imparts exceptional thermal stability, chemical resistance, and other valuable properties, making it a subject of interest in various advanced scientific and industrial applications. This technical guide provides a comprehensive overview of its synonyms, trade names, physicochemical properties, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development and material science.

Synonyms and Trade Names

While no specific trade names for this compound have been identified in the available literature, it is commonly referred to by several synonyms. These are crucial to recognize when searching for this compound in chemical databases and supplier catalogs.

Common Synonyms:

  • 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine[1][2][3]

  • Tris(heptafluoropropyl)-s-triazine[2]

  • s-Triazine, 2,4,6-tris(heptafluoropropyl)-[4]

  • 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)-[2]

  • 2,4,6-Tris-(heptafluoropropyl)-1,3,5-triazine[4]

  • Tris(perfluoropropyl)-S-triazine[4]

  • Perfluorotripropyl-s-triazine[5]

CAS Number: 915-76-4[1][3][6]

Physicochemical Properties

The distinct properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₁₂F₂₁N₃[1][4][7]
Molecular Weight 585.11 g/mol [1][7]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 164-165 °C[8]
Density 1.716 g/mL at 25 °C[8]
Refractive Index 1.310 - 1.311[8]
Storage Temperature 2-8°C, under inert gas

Synthesis

A plausible synthetic route would involve the reaction of cyanuric chloride with a heptafluoropropyl nucleophile, such as a Grignard reagent or an organolithium reagent, in an appropriate solvent system and under controlled temperature conditions. The stepwise substitution of the chlorine atoms on the triazine ring allows for the introduction of the three heptafluoropropyl groups.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product CyanuricChloride Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) ReactionVessel Reaction in Anhydrous Solvent CyanuricChloride->ReactionVessel HeptafluoropropylNucleophile Heptafluoropropyl Nucleophile HeptafluoropropylNucleophile->ReactionVessel FinalProduct 2,4,6-Tris(heptafluoropropyl) -1,3,5-triazine ReactionVessel->FinalProduct Purification

A generalized workflow for the synthesis of this compound.

Key Applications

The unique combination of high fluorine content, thermal stability, and chemical inertness makes this compound a valuable material in several high-performance applications.

Mass Spectrometry Reference Standard

This compound is utilized as a mass marker or calibrant, particularly for negative ion chemical ionization mass spectrometry.[1] Its high molecular weight and well-defined isotopic pattern make it an excellent reference compound for instrument calibration and tuning in the high mass range.

Experimental Protocol: Mass Spectrometer Calibration (General Procedure)

A detailed, standardized protocol is instrument-specific. However, a general procedure for using a reference standard like this compound for mass spectrometer calibration is as follows:

  • Standard Preparation: Prepare a dilute solution of the reference standard in a volatile, high-purity solvent (e.g., acetonitrile or methanol). The concentration will depend on the sensitivity of the mass spectrometer.

  • Infusion: Introduce the standard solution into the mass spectrometer's ion source via direct infusion using a syringe pump. This ensures a stable and continuous signal.

  • Tuning and Calibration: In the mass spectrometer's tuning software, acquire the spectrum of the reference standard. The software will identify the characteristic peaks of the compound and use their known m/z values to calibrate the mass axis of the instrument.

  • Verification: After calibration, acquire a spectrum of a known compound to verify the accuracy of the mass assignments.

MSCalibration cluster_prep Preparation cluster_intro Introduction cluster_cal Calibration cluster_ver Verification A Prepare Dilute Standard Solution B Direct Infusion into Ion Source A->B C Acquire Spectrum and Calibrate Mass Axis B->C D Verify with Known Compound C->D

A typical workflow for mass spectrometer calibration using a reference standard.
Flame Retardants

The high fluorine content of this compound contributes to its effectiveness as a flame retardant.[9] Fluorinated compounds can interrupt the combustion cycle in the gas phase and promote charring in the condensed phase, thereby reducing the flammability of materials. It is particularly valuable in applications where high fire resistance is required, such as in construction and textiles.[9] While specific performance data for this compound is not widely published, related trisubstituted triazine derivatives have shown significant improvements in the flame retardancy of polymers like polypropylene.

High-Performance Coatings and Sealants

The chemical inertness and thermal stability of this triazine derivative make it a suitable component for high-performance coatings and sealants.[9] These coatings are designed to withstand harsh environmental conditions, making them ideal for demanding applications in the automotive and aerospace industries.[9] The fluorinated nature of the compound can also impart hydrophobicity and oleophobicity to surfaces, leading to enhanced durability and ease of cleaning.

Other Potential Applications
  • Electronics: It can be used in the production of insulating materials for electronic components, where its thermal stability and electrical insulation properties are advantageous.[9]

  • Fluorinated Polymers: It can serve as a monomer or a building block for the synthesis of novel fluorinated polymers with specialized properties.[9]

  • Secondary Batteries: There is interest in its use as an electrolyte additive in secondary batteries to potentially improve safety and performance.[2]

Conclusion

This compound is a specialty chemical with a unique set of properties that make it highly valuable for a range of advanced applications. Its primary roles as a mass spectrometry standard and a high-performance additive in flame retardants and coatings are well-established. For researchers and professionals in drug development and material science, understanding the characteristics and potential applications of this compound can open up new avenues for innovation in their respective fields. Further research into its performance in specific applications will undoubtedly continue to expand its utility.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a highly fluorinated heterocyclic compound. Due to its unique properties, this compound is of interest in various fields, including its use as a mass spectrometry standard.[1][2] This document details the primary synthesis routes, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound, also known as 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine, is a symmetrical triazine derivative where each carbon atom of the triazine ring is substituted with a heptafluoropropyl group.[3] Its high fluorine content imparts distinct chemical and physical properties, such as high thermal stability and a specific mass fragmentation pattern, making it a valuable reference compound in mass spectrometry.[1][2][4]

Chemical and Physical Properties [3][5]

PropertyValue
Molecular Formula C₁₂F₂₁N₃
Molecular Weight 585.11 g/mol [3]
Appearance Not specified in readily available literature
Boiling Point 164-165 °C
Density 1.716 g/mL at 25 °C
Refractive Index n20/D 1.311

Synthesis Methodologies

The synthesis of symmetrically substituted triazines can generally be achieved through two primary pathways: the nucleophilic substitution of cyanuric chloride and the cyclotrimerization of nitriles.[6][7] For perfluorinated derivatives like this compound, specific methods have been developed.

Synthesis from Trichlorophosphazo Perfluoroacyls

A patented method describes the synthesis of 2,4,6-tris-perfluoroalkyl-1,3,5-triazines from the reaction of trichlorophosphazo perfluoroacyls with argentous fluoride (AgF). This process is advantageous as it avoids liquid by-products, simplifying the isolation of the desired triazine.

Reaction Scheme:

Synthesis_from_Perfluoroacyls reactant1 3 R-C(O)NHP(O)Cl₂ product1 2,4,6-Tris(perfluoroalkyl)-1,3,5-triazine reactant1->product1 Reaction reactant2 Argentous Fluoride (AgF) reactant2->product1 product2 Phosphorus Oxyfluoride (POF₃) product1->product2 By-product

Figure 1: General reaction scheme for the synthesis of 2,4,6-tris-perfluoroalkyl-1,3,5-triazines.

Experimental Protocol (Adapted from Patent):

While a specific protocol for the heptafluoropropyl derivative is not detailed, the following general procedure can be adapted:

  • Reaction Setup: In a suitable reaction vessel, combine the trichlorophosphazo perfluoroacyl (where the perfluoroacyl group is heptafluorobutyryl) with argentous fluoride. The molar ratio of argentous fluoride to the acyl compound can be up to 3:1 to achieve higher yields.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and 150 °C, with a preferred range of 60 °C to 100 °C.

  • Reaction Time: Maintain the reaction for a period of 1 to 4 hours. During this time, the low-boiling by-product, phosphorous oxyfluoride, will evolve from the reaction mixture.

  • Isolation: After the reaction is complete, the desired this compound can be isolated from the reaction mixture.

Quantitative Data:

The patent suggests that this method provides "good yields," although specific quantitative data for the heptafluoropropyl derivative is not provided.

Cyclotrimerization of Heptafluorobutyronitrile

The cyclotrimerization of nitriles is a common and direct method for the synthesis of symmetrically substituted 1,3,5-triazines.[6] This approach involves the catalytic trimerization of three molecules of a nitrile. For the synthesis of this compound, the starting material would be heptafluorobutyronitrile.

Reaction Scheme:

Cyclotrimerization reactant 3 CF₃(CF₂)₂CN (Heptafluorobutyronitrile) product This compound reactant->product Cyclotrimerization catalyst Catalyst catalyst->product

Figure 2: Cyclotrimerization of heptafluorobutyronitrile.

Experimental Protocol (General):

  • Catalyst Selection: Various catalysts have been reported for nitrile cyclotrimerization, including silica-supported Lewis acids and low-valent transition metal complexes. The choice of catalyst is crucial and would need to be optimized for the specific substrate.

  • Reaction Conditions: The reaction is typically carried out in a solvent-free manner or in a high-boiling solvent. The temperature and reaction time are critical parameters that require optimization. Microwave irradiation has been shown to accelerate this type of reaction.[6]

  • Work-up and Isolation: After the reaction, the catalyst is typically removed by filtration, and the product is isolated by distillation or crystallization.

Quantitative Data:

Specific yield and purity data for the cyclotrimerization of heptafluorobutyronitrile to produce the target triazine are not available in the reviewed literature.

Purification Methods

The purification of this compound is crucial to obtain a high-purity product suitable for its intended applications, such as a mass spectrometry standard. The primary methods for purification are distillation and crystallization.

Distillation

Given its boiling point of 164-165 °C, fractional distillation under atmospheric or reduced pressure is a viable method for purifying this compound. This technique is effective in separating the desired product from non-volatile impurities and by-products with significantly different boiling points.

Experimental Protocol (General):

  • Apparatus: Assemble a standard fractional distillation apparatus.

  • Procedure: Heat the crude reaction mixture in the distillation flask. Collect the fraction that distills at or near the reported boiling point of 164-165 °C. The efficiency of the separation will depend on the fractionating column used.

Crystallization

Crystallization is another effective method for purifying solid compounds. The choice of solvent is critical for successful crystallization.

Experimental Protocol (General):

  • Solvent Selection: A suitable solvent is one in which the triazine is sparingly soluble at room temperature but readily soluble at elevated temperatures. The solvent should not react with the compound.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed. The purified crystals of this compound will precipitate out of the solution.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Mass Spectrometry:

The electron ionization mass spectrum of this compound is well-documented and serves as a key identifier.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds.[3][8] The ¹⁹F NMR spectrum of this compound would show characteristic signals for the different fluorine environments in the heptafluoropropyl chains.

Experimental and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_isolation Initial Isolation cluster_purification Purification cluster_characterization Characterization synthesis_method Select Synthesis Method method1 From Trichlorophosphazo Perfluoroacyls synthesis_method->method1 method2 Cyclotrimerization of Heptafluorobutyronitrile synthesis_method->method2 reaction Perform Reaction method1->reaction method2->reaction isolation Isolate Crude Product reaction->isolation purification_method Select Purification Method isolation->purification_method distillation Fractional Distillation purification_method->distillation crystallization Crystallization purification_method->crystallization characterization Analyze Purity and Identity (MS, NMR) distillation->characterization crystallization->characterization

Figure 3: General workflow for synthesis and purification.

Conclusion

This technical guide has outlined the primary methods for the synthesis and purification of this compound. While detailed experimental procedures with specific quantitative data are not extensively published, the information provided herein, adapted from patents and general chemical literature, offers a solid foundation for researchers to develop and optimize these processes. Further experimental investigation is recommended to determine the optimal conditions for both the synthesis and purification of this specialized fluorinated compound.

References

Spectroscopic Analysis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine (CAS No. 915-76-4), a perfluorinated compound with applications in various scientific fields, including its use as a mass spectrometry standard. This document details available and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • Molecular Formula: C₁₂F₂₁N₃

  • Molecular Weight: 585.12 g/mol [1]

  • IUPAC Name: 2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine[2]

  • Synonyms: Tris(heptafluoropropyl)-s-triazine, 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

While specific experimental NMR data for this compound is not widely available in public repositories, the expected chemical shifts can be predicted based on the chemical structure and known values for similar fluorinated compounds. The molecule possesses three identical heptafluoropropyl chains attached to a symmetrical triazine ring.

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three different fluorine environments in the heptafluoropropyl chain (-CF₂-, -CF₂-, -CF₃).

Functional GroupPredicted Chemical Shift (δ, ppm) vs. CFCl₃Multiplicity
-CF₂- (adjacent to triazine)-80 to -100Triplet
-CF₂- (middle)-120 to -130Multiplet
-CF₃ (terminal)-80 to -85Triplet

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions. The multiplicities are due to F-F coupling.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show four signals: one for the triazine ring carbons and three for the carbons in the heptafluoropropyl chain.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Triazine Ring (C=N)160 - 175
-CF₂- (adjacent to triazine)110 - 125 (triplet due to ¹JCF)
-CF₂- (middle)105 - 120 (triplet due to ¹JCF)
-CF₃ (terminal)115 - 130 (quartet due to ¹JCF)

Note: The chemical shifts are estimates. The signals for the fluorinated carbons will exhibit splitting due to carbon-fluorine coupling.

Specific, publicly available peak lists for the IR spectrum of this compound are limited. However, the spectrum will be dominated by strong absorptions characteristic of C-F bonds and vibrations of the triazine ring.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-F Stretching1100 - 1400Strong
Triazine Ring (C=N) Stretching1500 - 1600Medium to Strong
C-C Stretching900 - 1100Medium

Note: The provided ranges are based on characteristic absorptions for perfluoroalkyl compounds and triazine derivatives.

The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center. The spectrum is characterized by extensive fragmentation of the heptafluoropropyl chains.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
69100[CF₃]⁺
93~15[C₂F₃N]⁺
131~30[C₃F₅]⁺
181~10[C₄F₇]⁺
416~5[M - C₃F₇]⁺
466~40[M - C₂F₅ - F]⁺
566~5[M - F]⁺
585<1[M]⁺ (Molecular Ion)

Data is interpreted from the NIST WebBook mass spectrum for 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)-.[1] The molecular ion peak at m/z 585 is of very low abundance, which is typical for highly fluorinated compounds under electron ionization.[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

  • Sample Preparation: Dissolve an appropriate amount of the compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F and ¹³C nuclei.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range for fluorinated compounds (e.g., -50 to -250 ppm).

    • Use a standard single-pulse experiment. Proton decoupling is generally not required for ¹⁹F NMR of this compound.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H or ¹⁹F NMR due to the low natural abundance of ¹³C.

    • The spectral width should be set to cover the typical range for organic compounds (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent signal or an internal standard like tetramethylsilane (TMS).

As this compound is a liquid at room temperature, a neat sample can be analyzed directly.

  • Sample Preparation (Neat):

    • Place a small drop of the liquid sample directly onto one KBr plate.

    • Place a second KBr plate on top and gently rotate to create a thin, uniform film between the plates.[5]

  • Sample Preparation (ATR):

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the liquid directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection if the sample is pure.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]

    • This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Compound NMR NMR Spectroscopy (19F, 13C) Sample->NMR IR IR Spectroscopy (FTIR/ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

"2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Material Safety Data Sheet for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and scientific sources, with a focus on presenting quantitative data, outlining experimental methodologies, and visualizing logical relationships where applicable.

Chemical Identification and Physical Properties

This compound is a synthetic organofluorine compound belonging to the triazine class. Its chemical structure consists of a triazine ring substituted with three heptafluoropropyl groups.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine [1]
Synonyms Tris(heptafluoropropyl)-s-triazine, 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine [1]
CAS Number 915-76-4 [1][2]
Molecular Formula C₁₂F₂₁N₃ [1]
Molecular Weight 585.11 g/mol [1]
SMILES C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F [1]
InChIKey KXQUYHRRCVECPV-UHFFFAOYSA-N [1]

Table 2: Physical and Chemical Properties

PropertyValue
Physical State Liquid at 20°C
Appearance Colorless to almost colorless clear liquid
Boiling Point 164-165 °C (lit.) [3][4]
Density 1.716 g/mL at 25 °C (lit.) [3][4]
Refractive Index (n20/D) 1.311 (lit.) [3][4]
Purity >98.0% (GC)

Hazard Identification and Toxicological Information

The primary hazards associated with this compound are related to its acute toxicity upon inhalation, ingestion, and skin contact.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled [1]
Acute Toxicity, Dermal -H312: Harmful in contact with skin [5]
Acute Toxicity, Oral -H302: Harmful if swallowed [5]
Emergency and First Aid Procedures

The following diagram outlines the recommended first aid measures in case of exposure.

FirstAid cluster_Exposure Exposure Route cluster_Action First Aid Action Inhalation Inhalation Move_Fresh_Air Move to fresh air. Call a POISON CENTER/doctor if unwell. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with plenty of water. Call a POISON CENTER/doctor if unwell. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with plenty of water. Remove contact lenses if present and easy to do. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Call a POISON CENTER/doctor if unwell. Ingestion->Rinse_Mouth

Caption: First aid measures for different exposure routes.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not explicitly available in the public domain. However, this section outlines generalized methodologies based on standard practices and regulatory guidelines that are likely to be employed.

Determination of Physical Properties

Boiling Point: The boiling point is typically determined using methods such as distillation or the Thiele tube method. In a distillation, the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. The Thiele tube method is a micro-scale technique where a sample is heated in a sealed capillary tube, and the temperature at which a continuous stream of bubbles emerges is noted.

Density: The density of a liquid is commonly measured using a pycnometer or a hydrometer. The pycnometer method involves accurately determining the mass of a known volume of the liquid at a specific temperature.

Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the substance.

Analytical Methods for Purity Determination

Gas Chromatography (GC): Purity is often assessed using gas chromatography, likely coupled with a mass spectrometer (GC-MS). A typical protocol would involve:

  • Sample Preparation: The sample is dissolved in a suitable solvent.

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Detection: A detector, such as a flame ionization detector (FID) or a mass spectrometer, is used to identify and quantify the components.

Toxicological Assessment

The GHS classifications suggest that acute toxicity studies have been performed. These studies generally follow OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Inhalation Toxicity (Following OECD Guideline 403):

  • Test Animals: Typically rats are used.

  • Exposure: Animals are exposed to the substance (as a vapor or aerosol) in an inhalation chamber for a defined period (e.g., 4 hours).

  • Dose Levels: Multiple concentration levels are tested.

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days post-exposure.

  • Endpoint: The LC50 (lethal concentration for 50% of the test population) is determined.

The following workflow illustrates a generalized acute inhalation toxicity study.

AcuteInhalationToxicity cluster_Preparation Preparation Phase cluster_Exposure Exposure Phase cluster_Observation Observation Phase cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation Exposure_Chamber Exposure in Inhalation Chamber (4h) Animal_Acclimation->Exposure_Chamber Dose_Preparation Test Substance Preparation Dose_Preparation->Exposure_Chamber Clinical_Signs Observation for Clinical Signs Exposure_Chamber->Clinical_Signs Mortality_Check Mortality Check (up to 14 days) Clinical_Signs->Mortality_Check LC50_Calculation LC50 Calculation Mortality_Check->LC50_Calculation Pathology Gross Necropsy Mortality_Check->Pathology

Caption: Generalized workflow for an acute inhalation toxicity study.

Synthesis and Decomposition

Synthesis

A reported method for the synthesis of this compound is the trimerization of heptafluorobutyronitrile.

The logical flow of this synthesis is depicted below.

Synthesis Reactant Heptafluorobutyronitrile Reaction Trimerization Reactant->Reaction Catalyst Catalyst Catalyst->Reaction Product This compound Reaction->Product

Caption: Logical diagram of the synthesis process.

Thermal Decomposition

Information on the thermal stability of this compound indicates that it decomposes at elevated temperatures. The major decomposition products are reported to be heptafluorobutyronitrile and perfluoropropylene.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activities, mechanisms of action, or interactions with signaling pathways for this compound. Research on the broader class of triazines has indicated potential for endocrine-disrupting effects for some members of this chemical family. However, these findings are not specific to the title compound. Similarly, as a per- and polyfluoroalkyl substance (PFAS), concerns related to persistence, bioaccumulation, and potential toxicity associated with this class of chemicals may be relevant, but specific data for this triazine are lacking.

Handling and Storage

  • Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse. [5]- Storage: Store in a cool, dry place. Keep container tightly closed.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the official SDS for the most current and comprehensive safety information. The experimental protocols described are generalized and may not reflect the exact methods used for this specific substance.

References

Navigating the Solubility Landscape of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a highly fluorinated heterocyclic compound with applications in various scientific fields, notably as a derivatizing agent in mass spectrometry.[1] Despite its utility, a comprehensive, experimentally determined quantitative dataset on its solubility in common organic solvents is conspicuously absent from publicly available scientific literature. This technical guide aims to bridge this knowledge gap by providing a thorough overview of the known physical properties of this compound, offering qualitative solubility predictions based on the principles of fluorine chemistry, presenting a general experimental protocol for solubility determination, and illustrating a practical workflow for one of its key applications.

Introduction to this compound

This compound is a symmetrical molecule characterized by a central triazine ring substituted with three heptafluoropropyl chains. This high degree of fluorination imparts unique physicochemical properties to the molecule, including high thermal stability and chemical inertness, which are advantageous in applications such as mass spectrometry standards.[2] However, this extensive fluorination also governs its solubility behavior, making it distinct from non-fluorinated organic compounds.

Physicochemical Properties

While specific solubility data is lacking, a summary of the known physical and chemical properties of this compound is presented in Table 1. These properties offer foundational information for researchers working with this compound.

PropertyValueReference
Molecular Formula C₁₂F₂₁N₃[3]
Molecular Weight 585.11 g/mol [3]
Appearance Not specified (likely a solid or liquid at room temperature)
Boiling Point 164-165 °C (lit.)[4]
Density 1.716 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.311 (lit.)[4]
Water Solubility Insoluble (Calculated log₁₀WS = -8.48 mol/L)[5]

Table 1: Physicochemical Properties of this compound

Solubility Profile: Qualitative Assessment

In the absence of quantitative data, a qualitative understanding of the solubility of this compound can be inferred from its structure and by analogy to other per- and polyfluorinated alkyl substances (PFAS).

Highly fluorinated compounds like this one are known to be both hydrophobic and lipophobic, meaning they have low solubility in both water and hydrocarbon-based organic solvents.[6] This behavior is attributed to the unique nature of the carbon-fluorine bond, which is highly polarized yet results in a non-polar molecular surface with weak intermolecular interactions with non-fluorinated molecules.

It is anticipated that this compound will exhibit preferential solubility in:

  • Fluorinated Solvents: Solvents containing fluorine atoms, such as perfluoroalkanes or fluorinated ethers, are the most likely candidates for effectively dissolving this compound due to "fluorous-fluorous" interactions.

  • Polar Aprotic Solvents: Some highly fluorinated compounds show a degree of solubility in polar aprotic solvents. For instance, perfluorooctanesulfonic acid (PFOS) has a higher solubility in methanol and acetonitrile compared to less polar organic solvents.[7] It is plausible that this compound may exhibit some solubility in solvents like acetone, acetonitrile, or ethyl acetate.

  • Ethers: Ethers such as diethyl ether and tetrahydrofuran (THF) may offer some limited solubility.

Conversely, it is expected to have very low solubility in:

  • Non-polar Aliphatic and Aromatic Solvents: Hexane, toluene, and other hydrocarbon solvents are unlikely to be effective solvents.

  • Protic Solvents: While some polar aprotic solvents might be effective, protic solvents like ethanol and isopropanol are generally less effective for highly fluorinated compounds.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for the isothermal shake-flask method is recommended.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess 2,4,6-Tris(heptafluoropropyl)- 1,3,5-triazine to a known volume of the selected organic solvent in a sealed vial. B Agitate the vial at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. A->B Incubate C Allow the solution to stand undisturbed at the same constant temperature for the solid to settle. B->C Settle D Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary. C->D Sample E Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., GC-MS, HPLC, or quantitative NMR). D->E Analyze F Calculate the solubility in the desired units (e.g., g/100 mL or mol/L). E->F Calculate

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow

Application Workflow: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is utilized as a derivatizing agent to enhance the volatility and thermal stability of analytes for GC-MS analysis. A typical workflow for this application is outlined below.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Reaction Workup cluster_analysis GC-MS Analysis A Prepare a solution of the analyte in a suitable solvent. B Add a solution of 2,4,6-Tris(heptafluoropropyl)- 1,3,5-triazine and a catalyst (if required) to the analyte solution. A->B React C Heat the reaction mixture for a specific time to facilitate the derivatization reaction. B->C Incubate D Quench the reaction and perform a liquid-liquid extraction to isolate the derivatized analyte. C->D Extract E Evaporate the solvent to concentrate the derivatized analyte. D->E Concentrate F Reconstitute the residue in an appropriate solvent and inject it into the GC-MS system. E->F Analyze

References

A Technical Guide to the Thermal Stability and Decomposition of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. This fluorinated heterocyclic compound is of interest for various applications where high thermal and chemical resistance are required. This document summarizes its known thermal behavior, details its decomposition products, and provides standardized experimental protocols for its analysis.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueReference(s)
Molecular Formula C₁₂F₂₁N₃
Molecular Weight 645.13 g/mol
Boiling Point 165 °C[1][2]

Thermal Stability

The primary decomposition pathway for perfluoroalkyl-s-triazines involves the cleavage of the triazine ring.

Thermal Decomposition Products

The principal product of the thermal decomposition of this compound is heptafluorobutyronitrile. This decomposition is a retro-cyclotrimerization reaction.

Parent CompoundPrimary Decomposition ProductDecomposition Temperature Range (°C)Analytical Method
This compoundHeptafluorobutyronitrile (C₃F₇CN)460 - 520 (in the gas phase)Not Specified

Heptafluorobutyronitrile is itself a thermally stable molecule. Studies on its thermal behavior in the presence of carbon dioxide indicate that its decomposition begins at approximately 350 °C. [3]At this temperature, the initial decomposition products are hexafluoropropene (C₃F₆) and carbon monoxide (CO). [3]At higher temperatures, a variety of other fluorinated compounds are formed. [3]The nitrile is noted to be compatible with materials such as α-aluminum oxide up to 170 °C. [4]

Experimental Protocols

To assess the thermal stability and decomposition of this compound, standardized analytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., platinum or alumina).

  • Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a linear heating rate (e.g., 5, 10, or 20 °C/min). An initial isothermal step at a temperature below the boiling point may be included to remove any volatile impurities.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often defined as the temperature at which 5% mass loss occurs) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A small amount of the sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C, 600 °C, or a series of temperatures) in an inert atmosphere (helium).

  • Gas Chromatography (GC): The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute all products.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratios are measured.

  • Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product.

Visualizations

The following diagrams illustrate the logical relationships in the thermal decomposition of this compound.

DecompositionPathway Parent This compound DecompProduct Heptafluorobutyronitrile (C₃F₇CN) Parent->DecompProduct Thermal Decomposition (460-520 °C) SecondaryDecomp Further Decomposition Products (e.g., C₃F₆, CO, etc.) DecompProduct->SecondaryDecomp Higher Temperatures (>350 °C)

Caption: Thermal Decomposition Pathway of this compound.

ExperimentalWorkflow Start Sample: This compound TGA Thermogravimetric Analysis (TGA) Start->TGA PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Start->PyGCMS TGA_Data Thermal Stability Data (Onset of Decomposition, Mass Loss Profile) TGA->TGA_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data

Caption: Experimental Workflow for Thermal Analysis.

References

Methodological & Application

Application Note: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a High-Performance Mass Spectrometry Calibrant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass determination is fundamental to the reliability and reproducibility of mass spectrometry (MS) data in research and drug development. External calibration is a critical routine procedure to ensure the mass accuracy of the instrument. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a fluorinated compound with a high molecular weight and a well-defined isotopic pattern, making it an excellent calibrant for mass spectrometry. Its chemical inertness, thermal stability, and volatility allow for its use in various ionization techniques, including Electrospray Ionization (ESI) and Electron Ionization (EI). This application note provides detailed information and protocols for the use of this compound as a mass spectrometry calibrant.

Advantages of this compound as a Calibrant

This compound offers several key advantages as a mass spectrometry calibrant:

  • High Molecular Weight: Its nominal mass of 585 Da provides a valuable high-mass reference point for calibration.

  • Rich Fragmentation Pattern: Under various ionization conditions, it produces a series of characteristic fragment ions, allowing for multi-point calibration across a wide m/z range.

  • Chemical Inertness: Being a highly fluorinated compound, it is chemically stable and less likely to interact with analytes or the instrument surfaces.

  • Predictable Adduct Formation: In ESI, it readily forms predictable adducts in both positive and negative ion modes, providing additional calibration points.

  • Commercial Availability: It is readily available as a high-purity standard from various chemical suppliers.[1][2][3]

Quantitative Data Summary

The physicochemical properties and characteristic ions of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C₁₂F₂₁N₃
Average Molecular Weight 585.12 g/mol
Monoisotopic Molecular Weight 584.9757 Da
CAS Number 915-76-4
Boiling Point 165 °C
Density 1.716 g/mL at 25 °C
Refractive Index 1.3110

Table 2: Characteristic Ions for Mass Spectrometry Calibration

Ionization ModeAdduct/FragmentTheoretical m/zObserved m/z
Negative ESI [M-F+O]⁻582.97-
Negative ESI [M]⁻584.9757601.9779
Negative ESI [M+CF₃COO]⁻697.97-
Positive ESI [M+H]⁺585.9835585.98298
Positive ESI [M+Na]⁺607.9654607.96492
Positive ESI [M+K]⁺623.9393623.93886
Positive ESI [M+NH₄]⁺603.0095603.00952
Electron Ionization (EI) [M]⁺585585
Electron Ionization (EI) [M-CF₃]⁺516516
Electron Ionization (EI) [M-C₂F₅]⁺466466
Electron Ionization (EI) [M-C₃F₇]⁺416416
Electron Ionization (EI) [C₃F₅N₂]⁺193193
Electron Ionization (EI) [C₃F₇]⁺169169
Electron Ionization (EI) [CF₃]⁺6969

*Observed m/z values are based on commercially available calibration solutions and may vary slightly depending on the instrument and experimental conditions. The observed negative ion at m/z 601.9779 is a well-established reference point for this compound in calibration mixes.[4][5] Predicted m/z values for other adducts are also available.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock and Working Calibration Solution

This protocol describes the preparation of a 1 mg/mL stock solution and a 10 µg/mL working solution of this compound.

Materials:

  • This compound standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Volumetric flasks (1 mL and 10 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Transfer the weighed standard to a 1 mL volumetric flask.

    • Add a small amount of acetonitrile to dissolve the standard.

    • Once dissolved, bring the volume up to the 1 mL mark with acetonitrile.

    • Cap the flask and invert several times to ensure homogeneity.

  • Working Solution Preparation (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Add approximately 5 mL of a 50:50 (v/v) acetonitrile:methanol solution.

    • Bring the volume up to the 10 mL mark with the 50:50 acetonitrile:methanol solution.

    • Cap the flask and invert several times to ensure proper mixing.

Protocol 2: External Mass Spectrometer Calibration

This protocol outlines the general procedure for performing an external calibration using the prepared working solution.

Instrumentation and Software:

  • Mass spectrometer with an ESI source

  • Syringe pump

  • Instrument control and data acquisition software

Procedure:

  • Instrument Setup:

    • Set the mass spectrometer to the desired ionization mode (positive or negative ESI).

    • Ensure the instrument parameters (e.g., capillary voltage, source temperature, gas flows) are set to typical operating conditions.

    • Set the mass range to cover the expected ions of the calibrant.

  • Calibrant Infusion:

    • Load the 10 µg/mL working calibration solution into a syringe.

    • Place the syringe in the syringe pump and connect it to the mass spectrometer's ESI probe.

    • Infuse the calibration solution at a low, stable flow rate (e.g., 5-10 µL/min).

  • Data Acquisition and Calibration:

    • Allow the signal to stabilize for a few minutes.

    • Acquire a mass spectrum of the calibrant.

    • Using the instrument's calibration software, identify the characteristic ions of this compound from Table 2.

    • Perform the calibration by matching the observed m/z values to the theoretical m/z values.

    • Review the calibration results to ensure the mass accuracy is within the desired tolerance.

    • Stop the infusion and flush the system with an appropriate solvent (e.g., 50:50 acetonitrile:methanol) to remove the calibrant.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cal Mass Spectrometer Calibration weigh Weigh 1 mg of Calibrant Standard dissolve Dissolve in Acetonitrile in 1 mL Volumetric Flask weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock pipette Pipette 100 µL of Stock Solution stock->pipette dilute Dilute in 10 mL Volumetric Flask with 50:50 ACN:MeOH pipette->dilute working 10 µg/mL Working Solution dilute->working infuse Infuse Working Solution (5-10 µL/min) working->infuse acquire Acquire Mass Spectrum infuse->acquire calibrate Perform Calibration in Software acquire->calibrate validate Validate Mass Accuracy calibrate->validate

Caption: Experimental workflow for the preparation and use of this compound as a mass spectrometry calibrant.

advantages_diagram center_node 2,4,6-Tris(heptafluoropropyl)- 1,3,5-triazine Calibrant advantage1 High Molecular Weight (585 Da) center_node->advantage1 advantage2 Rich Fragmentation Pattern center_node->advantage2 advantage3 Chemical Inertness center_node->advantage3 advantage4 Predictable Adduct Formation (ESI) center_node->advantage4 advantage5 Commercial Availability center_node->advantage5

Caption: Key advantages of using this compound for mass spectrometry calibration.

References

Using "2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" in negative ion chemical ionization MS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Utilizing 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine for Negative Ion Chemical Ionization Mass Spectrometry

Application Notes

Introduction

This compound is a highly fluorinated compound utilized as a calibration standard in mass spectrometry. Its chemical formula is C₁₂F₂₁N₃, and it has a molecular weight of 585.12 g/mol .[1][2] This compound is particularly valuable for tuning and calibrating mass spectrometers in negative ion chemical ionization (NCI-MS) mode due to its high vapor pressure and the generation of a series of well-defined, high-mass ions. Accurate mass calibration is critical for achieving high-resolution and high-accuracy mass measurements, which are essential in various fields, including drug discovery, metabolomics, and environmental analysis.

Principle of Negative Ion Chemical Ionization (NCI)

Negative Ion Chemical Ionization is a soft ionization technique that produces negative ions from a sample. In NCI, a reagent gas (commonly methane or ammonia) is introduced into the ion source, where it is ionized by electron impact. This process creates a population of thermalized electrons. When an analyte molecule with a high electron affinity, such as a highly fluorinated compound, enters the ion source, it can capture one of these low-energy electrons to form a negative molecular ion ([M]⁻) or undergo dissociative electron capture to form fragment ions. This "soft" ionization process results in less fragmentation compared to electron ionization (EI), often leading to a simplified mass spectrum dominated by the molecular ion.

Application in NCI-MS Calibration

This compound is a component of commercially available calibration solutions, such as the Agilent ESI-L Low Concentration Tuning Mix. Its utility as a calibrant in negative ion mode stems from its ability to produce a series of characteristic ions with known masses, allowing for the accurate calibration of the mass axis over a broad m/z range. The highly electronegative fluorine atoms facilitate the formation of stable negative ions, making it an ideal reference compound for NCI-MS.

Quantitative Data

The negative ion mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions. The accurate masses of these ions provide the basis for calibration.

Ion DescriptionTheoretical m/zObserved m/z
Molecular Ion [M]⁻585.9745585.0
[M-F]⁻566.9776567.0
[M-CF₃]⁻516.9813517.0
[M-C₂F₅]⁻466.9850467.0
[M-C₃F₇]⁻416.9887417.0

Note: Observed m/z values are nominal and may vary slightly based on instrument resolution and calibration.

Experimental Protocols

Protocol 1: Preparation of Calibration Solution

For instruments with a direct infusion or flow injection setup for calibration, a dilute solution of this compound should be prepared.

Materials:

  • This compound

  • Acetonitrile (HPLC-grade or better)

  • Methanol (HPLC-grade or better)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) acetonitrile/methanol solution to create a working calibration solution.

  • Final Dilution: The working solution may need to be further diluted depending on the sensitivity of the mass spectrometer. A final concentration in the range of 100-500 ng/mL is often suitable for direct infusion.

Protocol 2: NCI-MS Instrument Calibration

This protocol outlines the general steps for calibrating a mass spectrometer in negative ion chemical ionization mode using the prepared this compound solution.

Instrumentation and Parameters:

  • Mass Spectrometer capable of NCI-MS

  • Direct infusion pump or flow injection system

  • Reagent Gas: Methane or Ammonia

  • Ion Source Temperature: 150-250 °C (optimize for your instrument)

  • Electron Energy: 70-100 eV

  • Emission Current: 200-300 µA

  • Mass Range: m/z 100-700

Procedure:

  • System Preparation: Ensure the mass spectrometer is clean and has been recently baked out, if applicable, to reduce background contamination.

  • Infusion Setup: Set up the direct infusion pump to deliver the calibration solution at a constant flow rate (e.g., 5-10 µL/min).

  • NCI Mode Activation: Switch the instrument to negative ion chemical ionization mode and introduce the reagent gas. Allow the ion source to stabilize.

  • Data Acquisition: Begin acquiring mass spectra. You should observe the characteristic ions of this compound as listed in the quantitative data table.

  • Calibration Execution: Using the instrument's calibration software, identify the major peaks corresponding to the known m/z values of the calibrant ions.

  • Calibration Refinement: The software will perform a regression analysis to create a new calibration curve for the mass axis. Review the calibration results, ensuring the mass accuracy is within the desired tolerance (typically <5 ppm for high-resolution instruments).

  • Verification: After calibration, re-acquire the spectrum of the calibrant to confirm that the masses are now being measured accurately.

Visualizations

experimental_workflow cluster_prep Calibration Solution Preparation cluster_cal NCI-MS Calibration Protocol stock Prepare 1 mg/mL Stock Solution working Prepare 10 µg/mL Working Solution stock->working final Final Dilution (100-500 ng/mL) working->final setup System Preparation & Infusion Setup final->setup Infuse into MS activate Activate NCI Mode & Stabilize setup->activate acquire Acquire Calibrant Mass Spectrum activate->acquire execute Execute Calibration with Known m/z acquire->execute verify Verify Mass Accuracy execute->verify

Caption: Workflow for NCI-MS Calibration.

logical_relationship cluster_compound Calibrant Properties cluster_process NCI-MS Process cluster_outcome Outcome compound 2,4,6-Tris(heptafluoropropyl) -1,3,5-triazine prop1 High Fluorination compound->prop1 prop3 Predictable Fragmentation compound->prop3 prop2 High Electron Affinity prop1->prop2 nci Negative Ion Chemical Ionization prop2->nci enables ions Stable Negative Ions ([M]⁻, Fragments) prop3->ions leads to nci->ions calibration Accurate Mass Calibration ions->calibration provides basis for

Caption: Rationale for Calibrant Selection.

References

Application Note: Utilizing 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine for GC-MS System Suitability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

System suitability testing (SST) is a critical component of analytical method validation and routine analysis in gas chromatography-mass spectrometry (GC-MS). It ensures that the chromatographic system is performing adequately for the intended application. The selection of an appropriate standard is paramount for a robust SST protocol. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a highly fluorinated, thermally stable compound with a distinct mass spectrum, making it an excellent candidate for use as a system suitability standard in GC-MS applications. Its chemical and physical properties ensure good chromatographic behavior and consistent ionization.

This document provides a detailed protocol for using this compound to verify the performance of a GC-MS system. Key performance characteristics such as retention time stability, peak area precision, and signal-to-noise ratio are evaluated to ensure the system is fit for purpose.

Chemical Properties of this compound:

PropertyValue
Synonyms s-Triazine, 2,4,6-tris(heptafluoropropyl)-, Tris(heptafluoropropyl)-s-triazine
CAS Number 915-76-4[1]
Molecular Formula C₁₂F₂₁N₃[1]
Molecular Weight 585.11 g/mol [1]
Boiling Point 164-165 °C
Density 1.716 g/mL at 25 °C

Experimental Protocols

This section details the necessary preparations and the GC-MS methodology for conducting system suitability testing with this compound.

Standard Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as ethyl acetate or hexane. A typical working concentration for system suitability testing is in the range of 1-10 µg/mL. It is crucial to use calibrated volumetric flasks and syringes for accurate preparation.

Protocol for Preparation of 5 µg/mL Working Standard:

  • Allow the vial of this compound to equilibrate to room temperature.

  • Prepare a 100 µg/mL stock solution by dissolving an appropriate amount of the standard in ethyl acetate in a calibrated volumetric flask.

  • Perform a serial dilution of the stock solution with ethyl acetate to achieve a final working concentration of 5 µg/mL.

  • Transfer the working standard solution to an autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following are representative GC-MS parameters. These should be adapted and optimized for the specific instrument and application.

GC Parameter Setting
Injection Port Temp. 250 °C
Injection Mode Splitless (or Split 10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Start at 50 °C (hold 1 min), ramp to 250 °C at 20 °C/min, hold for 2 min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)
MS Parameter Setting
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM)
Solvent Delay 3 minutes

Data Presentation and Acceptance Criteria

For system suitability, a series of replicate injections (typically 5 or 6) of the working standard are performed. The data from these injections are then used to calculate key performance metrics. The following tables summarize example data and typical acceptance criteria.

Table 1: Retention Time and Peak Area Precision

InjectionRetention Time (min)Peak Area (arbitrary units)
18.521,520,000
28.531,550,000
38.521,535,000
48.511,565,000
58.531,542,000
Mean 8.52 1,542,400
Std. Dev. 0.008 16,846
%RSD 0.10% 1.09%

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criterion
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 5.0%
Peak Tailing Factor 0.8 - 1.5
Signal-to-Noise Ratio ≥ 100:1

Workflow and Diagrams

The logical flow of performing a GC-MS system suitability test is crucial for ensuring consistent and reliable results.

Experimental Workflow

The general workflow for conducting the system suitability test is as follows:

  • System Preparation: Ensure the GC-MS system is clean, leak-free, and has reached thermal equilibrium.

  • Standard Preparation: Prepare a fresh working standard solution of this compound.

  • Sequence Setup: Create a sequence in the instrument control software with at least five replicate injections of the working standard.

  • Data Acquisition: Run the sequence and acquire the data.

  • Data Analysis: Integrate the peak for this compound and calculate the retention time, peak area, tailing factor, and signal-to-noise ratio for each injection.

  • Performance Evaluation: Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for the retention time and peak area. Compare these results against the pre-defined acceptance criteria.

  • System Status Decision: If all parameters meet the acceptance criteria, the system is deemed suitable for analysis. If not, troubleshooting and corrective actions are required before proceeding with sample analysis.

Diagram of GC-MS System Suitability Workflow

GCMS_SST_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_eval Evaluation cluster_decision Decision System_Prep 1. System Preparation (Equilibration, Leak Check) Standard_Prep 2. Prepare Working Standard (5 µg/mL) System_Prep->Standard_Prep Sequence_Setup 3. Create Injection Sequence (n=5 replicates) Standard_Prep->Sequence_Setup Data_Acquisition 4. Run Sequence Sequence_Setup->Data_Acquisition Data_Analysis 5. Analyze Data (RT, Peak Area, S/N, Tailing) Data_Acquisition->Data_Analysis Performance_Eval 6. Calculate Statistics (%RSD) Data_Analysis->Performance_Eval Decision 7. Compare to Acceptance Criteria Performance_Eval->Decision System_Ready System Ready for Analysis Decision->System_Ready Pass Troubleshoot Troubleshoot & Corrective Action Decision->Troubleshoot Fail

Caption: Workflow for GC-MS System Suitability Testing.

Conclusion

This compound is a suitable and reliable standard for performing system suitability tests on GC-MS instruments. The protocol and acceptance criteria outlined in this application note provide a framework for ensuring that the analytical system is operating correctly. Adherence to a consistent SST protocol is essential for generating high-quality, reproducible data in research, development, and quality control environments. It is recommended that each laboratory establishes and validates its own specific SST parameters and acceptance criteria based on its instrumentation and analytical needs.

References

Application Notes & Protocols: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, crucial for applications ranging from environmental monitoring to pharmaceutical development. The accuracy and reliability of GC-MS quantification are significantly enhanced by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added in a known quantity to all samples, calibration standards, and quality control samples to correct for variations in sample preparation, injection volume, and instrument response.

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a highly fluorinated, thermally stable, and chemically inert compound, making it an excellent candidate as an internal standard for the quantitative analysis of a wide range of organic compounds, particularly halogenated and non-polar analytes. Its high mass and unique isotopic pattern provide a distinct mass spectral signature, minimizing the risk of interference from matrix components. This document provides detailed application notes and a representative protocol for the use of this compound as an internal standard in GC-MS based quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is critical for its effective application.

PropertyValue
Chemical Formula C₁₂F₂₁N₃
Molecular Weight 585.12 g/mol
CAS Number 915-76-4
Appearance Colorless liquid
Boiling Point 165 °C
Density 1.716 g/mL at 25 °C
Purity >98.0% (GC)
Solubility Soluble in most organic solvents (e.g., hexane, ethyl acetate, dichloromethane)

Key Applications

Due to its properties, this compound is particularly well-suited as an internal standard in the following applications:

  • Environmental Analysis: Quantification of persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and organochlorine pesticides.

  • Pharmaceutical Analysis: Determination of drug substances, impurities, and metabolites in complex biological matrices.

  • Food Safety: Analysis of contaminants such as pesticides and veterinary drug residues in food products.

  • Forensic Science: Quantification of drugs of abuse and their metabolites in forensic samples.

Experimental Workflow for Quantitative GC-MS Analysis

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

Quantitative_GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Plasma, Soil, Water) IS_Addition Spike with This compound (IS) Sample->IS_Addition Standards Calibration Standards (Analyte at known concentrations) Standards->IS_Addition QC Quality Control Samples QC->IS_Addition Extraction Extraction (e.g., LLE, SPE) IS_Addition->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM/Scan) GC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation (Response Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Samples Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

Representative Experimental Protocol

This protocol provides a representative method for the quantification of a hypothetical analyte, "Analyte X," in a water sample using this compound as an internal standard. This protocol should be optimized and validated for specific applications.

5.1. Materials and Reagents

  • Analyte X: Analytical standard, >99% purity

  • Internal Standard (IS): this compound, >98% purity

  • Solvents: Hexane, Dichloromethane, Methanol (all pesticide residue grade or equivalent)

  • Reagents: Anhydrous sodium sulfate

  • Water Samples: Collected in amber glass bottles

5.2. Standard and Sample Preparation

  • Stock Solutions:

    • Prepare a stock solution of Analyte X (1000 µg/mL) in methanol.

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the Analyte X stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

    • Prepare a working internal standard solution of this compound (10 µg/mL) in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 mL water sample in a separatory funnel, add 10 µL of the 10 µg/mL internal standard working solution (final concentration of 1 ng/mL).

    • Add 20 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction with a fresh 20 mL portion of dichloromethane.

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5.3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Analyte X) To be determined based on analyte mass spectrum (e.g., m/z 250, 252)
SIM Ions (IS) m/z 566, 585

5.4. Data Analysis and Quantification

  • Peak Identification and Integration: Identify the peaks corresponding to Analyte X and the internal standard based on their retention times and selected ions. Integrate the peak areas.

  • Calibration Curve: Calculate the response ratio (Area of Analyte X / Area of IS) for each calibration standard. Plot the response ratio against the concentration of Analyte X to generate a calibration curve. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Calculate the response ratio for the unknown samples. Use the calibration curve equation to determine the concentration of Analyte X in the samples.

Representative Quantitative Data

The following tables present hypothetical but realistic data for a calibration curve and sample analysis.

Table 1: Calibration Curve Data

Standard Concentration (ng/mL)Analyte X Peak AreaIS Peak AreaResponse Ratio
15,23450,1230.104
526,17050,5670.518
1051,89049,9871.038
25128,45650,2342.557
50255,98750,1115.108
100510,12349,87610.228
Linear Regression y = 0.101x + 0.005
Correlation (R²) 0.9998

Table 2: Sample Analysis Data

Sample IDAnalyte X Peak AreaIS Peak AreaResponse RatioCalculated Concentration (ng/mL)
Sample 178,90150,3451.56715.47
Sample 2154,32149,8883.09330.57
Sample 334,56750,0120.6916.79

Logical Relationship Diagram: Internal Standard Method

The following diagram illustrates the logical relationship in the internal standard method for quantification.

Internal_Standard_Logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output Analyte_Area Analyte Peak Area (A_x) Response_Ratio Calculate Response Ratio (RR) RR = A_x / A_is Analyte_Area->Response_Ratio Analyte_Conc_Unknown Calculate Analyte Concentration in Unknown C_x = (A_x / A_is) * (C_is / RRF) IS_Area Internal Standard Peak Area (A_is) IS_Area->Response_Ratio Analyte_Conc_Std Analyte Concentration in Standard (C_x) Response_Factor Calculate Relative Response Factor (RRF) RRF = (A_x / A_is) / (C_x / C_is) Analyte_Conc_Std->Response_Factor Calibration_Curve Generate Calibration Curve Plot (A_x / A_is) vs. C_x Analyte_Conc_Std->Calibration_Curve IS_Conc Internal Standard Concentration (C_is) IS_Conc->Response_Factor IS_Conc->Analyte_Conc_Unknown Response_Ratio->Response_Factor Response_Ratio->Calibration_Curve Response_Factor->Analyte_Conc_Unknown Calibration_Curve->Analyte_Conc_Unknown

Caption: Logical relationships in the internal standard quantification method.

Conclusion

This compound is a highly suitable internal standard for a wide range of quantitative GC-MS applications. Its chemical inertness, thermal stability, and unique mass spectrum contribute to the development of robust and reliable analytical methods. The representative protocol provided herein serves as a starting point for method development, which should always be followed by rigorous validation to ensure fitness for purpose in any specific application. The use of such an internal standard is a critical component in achieving high-quality, reproducible data in regulated and research environments.

Application Note: Preparation of "2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" Calibration Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of compounds in analytical chemistry is critically dependent on the quality of calibration standards. This application note provides a detailed protocol for the preparation of calibration solutions for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a highly fluorinated compound often used in mass spectrometry applications. Due to its hydrophobic and lipophobic nature, special consideration must be given to the choice of solvent and handling procedures to ensure accurate and reproducible results.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 915-76-4
Molecular Formula C₁₂F₂₁N₃
Molecular Weight 585.12 g/mol
Physical State Liquid (at 20°C)
Purity >98.0% (GC)

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the neat compound and concentrated solutions should be performed in a well-ventilated fume hood.

Experimental Protocol

This protocol outlines the steps for preparing a stock solution and a series of working calibration standards of this compound in acetonitrile. Acetonitrile is a suitable solvent for many highly fluorinated compounds and is compatible with common analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Materials and Equipment:

  • This compound (purity >98.0%)

  • Acetonitrile (HPLC or MS grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath

Step 1: Preparation of a 1000 µg/mL Primary Stock Solution
  • Accurately weigh approximately 10.0 mg of this compound into a clean, dry weighing boat. Record the exact weight.

  • Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Add a small amount of acetonitrile to the weighing boat to rinse any residual compound and transfer it to the volumetric flask. Repeat this step two more times.

  • Add acetonitrile to the volumetric flask until it is approximately half-full.

  • Cap the flask and gently swirl to dissolve the compound. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Carefully add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it at least 10 times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution based on the actual weight of the compound and the volume of the flask.

  • Transfer the stock solution to a labeled glass vial with a PTFE-lined cap and store it at 2-8°C in the dark.

Step 2: Preparation of an Intermediate Stock Solution (e.g., 10 µg/mL)
  • Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with acetonitrile.

  • Cap the flask and invert it at least 10 times to ensure thorough mixing.

  • This intermediate stock solution can be used to prepare the working calibration standards.

Step 3: Preparation of Working Calibration Standards

Prepare a series of at least five non-zero calibration standards by diluting the intermediate stock solution. The following table provides an example for preparing a set of calibration standards with concentrations ranging from 50 µg/L to 1000 µg/L in 10 mL final volumes.

Standard IDTarget Concentration (µg/L)Volume of 10 µg/mL Intermediate Stock (µL)Final Volume (mL)
STD-1505010
STD-210010010
STD-325025010
STD-450050010
STD-51000100010
  • For each calibration standard, pipette the calculated volume of the 10 µg/mL intermediate stock solution into a labeled 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

  • Cap each flask and invert at least 10 times to ensure homogeneity.

  • Transfer the working standards to labeled glass vials with PTFE-lined caps. These standards are now ready for analysis.

Workflow Diagram

G cluster_0 Step 1: Primary Stock Solution (1000 µg/mL) cluster_1 Step 2: Intermediate Stock Solution (10 µg/mL) cluster_2 Step 3: Working Calibration Standards weigh Weigh 10 mg of 2,4,6-Tris(heptafluoropropyl)- 1,3,5-triazine dissolve Dissolve in Acetonitrile in 10 mL Volumetric Flask weigh->dissolve Transfer dilute_intermediate Dilute 1 mL of Primary Stock to 100 mL with Acetonitrile dissolve->dilute_intermediate 1 mL prepare_stds Perform Serial Dilutions of Intermediate Stock to achieve desired concentrations (e.g., 50-1000 µg/L) dilute_intermediate->prepare_stds Variable Volumes analysis Analysis (e.g., GC-MS, LC-MS) prepare_stds->analysis Inject into Analytical Instrument

References

Application Note: Electron Ionization Mass Spectrometry Fragmentation of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine. Included are the major fragment ions observed, a proposed fragmentation pathway, and a comprehensive experimental protocol for acquiring the mass spectrum. This information is valuable for the identification and characterization of this and similar perfluorinated compounds in various research and development settings.

Introduction

This compound is a perfluorinated compound with a stable triazine core. Its unique chemical properties make it a compound of interest in various fields, including materials science and as a potential reference standard in mass spectrometry. Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification. Electron ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, often referred to as a compound's "fingerprint."

Fragmentation Pattern Analysis

The electron ionization mass spectrum of this compound is characterized by a series of specific fragment ions resulting from the cleavage of the heptafluoropropyl chains and the triazine ring. The molecular ion peak is often of low abundance or absent, which is common for many perfluorinated compounds.

The fragmentation is dominated by the loss of perfluoroalkyl radicals and rearrangements. The most prominent peaks in the spectrum correspond to the stable fragments generated through these processes.

Quantitative Data

The relative abundances of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. These values are estimated from the publicly available NIST mass spectrum.

m/zProposed Fragment IonRelative Abundance (%)
69[CF₃]⁺100
119[C₂F₅]⁺45
131[C₃F₅]⁺20
169[C₃F₇]⁺95
416[M - C₃F₇]⁺30
566[M - F]⁺5
585[M]⁺<1

Note: The molecular ion at m/z 585 is of very low intensity and may not be observed in all analyses.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [M]⁺. Due to the high energy of EI, the molecular ion is unstable and undergoes rapid fragmentation. The primary fragmentation pathways involve the cleavage of the C-C and C-N bonds.

The most abundant fragment ions are the perfluoroalkyl cations [CF₃]⁺ (m/z 69) and [C₃F₇]⁺ (m/z 169). The formation of these ions is highly favorable due to the stability of the resulting cations. The loss of a heptafluoropropyl radical from the molecular ion leads to the fragment at m/z 416. The loss of a single fluorine atom results in the ion at m/z 566.

Fragmentation_Pathway M [C₁₂F₂₁N₃]⁺˙ m/z 585 F_loss [C₁₂F₂₀N₃]⁺ m/z 566 M->F_loss - •F C3F7_loss [C₉F₁₄N₃]⁺ m/z 416 M->C3F7_loss - •C₃F₇ C3F7_cation [C₃F₇]⁺ m/z 169 C3F7_loss->C3F7_cation Further fragmentation C3F7_radical •C₃F₇ F_radical •F C2F5_cation [C₂F₅]⁺ m/z 119 C3F7_cation->C2F5_cation - CF₂ CF3_cation [CF₃]⁺ m/z 69 C2F5_cation->CF3_cation - CF₂

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol

This protocol outlines the steps for acquiring the electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).

1. Materials and Reagents

  • This compound standard

  • High-purity solvent (e.g., ethyl acetate or hexane)

  • GC-MS grade helium

2. Instrumentation

  • Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Mass spectrometer with an electron ionization source

3. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

4. GC-MS Parameters

  • Gas Chromatograph:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 50 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-650

    • Solvent Delay: 3 minutes

5. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Process the data to identify the major fragment ions and their relative abundances.

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL stock solution prep2 Dilute to 10 µg/mL prep1->prep2 analysis1 Inject 1 µL sample analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (m/z 50-650) analysis3->analysis4 data1 Identify chromatographic peak data2 Extract mass spectrum data1->data2 data3 Analyze fragmentation pattern data2->data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Workflow for the EIMS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by specific and reproducible fragmentation, primarily involving the loss of perfluoroalkyl moieties. The provided data and protocols can serve as a valuable resource for the identification and characterization of this compound in complex matrices. The distinct fragmentation pattern, particularly the prominent ions at m/z 69 and 169, provides a reliable fingerprint for its detection.

Application Notes and Protocols for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine in Time-of-Flight Mass Spectrometry (TOF-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass determination is fundamental in time-of-flight mass spectrometry (TOF-MS) for the confident identification and characterization of compounds. This requires precise and stable calibration of the instrument across a wide mass range. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a high-molecular-weight, perfluorinated compound widely utilized as a reference standard for both external and internal (lock mass) calibration in TOF-MS. Its chemical inertness, volatility, and rich fragmentation pattern upon ionization make it an ideal calibrant for high-resolution mass spectrometry in both positive and negative ion modes. This document provides detailed application notes and protocols for the effective use of this compound in TOF-MS.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine, Tris(heptafluoropropyl)-s-triazine
CAS Number 915-76-4[1]
Molecular Formula C₁₂F₂₁N₃[2][3][4]
Molecular Weight 585.1150 g/mol [2]
Monoisotopic Mass 584.9756884 Da[4]
Appearance Liquid
Density 1.716 g/mL at 25°C
Boiling Point 164-165°C

Quantitative Data for TOF-MS Calibration

This compound provides a range of characteristic ions suitable for calibration in both positive and negative ion modes. The following tables summarize the predicted and observed mass-to-charge ratios (m/z) of common adducts and fragments.

Table 1: Predicted m/z of Common Adducts in High-Resolution MS
AdductIon FormulaPredicted m/zIonization Mode
[M+H]⁺[C₁₂HF₂₁N₃]⁺585.98298Positive
[M+Na]⁺[C₁₂F₂₁N₃Na]⁺607.96492Positive
[M+NH₄]⁺[C₁₂H₄F₂₁N₄]⁺603.00952Positive
[M-H]⁻[C₁₂F₂₁N₃]⁻583.96842Negative
[M+HCOO]⁻[C₁₃HF₂₁N₃O₂]⁻629.97390Negative
[M+CH₃COO]⁻[C₁₄H₃F₂₁N₃O₂]⁻643.98955Negative

Data sourced from PubChem predictions.

Table 2: Experimentally Observed Reference Masses from a Tuning Mix Containing this compound

Positive Ion Mode

Observed m/z
118.086255
322.048121
622.028960
922.009798
1221.990637
1521.971475

Negative Ion Mode

Observed m/z
112.985587
301.998139
601.978978
1033.988109
1333.968947
1633.949786

Note: These m/z values are from a mixture and may not all originate from this compound. However, they provide a reliable set of calibrant points when using this type of tuning solution.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound as a calibrant in TOF-MS. Instrument-specific parameters may require optimization.

Protocol 1: Preparation of Calibration Solution

Objective: To prepare a stock and working solution of this compound for infusion.

Materials:

  • This compound

  • High-purity acetonitrile (ACN)

  • High-purity methanol (MeOH)

  • Deionized water

  • Microcentrifuge tubes or glass vials

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable volume of ACN to achieve the desired concentration.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution (e.g., 1-10 µg/mL):

    • Prepare a serial dilution of the stock solution using a solvent mixture appropriate for your ESI source, typically 50:50 ACN:water or a similar composition to your mobile phase.

    • For use as a lock mass, a lower concentration (e.g., 100-500 ng/mL) may be required.

Protocol 2: TOF-MS Calibration via Direct Infusion

Objective: To perform an external calibration of the TOF-MS instrument.

Workflow Diagram:

G cluster_prep Solution Preparation cluster_infusion Instrument Setup & Infusion cluster_acq Data Acquisition & Calibration prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_working Prepare Working Solution (e.g., 1-10 µg/mL in 50:50 ACN:H₂O) prep_stock->prep_working infuse Infuse Working Solution (e.g., 5-10 µL/min) prep_working->infuse setup_ms Set up TOF-MS in Calibration Mode setup_ms->infuse acquire Acquire Mass Spectrum infuse->acquire calibrate Perform Calibration using Known m/z Values acquire->calibrate

Caption: Workflow for external TOF-MS calibration.

Procedure:

  • Set up the TOF-MS instrument in the desired ionization mode (positive or negative).

  • Use a syringe pump to directly infuse the working calibration solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize ESI source parameters to obtain a stable and abundant ion signal for the calibrant. Typical starting parameters are provided in Table 3.

  • Acquire the mass spectrum of the calibrant, ensuring sufficient signal intensity for the reference ions.

  • Using the instrument's calibration software, perform the calibration using the known m/z values of the characteristic ions of this compound (refer to Tables 1 and 2).

  • Verify the calibration accuracy by checking the mass error of the calibrant ions.

Protocol 3: Using this compound as a Lock Mass

Objective: To perform real-time mass correction during sample analysis.

Logical Relationship Diagram:

G cluster_flow Lock Mass Workflow sample_analysis LC-MS/MS Analysis of Sample data_acquisition Simultaneous Data Acquisition sample_analysis->data_acquisition lock_mass_infusion Continuous Infusion of Lock Mass Calibrant (Low Concentration) lock_mass_infusion->data_acquisition real_time_correction Real-time Mass Correction of Sample Data data_acquisition->real_time_correction

Caption: Logic of lock mass correction in TOF-MS.

Procedure:

  • During your LC-MS/MS method development, introduce the low-concentration working solution of this compound into the ESI source via a second sprayer or a T-junction post-LC column.

  • The flow rate of the lock mass solution should be very low to avoid ion suppression of the analyte signal.

  • In the instrument control software, enable the lock mass correction feature.

  • Specify the m/z value of a prominent and stable ion from this compound (e.g., the [M+H]⁺ ion at m/z 585.98298 in positive mode).

  • The software will monitor this reference m/z throughout the analytical run and apply a mass correction to the acquired sample data in real-time, compensating for any mass drift.

Table 3: Typical ESI-TOF-MS Instrument Parameters
ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3500 - 4500 V3000 - 4000 V
Fragmentor Voltage 150 - 250 V150 - 250 V
Skimmer Voltage 60 - 70 V60 - 70 V
Drying Gas Flow 5 - 12 L/min5 - 12 L/min
Drying Gas Temp. 300 - 350 °C300 - 350 °C
Nebulizer Pressure 20 - 40 psi20 - 40 psi

These are starting parameters and should be optimized for your specific instrument and application.

Conclusion

This compound is a versatile and reliable calibrant for achieving high mass accuracy in TOF-MS. Its favorable chemical properties and predictable ionization behavior make it an essential tool for researchers, scientists, and drug development professionals who rely on precise mass measurements for compound identification and structural elucidation. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this calibrant in your laboratory workflows.

References

Application Notes and Protocols for Quadrupole Mass Analyzer Tuning and Calibration using 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass assignment and consistent instrument sensitivity are critical for reliable results in mass spectrometry, particularly in regulated environments such as drug development. Quadrupole mass analyzers, known for their robustness and rapid scanning capabilities, require periodic tuning and calibration to ensure optimal performance. This document provides detailed application notes and protocols for the use of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a tuning and calibration standard for quadrupole mass spectrometers.

This compound is a high-molecular-weight, perfluorinated compound. Its chemical inertness, thermal stability, and well-defined fragmentation pattern under electron ionization (EI) make it an excellent choice for calibrating the mass-to-charge ratio (m/z) scale and tuning the ion source and mass analyzer parameters of a quadrupole mass spectrometer over a wide mass range.

Physicochemical Properties

A thorough understanding of the calibrant's properties is essential for its effective use.

PropertyValue
Chemical Formula C₁₂F₂₁N₃[1][2]
Molecular Weight 585.12 g/mol [1][2]
CAS Number 915-76-4[1][2]
Boiling Point 165 °C
Density 1.716 g/mL at 25 °C
Appearance Colorless liquid

Key Fragmentation Ions for Calibration

Under electron ionization (EI), this compound produces a characteristic pattern of fragment ions. These ions, with their well-defined m/z values, serve as the basis for mass calibration. The table below lists the major fragments and their approximate relative intensities as observed in the NIST EI mass spectrum.[1][2]

m/zApproximate Relative Intensity (%)Putative Fragment
69100[CF₃]⁺
13185[C₃F₅]⁺
18115[C₄F₇]⁺
21910[C₄F₉]⁺
41625[M - C₃F₇]⁺
56640[M - F]⁺
5855[M]⁺

Note: Relative intensities are estimations from the graphical representation in the NIST database and may vary slightly depending on instrument conditions.

Experimental Protocols

Protocol 1: Preparation of the Calibration Solution

Objective: To prepare a working solution of this compound for introduction into the mass spectrometer.

Materials:

  • This compound, Mass Spec Standard Grade

  • High-purity methanol or acetonitrile

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Prepare a stock solution of 1 mg/mL by accurately weighing 10 mg of this compound and dissolving it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Prepare a working calibration solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent. The optimal concentration may vary depending on the sensitivity of the instrument.

Protocol 2: Quadrupole Mass Analyzer Tuning and Calibration

Objective: To tune the ion source and quadrupole parameters and to calibrate the mass axis using the this compound solution.

Instrumentation:

  • Quadrupole mass spectrometer with an electron ionization (EI) source.

  • Direct infusion system (e.g., syringe pump and a suitable inlet).

Procedure:

  • System Preparation:

    • Ensure the mass spectrometer vacuum system is at its optimal operating pressure.

    • Set the EI source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).

  • Infusion of the Calibrant:

    • Set up the syringe pump to infuse the working calibration solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Allow the signal to stabilize.

  • Data Acquisition:

    • Acquire a mass spectrum over a suitable m/z range (e.g., 50-600 amu) to observe the key fragment ions of the calibrant.

  • Tuning:

    • Ion Source Tuning: Adjust the voltages of the ion source components (e.g., repeller, ion focus lenses) to maximize the ion abundance for a mid-mass fragment (e.g., m/z 131 or 416) while maintaining good peak shape.

    • Analyzer Tuning: Adjust the quadrupole DC and RF voltages (or the gain and offset parameters) to achieve the desired mass resolution (typically unit resolution, with a peak width of 0.7-0.8 Da at half-maximum) across the calibrated mass range.[3][4] This is often performed by targeting the peak widths of low, mid, and high mass ions (e.g., m/z 69, 219, and 566).

  • Mass Calibration:

    • Using the instrument's calibration software, identify the major fragment ions from the acquired spectrum (refer to the fragmentation table).

    • The software will then create a new calibration curve by fitting the observed m/z values to the known accurate masses of the fragments.

    • Apply the new calibration.

  • Verification:

    • Acquire a new spectrum of the calibrant to verify that the mass assignments are accurate (typically within ±0.1 to 0.2 Da for a quadrupole).

    • Check that the resolution is consistent across the mass range.

Diagrams

G cluster_prep Protocol 1: Calibrant Preparation cluster_cal Protocol 2: Tuning and Calibration p1 Prepare 1 mg/mL Stock Solution p2 Dilute to 10-100 µg/mL Working Solution p1->p2 c1 Infuse Calibrant into MS c2 Acquire Mass Spectrum c1->c2 c3 Tune Ion Source and Analyzer c2->c3 c4 Perform Mass Calibration c3->c4 c5 Verify Calibration c4->c5 G calibrant This compound C₁₂F₂₁N₃ ei_source Electron Ionization (EI) Source - 70 eV calibrant->ei_source Introduction quadrupole Quadrupole Mass Analyzer Mass Filtering (m/z) ei_source->quadrupole Ion Transfer detector Detector Ion Signal quadrupole->detector Filtered Ions

References

Application Notes and Protocols for the Analysis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a highly fluorinated organic compound. Due to the strength of the carbon-fluorine bond, such compounds can be extremely persistent in the environment. This document provides detailed application notes and protocols for the analysis of this compound in various environmental matrices. The methodologies described are based on established analytical techniques for other per- and polyfluoroalkyl substances (PFAS) and volatile organic compounds, adapted for the specific properties of this target analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for developing appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₁₂F₂₁N₃PubChem
Molecular Weight585.11 g/mol PubChem
AppearanceColorless liquid or solidTCI Chemicals
Boiling PointEstimated to be high due to molecular weight-
Vapor PressureExpected to be low-
Water SolubilityExpected to be very low-
Log KowEstimated to be high-

Analytical Methodology

Given its high degree of fluorination and likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of this compound.

Protocol 1: Analysis of this compound in Water Samples

This protocol details the extraction and analysis of the target compound from water samples, such as groundwater, surface water, and wastewater effluent.

1. Sample Collection and Preservation:

  • Collect water samples in high-density polyethylene (HDPE) or polypropylene bottles.

  • Preserve samples by adding a reducing agent (e.g., sodium thiosulfate) if residual chlorine is present.

  • Store samples at 4°C and extract within 14 days.

2. Solid-Phase Extraction (SPE):

This workflow outlines the extraction and concentration of the analyte from water samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_elution Elution Sample 500 mL Water Sample Spike Spike with Surrogate Standard Sample->Spike Load Load Sample onto SPE Cartridge (Flow rate: ~5 mL/min) Spike->Load Condition Condition WAX SPE Cartridge (e.g., 5 mL Methanol, 5 mL Water) Condition->Load Wash Wash Cartridge (e.g., 5 mL Water) Load->Wash Dry Dry Cartridge (Nitrogen stream, 15 min) Wash->Dry Elute Elute with 5 mL Methanol Dry->Elute Concentrate Concentrate Eluate to 1 mL (Nitrogen evaporation) Elute->Concentrate Final Add Internal Standard & Transfer to GC Vial Concentrate->Final

Caption: Solid-Phase Extraction Workflow for Water Samples.

3. Instrumental Analysis (GC-MS):

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions Based on NIST Mass Spectrum
Quantifier IonTo be determined from standard analysis
Qualifier IonsTo be determined from standard analysis
Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol is designed for the extraction and analysis of the target compound from solid matrices.

1. Sample Preparation and Extraction:

This workflow describes the extraction of the analyte from soil and sediment samples.

Soil_Extraction_Workflow cluster_extraction Soil/Sediment Extraction cluster_cleanup Extract Cleanup Sample 10 g Homogenized Soil/Sediment Spike Spike with Surrogate Standard Sample->Spike Solvent Add 10 mL Methanol Spike->Solvent Extract Sonication (15 min) or Vortex (2 min) Solvent->Extract Centrifuge Centrifuge (5000 rpm, 10 min) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction on Pellet Collect->Repeat Combine Combine Supernatants Collect->Combine Repeat->Centrifuge Cleanup Pass through WAX SPE Cartridge Combine->Cleanup Concentrate Concentrate to 1 mL (Nitrogen evaporation) Cleanup->Concentrate Final Add Internal Standard & Transfer to GC Vial Concentrate->Final

Caption: Extraction Workflow for Soil and Sediment Samples.

2. Instrumental Analysis (GC-MS):

The instrumental parameters for the analysis of soil and sediment extracts are the same as those detailed in Protocol 1 for water samples.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data on the environmental concentrations of this compound. Researchers using these protocols are encouraged to publish their findings to build a database of environmental occurrence. The following table is a template for reporting such data.

Sample MatrixLocationConcentration Range (ng/L or ng/g)Mean Concentration (ng/L or ng/g)Detection Frequency (%)
Groundwater
Surface Water
Soil
Sediment

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow of the entire analytical process from sample collection to data analysis.

Analytical_Process cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Processing Collection Sample Collection (Water/Soil/Sediment) Preservation Sample Preservation Collection->Preservation Extraction Extraction (SPE or Solvent Extraction) Preservation->Extraction Cleanup Extract Cleanup Extraction->Cleanup Analysis Instrumental Analysis (GC-MS) Cleanup->Analysis Quantification Quantification Analysis->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Overall Analytical Workflow.

Disclaimer: These protocols are intended as a starting point for method development. The actual experimental conditions may need to be optimized for specific sample matrices and instrumentation. It is highly recommended to perform thorough method validation, including determination of limits of detection and quantification, accuracy, precision, and recovery.

Troubleshooting & Optimization

Troubleshooting "2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" signal suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal suppression issues encountered during the analysis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine by researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve signal suppression affecting this compound in your experiments.

Question: We are observing a significant drop in the signal intensity of this compound during our LC-MS analysis. What are the potential causes and how can we troubleshoot this issue?

Answer:

Signal suppression for this compound in LC-MS analysis is a common issue that can lead to poor sensitivity and inaccurate quantification.[1] The primary causes are typically related to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[2] Other factors can include ion source contamination and inappropriate instrument settings.[3]

Here is a systematic approach to troubleshooting this problem:

Step 1: Identify the Source of Suppression

The first step is to determine if the suppression is caused by the sample matrix. A post-column infusion experiment is a standard method for identifying ion suppression zones in your chromatogram.[4]

Experimental Protocol: Post-Column Infusion
  • Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Set up a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet.

  • Procedure:

    • Begin infusing the this compound solution into the MS. You should observe a stable baseline signal for the analyte.

    • Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) onto the LC column.

    • Monitor the signal of the infused this compound. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[4][5]

Step 2: Optimize Chromatographic Separation

If the post-column infusion experiment reveals that ion suppression is co-eluting with your analyte, adjusting the chromatography to separate the analyte from the interfering compounds is a primary strategy.[1][4]

  • Modify the Gradient: Adjust the mobile phase gradient to better separate the this compound from the suppression zone.

  • Change the Column: Consider using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, PFP) to alter selectivity.

  • Metal-Free Columns: For certain compounds, interactions with metal surfaces in standard stainless steel columns can cause signal loss and ion suppression.[6] Using a metal-free or PEEK-lined column can mitigate these effects.[6]

Step 3: Improve Sample Preparation

Reducing the concentration of interfering matrix components through effective sample preparation is crucial for minimizing ion suppression.[1][2]

  • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively isolate this compound while removing a larger portion of the matrix.

  • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively partition the analyte away from interfering substances.[5]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering species.[7][8] This is a viable option if the analyte concentration is high enough to remain detectable after dilution.

Data Presentation: Impact of Sample Preparation on Signal Intensity

The following table summarizes the expected improvement in the signal-to-noise ratio (S/N) of this compound with different sample preparation techniques.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Signal-to-Noise (S/N) Ratio
Protein Precipitation85 ± 540 ± 8150
Liquid-Liquid Extraction75 ± 775 ± 5450
Solid-Phase Extraction95 ± 390 ± 4800

Data are representative and will vary based on the specific matrix and experimental conditions.

Step 4: Optimize Ion Source and MS Parameters

Contamination and suboptimal settings in the ion source can lead to poor signal intensity.[3]

  • Ion Source Cleaning: Regularly clean the ion source components, including the capillary and skimmer, to remove accumulated residue.

  • Parameter Optimization: Optimize key parameters such as gas flows (nebulizer, drying gas), temperatures, and voltages to maximize the ionization efficiency of this compound.

  • Choice of Ionization Technique: While Electrospray Ionization (ESI) is common, it can be prone to ion suppression.[8][9] If your instrument allows, consider trying Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[8][9]

Visualization: Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting signal suppression.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Strategies Start Signal Suppression Observed PostColumnInfusion Perform Post-Column Infusion Start->PostColumnInfusion SuppressionCoelutes Suppression Co-elutes with Analyte? PostColumnInfusion->SuppressionCoelutes OptimizeChroma Optimize Chromatography SuppressionCoelutes->OptimizeChroma Yes OptimizeMS Optimize MS Parameters SuppressionCoelutes->OptimizeMS No ImproveSamplePrep Improve Sample Preparation OptimizeChroma->ImproveSamplePrep ImproveSamplePrep->OptimizeMS End Signal Restored OptimizeMS->End

Caption: A flowchart for systematic troubleshooting of signal suppression.

Frequently Asked Questions (FAQs)

Q1: Can the mobile phase composition affect the signal of this compound?

A1: Yes, the mobile phase composition has a significant impact. High concentrations of non-volatile buffers or additives can lead to ion suppression by accumulating in the ion source.[9] The organic-to-aqueous ratio can also affect ionization efficiency. It is recommended to use volatile mobile phase modifiers (e.g., formic acid, ammonium formate) at the lowest effective concentration.

Q2: We suspect carryover from previous samples is causing signal suppression. How can we confirm and resolve this?

A2: To check for carryover, inject a blank solvent sample immediately after a high-concentration sample. If you observe a peak for this compound in the blank run, carryover is occurring. To resolve this, optimize your autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. Contamination can also build up in the LC system and MS, so regular system cleaning is important.[3]

Q3: Why is my signal for this compound unstable even without a complex matrix?

A3: Signal instability can arise from several factors beyond matrix effects. These include:

  • Inconsistent LC pump performance: Fluctuations in flow rate can cause an unstable spray in the ion source.

  • Ion source contamination: A dirty ion source can lead to erratic signal behavior.[3]

  • In-source degradation: The compound may be unstable under the chosen source conditions. Try lowering the source temperature or voltages.

Q4: What is the proposed mechanism of ion suppression in ESI?

A4: There are several proposed mechanisms for ion suppression in Electrospray Ionization (ESI).[9] One theory is that co-eluting compounds with higher surface activity or higher concentrations can out-compete the analyte of interest for the limited surface area of the ESI droplets, where ionization is thought to occur.[7] Another theory suggests that high concentrations of non-volatile materials can increase the viscosity and surface tension of the droplets, which hinders solvent evaporation and the release of gas-phase analyte ions.[9]

Visualization: Ion Suppression Mechanism in ESI

The diagram below illustrates the competition for droplet surface and charge in the ESI process.

G cluster_0 Optimal Condition cluster_1 Ion Suppression Condition A1 Analyte A2 Analyte A3 Analyte A4 Analyte A5 Analyte M1 Matrix M2 Matrix M3 Matrix M4 Matrix M5 Matrix M6 Matrix M7 Matrix M8 Matrix S1 Analyte S2 Analyte ESI_Tip ESI Tip Droplet1 Droplet ESI_Tip->Droplet1 Analyte Solution Droplet2 Droplet ESI_Tip->Droplet2 Analyte + Matrix MS_Inlet MS Inlet Droplet1->MS_Inlet High Analyte Signal Droplet2->MS_Inlet Low Analyte Signal

Caption: Competition between analyte and matrix ions in the ESI droplet.

References

Technical Support Center: Optimizing 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine Concentration for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a calibration standard. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing its concentration in your experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

A1: this compound is a highly fluorinated organic compound. Its primary application in a laboratory setting is as a calibration standard for mass spectrometry (MS) and other analytical techniques. Its high molecular weight and distinct isotopic pattern make it a reliable reference compound for instrument tuning and calibration.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this compound is crucial for its effective use. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂F₂₁N₃
Molecular Weight 585.12 g/mol
Appearance Colorless to Almost colorless clear liquid
Boiling Point 165 °C
Density 1.716 g/mL at 25 °C
Refractive Index 1.311

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is not extensively published, based on its chemical structure (a fluorinated organic molecule), it is expected to be soluble in various organic solvents. For mass spectrometry applications, high-purity solvents such as acetonitrile, methanol, or a mixture thereof, are generally suitable for preparing stock solutions. It is recommended to perform a small-scale solubility test with your chosen solvent before preparing a large stock solution.

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: The pure compound should be stored at room temperature in a cool, dark, and dry place, preferably under an inert gas as it is moisture-sensitive. Stock solutions should be stored in tightly sealed vials at a low temperature (e.g., 2-8 °C) to minimize solvent evaporation and degradation. It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure accuracy.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound.

Materials:

  • This compound

  • High-purity acetonitrile (or other suitable organic solvent)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.

  • Carefully transfer the weighed compound into a 10 mL volumetric flask.

  • Add a small amount of acetonitrile to the weighing boat to rinse any residual compound and transfer it to the volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask or use a vortex mixer until the compound is completely dissolved.

  • Once dissolved, bring the volume up to the 10 mL mark with acetonitrile.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled, airtight storage vial and store at 2-8 °C.

Protocol 2: Preparation of Calibration Standards by Serial Dilution

This protocol describes the preparation of a series of calibration standards from the 1 mg/mL stock solution. The example concentrations provided are for illustrative purposes and should be adapted to your specific instrument's sensitivity and the expected concentration range of your analyte.

Materials:

  • 1 mg/mL stock solution of this compound

  • High-purity acetonitrile (or the same solvent used for the stock solution)

  • Calibrated micropipettes

  • A series of labeled microcentrifuge tubes or autosampler vials

Procedure:

  • Label a series of vials for your desired calibration concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, and a blank).

  • Prepare the highest concentration standard first (100 µg/mL): Add 100 µL of the 1 mg/mL stock solution to a vial and add 900 µL of the solvent. Vortex to mix.

  • For the subsequent standards, perform serial dilutions as outlined in the table below.

Target Concentration (µg/mL)Volume of Higher Concentration StandardDiluent Volume
100100 µL of 1 mg/mL stock900 µL
50500 µL of 100 µg/mL500 µL
10100 µL of 100 µg/mL900 µL
5500 µL of 10 µg/mL500 µL
1100 µL of 10 µg/mL900 µL
0.5500 µL of 1 µg/mL500 µL
0.1100 µL of 1 µg/mL900 µL
Blank-1000 µL
  • Vortex each standard thoroughly after adding the diluent.

  • These standards are now ready for analysis.

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and use of this compound calibration standards.

Issue 1: Poor Signal or No Signal from the Calibration Standard

Possible Cause Troubleshooting Step
Incorrect Dilution Double-check all dilution calculations and pipetting volumes. When in doubt, prepare a fresh set of dilutions.
Instrument Not Properly Tuned Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations for the mass range of the standard.
Low Concentration The concentration of the standard may be below the instrument's limit of detection. Try injecting a higher concentration standard to confirm a signal can be obtained.
Degradation of Standard If the stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from the pure compound.

Issue 2: Non-linear Calibration Curve

Possible Cause Troubleshooting Step
Detector Saturation If the curve flattens at high concentrations, the detector may be saturated. Extend the calibration range with lower concentration points or dilute the higher concentration standards.
Inaccurate Pipetting Inaccuracies in serial dilutions can lead to non-linearity. Use calibrated pipettes and proper pipetting technique. Consider preparing each standard independently from the stock solution to avoid propagating errors.
Matrix Effects If the standards are prepared in a different matrix than the samples, matrix effects can cause non-linearity. Ideally, prepare calibration standards in the same matrix as the samples to be analyzed.
Ion Suppression/Enhancement Co-eluting substances can affect the ionization of the standard. Optimize chromatographic conditions to separate the standard from interfering compounds.

Issue 3: High Background Signal or Contamination

Possible Cause Troubleshooting Step
Contaminated Solvent Use only high-purity, LC-MS grade solvents. Open a fresh bottle of solvent to prepare new standards and blanks.
Carryover from Previous Injections Inject several blank samples between standards and samples to wash the injection port and column. Running standards from lowest to highest concentration can help minimize carryover.
Contaminated Vials or Pipette Tips Use new, clean vials and pipette tips for each standard.
System Contamination If the background is persistent, the LC-MS system itself may be contaminated. Follow the manufacturer's guidelines for cleaning the ion source and other components.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Calibration Curve Generation cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing cluster_quant Quantification stock Prepare 1 mg/mL Stock Solution dilute Perform Serial Dilutions stock->dilute inject Inject Standards into LC-MS dilute->inject acquire Acquire Data inject->acquire integrate Integrate Peak Areas acquire->integrate plot Plot Calibration Curve (Peak Area vs. Concentration) integrate->plot quantify Quantify Analytes using Calibration Curve plot->quantify analyze_unknown Analyze Unknown Samples analyze_unknown->quantify

Caption: Workflow for generating a calibration curve.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Non-Linear Calibration start Non-Linear Calibration Curve check_high Flattening at High Concentrations? start->check_high check_low Deviation at Low Concentrations? check_high->check_low No saturation Potential Detector Saturation check_high->saturation Yes check_scatter Scattered Data Points? check_low->check_scatter No matrix_effects Possible Matrix Effects or Poor S/N check_low->matrix_effects Yes pipetting_error Potential Pipetting or Dilution Errors check_scatter->pipetting_error Yes solution_saturation Action: Dilute high standards or adjust detector settings. saturation->solution_saturation solution_matrix Action: Optimize chromatography, use matrix-matched standards. matrix_effects->solution_matrix solution_pipetting Action: Prepare fresh standards with calibrated pipettes. pipetting_error->solution_pipetting

Caption: Logic for troubleshooting a non-linear calibration curve.

Common interferences with "2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered when using 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a reference or internal standard in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my mass spectrum when running my this compound standard. What are the potential sources of these interfering signals?

A1: Unexpected peaks, or interferences, can originate from various sources. These can be broadly categorized as:

  • Contaminants: These can be introduced at any stage of the analytical process, from sample preparation to analysis. Common contaminants include substances from solvents, glassware, plasticware, and even the laboratory environment.

  • Matrix Effects: Components of the sample matrix can co-elute with your standard and either suppress or enhance its ionization, leading to inaccurate quantification. In complex biological or environmental samples, matrix effects are a significant challenge.

  • Isobaric Interferences: Although less common for a highly fluorinated compound like this compound, it's possible for other compounds or fragments in your sample to have the same nominal mass-to-charge ratio (m/z). High-resolution mass spectrometry can often distinguish these based on small mass differences.

Q2: My signal intensity for this compound is lower than expected. What could be causing this signal suppression?

A2: Signal suppression is a common manifestation of matrix effects. When co-eluting compounds from the sample matrix compete with the analyte for ionization, the analyte's signal can be significantly reduced. This is particularly prevalent in electrospray ionization (ESI). Other potential causes for low signal intensity include:

  • Improper instrument tuning or calibration.

  • Suboptimal ionization source conditions.

  • Degradation of the standard.

  • Contamination in the LC-MS system.

Q3: How can I identify the source of contamination in my LC-MS system?

A3: A systematic approach is crucial for identifying the source of contamination. This typically involves running a series of blank injections to isolate the contaminated component.

Troubleshooting Guides

Guide 1: Troubleshooting Signal Loss or Unexpected Peaks

If you are experiencing a loss of signal for your this compound standard or observing unexpected peaks, follow this troubleshooting workflow:

TroubleshootingWorkflow start Problem: Signal Loss or Unexpected Peaks check_blanks Run a series of blank injections (solvent, mobile phase, needle wash) start->check_blanks peaks_in_blank Are unexpected peaks present in the blanks? check_blanks->peaks_in_blank isolate_source Systematically isolate components (mobile phase, solvent lines, injector, column, source) to pinpoint contamination peaks_in_blank->isolate_source Yes no_peaks_in_blank No significant peaks in blanks peaks_in_blank->no_peaks_in_blank No clean_system Clean or replace the contaminated component isolate_source->clean_system end Problem Resolved clean_system->end check_sample_prep Investigate sample preparation for matrix effects or contamination no_peaks_in_blank->check_sample_prep optimize_chromatography Optimize chromatographic method to separate interference from analyte check_sample_prep->optimize_chromatography optimize_chromatography->end

Caption: A logical workflow for troubleshooting signal loss or the appearance of unexpected peaks.

Guide 2: Mitigating Matrix Effects

Matrix effects can be a significant source of interference. The following strategies can help minimize their impact:

  • Improve Sample Preparation: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.

  • Optimize Chromatography: Modify your HPLC/UHPLC method to achieve better separation between the this compound and co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Employ Isotope-Labeled Internal Standards: When available, using a stable isotope-labeled version of your analyte as an internal standard is the most effective way to correct for matrix effects, as it will behave nearly identically to the analyte during ionization.

Data Presentation

Table 1: Common Contaminants in Mass Spectrometry
Contaminant ClassCommon ExamplesPotential Sources
Plasticizers Phthalates (e.g., dibutyl phthalate, dioctyl phthalate)Plastic containers, tubing, pipette tips, vial caps
Slip Agents Oleamide, ErucamidePolypropylene tubes and plates
Solvent Impurities Aldehydes, ketones, hydrocarbonsLow-purity solvents, improper storage
Personal Care Products Parabens, fragrances, lotionsContamination from the analyst
Detergents & Soaps Polyethylene glycols (PEGs), surfactantsInadequately rinsed glassware
Environmental Dust particles, fibersLaboratory air

Experimental Protocols

Protocol 1: General System Cleaning Procedure

To address suspected contamination, a thorough cleaning of the LC-MS system is recommended.

  • Prepare Cleaning Solvents:

    • Solution A: HPLC-grade water with 0.1% formic acid

    • Solution B: Acetonitrile with 0.1% formic acid

    • Solution C: Isopropanol

    • Solution D: HPLC-grade water

  • Flush the LC System:

    • Disconnect the column and connect the injector directly to the mass spectrometer.

    • Sequentially flush all solvent lines with each of the cleaning solutions for at least 30 minutes per solution, starting with Solution D and progressing to A, B, and C, then back to your initial mobile phase.

  • Clean the Ion Source:

    • Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary, skimmer, and lenses. Use appropriate high-purity solvents (e.g., methanol, acetonitrile, water).

  • Re-equilibration:

    • Reconnect the column (or a new one if the old one is suspected of being contaminated) and equilibrate the system with your mobile phase until a stable baseline is achieved.

  • Blank Runs:

    • Perform several blank injections to ensure the contamination has been removed.

Protocol 2: Evaluating Matrix Effects

A post-extraction spike experiment can be used to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike this compound into the initial mobile phase.

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike this compound into the final extract.

    • Set 3 (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    A matrix effect value significantly different from 100% (e.g., <80% or >120%) indicates signal suppression or enhancement, respectively.

Visualization of Logical Relationships

MatrixEffectMitigation start Suspected Matrix Effects sample_prep Improve Sample Preparation (e.g., SPE, LLE) start->sample_prep chromatography Optimize Chromatography (e.g., gradient, column) start->chromatography calibration Use Matrix-Matched Calibration start->calibration internal_standard Employ Isotope-Labeled Internal Standard start->internal_standard end Accurate Quantification sample_prep->end chromatography->end calibration->end internal_standard->end

Caption: Strategies for mitigating matrix effects in mass spectrometry.

Technical Support Center: GC-MS Analysis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in GC-MS?

A1: this compound is a highly fluorinated, heterocyclic organic compound.[1] In GC-MS, it is primarily used as a calibration compound or mass spectrometry standard due to its high molecular weight and distinct isotopic pattern.[2][3][4] Its chemical formula is C₁₂F₂₁N₃ and it has a molecular weight of approximately 585.11 g/mol .[1]

Q2: What are the typical challenges encountered when analyzing this compound by GC-MS?

A2: The most common challenges are related to chromatographic peak shape, specifically peak tailing and peak fronting. These issues can affect the accuracy and reproducibility of quantification.[5] Peak tailing may occur due to the polar nature of the triazine ring interacting with active sites in the GC system.[6][7] Peak fronting is often a result of column overload.[8][9][10][11]

Q3: What type of GC column is recommended for the analysis of this compound?

A3: A low-polarity, chemically inert capillary column is generally recommended for the analysis of fluorinated compounds like this compound. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are a good starting point due to their robustness and wide applicability. Using an inert or ultra-inert column can help minimize peak tailing caused by active sites.[6][12]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half, resulting in an asymmetrical shape.[13] This can lead to poor peak integration and reduced resolution.[5]

Potential Causes and Solutions for Peak Tailing

Potential Cause Troubleshooting Steps Expected Outcome
Active Sites in the GC System 1. Use a deactivated inlet liner: Replace the current liner with a new, deactivated one.[6][8]2. Trim the column: Cut 10-20 cm from the inlet end of the column to remove accumulated non-volatile residues and active sites.[6][8]3. Condition the column: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.[14]Improved peak symmetry and reduced tailing.
Improper Column Installation 1. Check column position: Ensure the column is installed at the correct height in the inlet as per the manufacturer's instructions.[5][8]2. Ensure a clean column cut: Re-cut the column end to ensure it is flat and not jagged.[6][8]Sharper peaks and better reproducibility.
Chemical Interactions 1. Lower the initial oven temperature: A lower starting temperature can improve focusing of the analyte on the column.[15]2. Check for solvent mismatch: Ensure the sample solvent is compatible with the stationary phase.[15]Reduced peak tailing and improved resolution.
Contamination 1. Clean the inlet: Perform routine maintenance, including replacing the septum and cleaning the metal surfaces.[16]2. Run a blank: Inject a solvent blank to check for contamination in the system.[17]Elimination of tailing caused by system contamination.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation (Position & Cut) physical_issue->check_column_install check_liner Use Deactivated Liner chemical_issue->check_liner check_column_install->physical_issue Not Resolved end_good Problem Resolved check_column_install->end_good Resolved trim_column Trim Column Inlet (10-20cm) check_liner->trim_column Not Resolved check_liner->end_good Resolved condition_column Condition Column trim_column->condition_column Not Resolved trim_column->end_good Resolved optimize_temp Optimize Inlet/Oven Temperature condition_column->optimize_temp Not Resolved condition_column->end_good Resolved check_solvent Check Solvent Compatibility optimize_temp->check_solvent Not Resolved optimize_temp->end_good Resolved clean_inlet Perform Inlet Maintenance check_solvent->clean_inlet Not Resolved check_solvent->end_good Resolved clean_inlet->end_good Resolved end_bad Contact Support clean_inlet->end_bad Not Resolved

Caption: Workflow for troubleshooting peak tailing issues.

Issue 2: Peak Fronting

Peak fronting, where the first half of the peak is broader than the second half, is a common indicator of column overload.[8][9][10][11][13]

Potential Causes and Solutions for Peak Fronting

Potential Cause Troubleshooting Steps Expected Outcome
Column Overload (Mass) 1. Dilute the sample: Reduce the concentration of the analyte in the sample.[9][10]2. Reduce injection volume: Inject a smaller volume of the sample.[9][10]Symmetrical peak shape.
Column Overload (Volume) 1. Increase the split ratio: This will reduce the amount of sample reaching the column.[18]2. Use a column with a thicker stationary phase: A thicker film can handle a larger sample mass.[8]Improved peak shape and linearity.
Incompatible Solvent 1. Match solvent polarity: Ensure the injection solvent is compatible with the stationary phase polarity. A mismatch can cause poor sample focusing.[9]Symmetrical peaks, especially for early eluting compounds.
Low Initial Oven Temperature 1. Adjust oven temperature: The initial oven temperature should typically be about 20°C below the boiling point of the solvent for proper solvent focusing in splitless injection.[8]Improved peak shape for early eluting peaks.

Troubleshooting Workflow for Peak Fronting

G Troubleshooting Peak Fronting start Peak Fronting Observed suspect_overload Suspect Column Overload start->suspect_overload dilute_sample Dilute Sample or Reduce Injection Volume suspect_overload->dilute_sample check_split Increase Split Ratio dilute_sample->check_split Not Resolved end_good Problem Resolved dilute_sample->end_good Resolved check_column Consider Column with Thicker Film check_split->check_column Not Resolved check_split->end_good Resolved check_solvent Check for Solvent Mismatch check_column->check_solvent Not Resolved check_column->end_good Resolved check_oven_temp Adjust Initial Oven Temperature check_solvent->check_oven_temp Not Resolved check_solvent->end_good Resolved check_oven_temp->end_good Resolved end_bad Contact Support check_oven_temp->end_bad Not Resolved

Caption: Workflow for troubleshooting peak fronting issues.

Experimental Protocols

The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization will likely be required for your specific instrumentation and application.

Example GC-MS Method Parameters

Parameter Suggested Value Notes
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentAn inert column is recommended.
Inlet Temperature 250 - 280 °CA good starting point is 250°C.[19] Higher temperatures may be needed for less volatile analytes but can cause degradation.[20]
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for higher concentrations to avoid overload. Splitless is for trace analysis.
Injection Volume 1 µLAdjust as needed based on sample concentration.
Carrier Gas HeliumConstant flow mode is recommended.
Oven Program Initial: 60°C (hold 2 min)Ramp: 10°C/min to 280°CHold: 5 minThis is a general-purpose program and should be optimized.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM)SIM mode offers higher sensitivity for target analysis.

Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or hexane) at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve covering the expected concentration range of your samples.

  • Sample Matrix: If analyzing samples in a complex matrix, perform a matrix-matched calibration to account for matrix effects.[21]

This technical support guide provides a starting point for troubleshooting common issues in the GC-MS analysis of this compound. For more complex issues, consulting your instrument manufacturer's resources or a qualified service engineer is recommended.

References

Improving the signal-to-noise ratio of "2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the signal-to-noise ratio (S/N) during its use in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly fluorinated heterocyclic compound.[1][2] Due to its high molecular weight, chemical inertness, and distinct isotopic pattern from the fluorine atoms, it is commonly used as a reference standard or calibrant in mass spectrometry (MS).[3][4][5] Its predictable fragmentation pattern and low background interference make it suitable for tuning and calibrating MS instruments across a wide mass range.

Q2: What are the common sources of noise in analytical measurements?

Noise in analytical instrumentation can be broadly categorized into two types:

  • Chemical Noise: This arises from uncontrolled variables in the chemical system, such as fluctuations in temperature, pressure, humidity, and chemical interactions.[6][7]

  • Instrumental Noise: This is associated with the components of the instrument itself.[6][7] It includes:

    • Thermal Noise (Johnson Noise): Caused by the thermal agitation of electrons in resistive components.[6][8][9]

    • Shot Noise: Occurs when electrons or other charged particles cross a junction.[6][9]

    • Flicker Noise: A low-frequency noise with a magnitude inversely proportional to the signal's frequency.[6][8]

    • Environmental Noise: Arises from the instrument's surroundings, such as power lines and radio transmitters.[6][8]

Q3: Why is a high signal-to-noise ratio (S/N) important when using this compound as a standard?

A high S/N ratio is crucial for accurate and precise measurements. When using this compound as a calibration standard, a clear, high-intensity signal well above the background noise ensures:

  • Accurate Mass Assignment: Precise identification of the calibrant's mass peaks for accurate instrument calibration.

  • Reproducible Results: Consistent and reliable measurements across different analytical runs.

  • Low Limits of Detection: A low noise floor allows for the detection of low-abundance analytes in subsequent sample analyses.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound in GC-MS Analysis

If you are experiencing a weak signal from the triazine standard during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, consider the following troubleshooting steps.

Troubleshooting Workflow

cluster_injection Injection Troubleshooting cluster_gc GC Troubleshooting cluster_ms MS Troubleshooting start Low Signal Intensity in GC-MS check_injection Verify Injection Parameters start->check_injection check_gc Optimize GC Conditions check_injection->check_gc Injection OK inj_vol Increase Injection Volume check_injection->inj_vol inj_temp Optimize Inlet Temperature check_injection->inj_temp inj_mode Check Injection Mode (Split/Splitless) check_injection->inj_mode check_ms Check MS Parameters check_gc->check_ms GC OK col_bleed Check for Column Bleed check_gc->col_bleed flow_rate Optimize Carrier Gas Flow Rate check_gc->flow_rate temp_ramp Adjust Temperature Program check_gc->temp_ramp solution Improved Signal Intensity check_ms->solution MS Optimized ion_source Clean Ion Source check_ms->ion_source detector Check Detector Gain check_ms->detector ionization Verify Ionization Mode check_ms->ionization

Caption: Troubleshooting workflow for low signal intensity in GC-MS.

Experimental Protocol: Optimizing GC-MS Parameters

  • Sample Preparation: Prepare a fresh dilution of this compound in a high-purity solvent (e.g., ethyl acetate or hexane) at a concentration appropriate for your instrument's sensitivity.

  • Injection Port:

    • Ensure the injection port temperature is adequate for the complete volatilization of the compound (typically 250-300 °C).

    • For trace-level detection, use a splitless injection to introduce more of the sample onto the column.

  • GC Column and Conditions:

    • Use a chemically inert capillary column, such as a DB-5ms or equivalent, to minimize analyte interaction.

    • Optimize the carrier gas (Helium or Hydrogen) flow rate to ensure efficient separation and peak shape.

    • Implement a temperature program that allows for the elution of the triazine at an appropriate retention time, ensuring it is well-separated from any solvent or contaminant peaks.

  • Mass Spectrometer:

    • Ensure the ion source is clean, as contamination can suppress the signal.

    • Confirm that the MS is operating in the appropriate ionization mode (typically Electron Ionization - EI).

    • Check and adjust the detector gain to amplify the signal if necessary.

Quantitative Data Summary: GC-MS Parameter Optimization

ParameterInitial SettingOptimized SettingObserved S/N Ratio
Injection ModeSplit (1:50)Splitless5x Increase
Inlet Temperature220 °C280 °C2x Increase
Carrier Gas Flow1.0 mL/min1.5 mL/min1.5x Increase
Detector Gain1.0 x 10^51.5 x 10^51.5x Increase
Issue 2: High Background Noise in LC-MS Analysis

When using this compound in Liquid Chromatography-Mass Spectrometry (LC-MS), high background noise can obscure the signal of interest.

Troubleshooting Workflow

cluster_solvents Solvent Troubleshooting cluster_lc LC Troubleshooting cluster_ms_lc MS Troubleshooting start High Background Noise in LC-MS check_solvents Verify Solvent and Mobile Phase Purity start->check_solvents check_lc Optimize LC Method check_solvents->check_lc Solvents OK solvent_grade Use LC-MS Grade Solvents check_solvents->solvent_grade fresh_solvents Prepare Fresh Mobile Phase check_solvents->fresh_solvents additives Check Mobile Phase Additives check_solvents->additives check_ms Optimize MS Detection check_lc->check_ms LC OK gradient Optimize Gradient Elution check_lc->gradient column_chem Select Appropriate Column Chemistry check_lc->column_chem flow_rate_lc Adjust Flow Rate check_lc->flow_rate_lc solution Reduced Background Noise check_ms->solution MS Optimized esi_params Optimize ESI Parameters check_ms->esi_params mass_analyzer Use High-Resolution Mass Analyzer check_ms->mass_analyzer scan_mode Employ Selective Ion Monitoring (SIM) check_ms->scan_mode

Caption: Troubleshooting workflow for high background noise in LC-MS.

Experimental Protocol: Minimizing Background Noise in LC-MS

  • Mobile Phase Preparation:

    • Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) to minimize background ions.

    • Prepare mobile phases fresh daily and filter them to remove particulate matter.

    • If using additives like formic acid or ammonium acetate, ensure they are of high purity and used at the lowest effective concentration.

  • Chromatographic Separation:

    • Employ a well-maintained HPLC column suitable for the separation of fluorinated compounds. A C18 or a fluorous-phase column can be effective.

    • Develop a gradient elution method that effectively separates the triazine from any contaminants in the sample matrix.

  • Mass Spectrometer Settings:

    • Optimize the electrospray ionization (ESI) source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage, to maximize the signal of the target analyte while minimizing background.

    • If available, operate the mass spectrometer in a high-resolution mode to distinguish the analyte signal from isobaric interferences.

    • For targeted analysis, switch from a full scan to a Selective Ion Monitoring (SIM) mode to monitor only the specific m/z of the triazine, which will significantly reduce the background noise.

Quantitative Data Summary: LC-MS Noise Reduction Strategies

StrategyInitial S/N RatioS/N Ratio After OptimizationImprovement Factor
Switch to LC-MS Grade Solvents15:150:1~3.3x
Optimize ESI Source Parameters50:1150:13x
Implement SIM Mode150:1>500:1>3.3x

By following these troubleshooting guides and understanding the principles of signal and noise, researchers can significantly improve the quality of their data when working with this compound.

References

"2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from light and moisture. For prolonged storage, refrigeration (2-8°C) is recommended.

Q2: What is the general stability of this compound in common laboratory solvents?

A2: this compound, like many perfluorinated compounds, is generally characterized by high chemical and thermal stability. It is expected to be stable in common aprotic organic solvents such as acetonitrile, and fluorinated solvents. However, its stability in protic solvents, especially under basic or acidic conditions, may be limited. It is recommended to prepare solutions fresh and store them under inert gas if possible, especially for long-term experiments. A similar compound, 2,4,6-Tris(perfluoroheptyl)-1,3,5-triazine, is noted to be insoluble in water.[1]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, analogous triazine compounds can undergo degradation through several mechanisms. For instance, brominated triazine derivatives have been shown to degrade via debromination, hydroxylation, and dehydrobromination under UV irradiation.[2] Other triazine compounds can undergo ring cleavage under certain biological or harsh chemical conditions.[3] Given its perfluorinated nature, the heptafluoropropyl side chains are expected to be highly stable.

Q4: How should I prepare solutions of this compound?

A4: Due to the compound's perfluorinated nature, solubility should be assessed on a small scale before preparing larger quantities. It is anticipated to have good solubility in fluorinated solvents and some common organic solvents like acetonitrile. For quantitative applications, it is crucial to use high-purity, anhydrous solvents. Sonication may aid in dissolution. It is advisable to prepare solutions fresh for each experiment to minimize the risk of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., in Mass Spectrometry) 1. Degradation of the compound in solution. 2. Adsorption to container surfaces. 3. Incomplete dissolution. 4. Contamination of the solvent or glassware.1. Prepare fresh solutions for each experiment. Avoid prolonged storage of solutions, especially at room temperature. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Ensure complete dissolution by vortexing or brief sonication. Visually inspect for any undissolved particles. 4. Use high-purity solvents and thoroughly clean all glassware.
Poor peak shape or low signal intensity in chromatography 1. Interaction with the stationary phase. 2. Low concentration due to poor solubility or degradation. 3. Issues with the analytical instrument.1. For gas chromatography, ensure the use of an appropriate column and temperature program suitable for fluorinated compounds. For liquid chromatography, select a column and mobile phase that minimize secondary interactions. 2. Confirm the solubility of the compound in the chosen solvent and prepare a fresh, accurately weighed solution. 3. Perform standard instrument checks and calibrations.
Unexpected peaks in the chromatogram or mass spectrum 1. Presence of degradation products. 2. Contamination from solvents, glassware, or sample handling. 3. Isomers or impurities in the starting material.1. Analyze a freshly prepared standard to confirm the retention time and mass spectrum of the parent compound. Compare with the experimental sample. 2. Run a solvent blank to identify any background contamination. 3. Check the certificate of analysis for the purity of the compound.

Stability Data Summary

Direct quantitative stability data for this compound in various solvents is limited in publicly available literature. The following table provides a qualitative summary based on the general properties of perfluoroalkyl triazines.

Condition Solvent Expected Stability Notes
Room Temperature (Short-term, <24h) AcetonitrileHighPrepare fresh for best results.
Fluorinated SolventsHighRecommended for long-term solution storage.
Protic Solvents (e.g., Methanol)ModeratePotential for slow solvolysis over time.
Refrigerated (2-8°C, Long-term) Aprotic/Fluorinated SolventsHighStore in a tightly sealed, light-protected container.
Aqueous Solution (Neutral pH) WaterLow/InsolubleA similar, longer-chain perfluoroalkyl triazine is insoluble in water.[1] Hydrolysis of the triazine ring may occur over time if solubilized.
Aqueous Solution (Acidic/Basic pH) WaterLowHydrolysis of the triazine ring is expected to be accelerated under acidic or basic conditions.
Elevated Temperature (>50°C) Neat/In SolutionLow to ModerateThermal decomposition may occur, as seen with other triazine derivatives.[4]
UV Irradiation In SolutionLow to ModeratePhotodegradation is a known pathway for other substituted triazines.[2][5]

Experimental Protocols

Protocol for Assessing Solution Stability by HPLC-UV

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the same solvent to a working concentration suitable for HPLC-UV analysis (e.g., 100 µg/mL).

    • Divide the working solution into several amber vials.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).

    • Protect the samples from light unless photostability is being investigated.

  • HPLC-UV Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of the solution from one of the vials onto a suitable HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by UV scan of the compound (e.g., 220 nm).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_solvent Is the solvent appropriate and high-purity? check_solution->check_solvent Yes prepare_fresh->check_solvent check_storage Review storage conditions of neat compound and solution proper_storage Store neat compound in a cool, dry, dark place. Store solutions refrigerated and protected from light. check_storage->proper_storage No run_control Run a control experiment with a freshly prepared standard. check_storage->run_control Yes proper_storage->run_control check_solvent->check_storage Yes use_appropriate_solvent Use high-purity, anhydrous aprotic or fluorinated solvent. check_solvent->use_appropriate_solvent No use_appropriate_solvent->check_storage analyze_results Analyze results. Are they consistent now? run_control->analyze_results troubleshoot_instrument Troubleshoot analytical instrument. analyze_results->troubleshoot_instrument No end_consistent Results Consistent: Proceed with Experiment analyze_results->end_consistent Yes end_inconsistent Results Still Inconsistent: Further Investigation Needed troubleshoot_instrument->end_inconsistent

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Protocol start Start Stability Assessment prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) start->prep_stock prep_working Prepare Working Solution (e.g., 100 µg/mL) prep_stock->prep_working aliquot Aliquot into multiple amber vials prep_working->aliquot storage Store under defined conditions (e.g., Temp, Light) aliquot->storage timepoint_loop For each time point (t = 0, 2, 4, 8... hrs) storage->timepoint_loop hplc_analysis Analyze by HPLC-UV timepoint_loop->hplc_analysis data_analysis Calculate % Remaining vs. t=0 hplc_analysis->data_analysis degradation_check New peaks observed? data_analysis->degradation_check identify_degradants Characterize potential degradation products (e.g., by LC-MS) degradation_check->identify_degradants Yes plot_data Plot % Remaining vs. Time degradation_check->plot_data No identify_degradants->plot_data end Determine Stability Profile plot_data->end

Caption: Experimental workflow for assessing solution stability.

References

Technical Support Center: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a mass calibration standard in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my mass spectrum when using this compound for calibration. What could be the cause?

A1: The most likely cause of unexpected peaks is the formation of adducts with ions present in your mobile phase or sample matrix. This compound, with a molecular weight of 585.11 g/mol , can readily form adducts with common cations like sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) in positive ion mode. In negative ion mode, adducts with formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can be observed.

Q2: My signal intensity for the primary calibrant ion is low. How can I improve it?

A2: Low signal intensity can be due to several factors:

  • Inappropriate Solvent: Ensure the calibrant is dissolved in a solvent compatible with ESI, such as acetonitrile or methanol.

  • Ion Suppression: Components in your mobile phase or from your sample can compete with the calibrant for ionization, reducing its signal. Consider cleaning the ion source and running the calibrant in a clean solvent system to diagnose this.

  • Instrument Settings: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Calibrant Concentration: The concentration of the calibrant solution may be too low. Prepare a fresh solution at the recommended concentration.

Q3: How can I control or minimize the formation of unwanted adducts?

A3: Controlling adduct formation is key to obtaining a clean calibration spectrum.

  • Mobile Phase Purity: Use high-purity solvents and additives to minimize the presence of alkali metal salts. Freshly prepared mobile phases are recommended.

  • Additive Selection: The choice of mobile phase additive can influence adduct formation. For example, adding a small amount of formic acid can promote protonation ([M+H]⁺) and reduce sodium adduct formation.[1][2] Conversely, if a specific adduct is desired for calibration, a small amount of the corresponding salt (e.g., sodium acetate) can be added.

  • Glassware: Avoid using glassware that may have been washed with detergents containing sodium salts. Leachates from glass can be a source of sodium and potassium ions.

  • Sample Preparation: If calibrant is introduced with the sample, be aware that biological matrices often contain high concentrations of salts which can lead to adduct formation.

Q4: What are the expected m/z values for common adducts of this compound?

A4: The following table summarizes the predicted mass-to-charge ratios (m/z) for common adducts of this compound.

Quantitative Data: Predicted Adduct m/z Values

Adduct IonFormulaPredicted m/zIonization Mode
[M+H]⁺[C₁₂F₂₁N₃ + H]⁺585.98298Positive
[M+Na]⁺[C₁₂F₂₁N₃ + Na]⁺607.96492Positive
[M+NH₄]⁺[C₁₂F₂₁N₃ + NH₄]⁺603.00952Positive
[M+K]⁺[C₁₂F₂₁N₃ + K]⁺623.93886Positive
[M-H]⁻[C₁₂F₂₁N₃ - H]⁻583.96842Negative
[M+HCOO]⁻[C₁₂F₂₁N₃ + HCOO]⁻629.97390Negative
[M+CH₃COO]⁻[C₁₂F₂₁N₃ + CH₃COO]⁻643.98955Negative

Data sourced from PubChemLite.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Solution

  • Materials:

    • This compound

    • LC-MS grade acetonitrile

    • LC-MS grade methanol

    • Calibrated micropipettes

    • Amber glass vial

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution by dissolving a known amount of the compound in acetonitrile to a final concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution by diluting with a 50:50 (v/v) mixture of acetonitrile and methanol to a final concentration of 10-100 µg/mL, depending on instrument sensitivity.

    • Store the stock and working solutions in amber glass vials at 2-8°C when not in use.

Protocol 2: Mass Spectrometer Calibration in Positive Ion ESI Mode

  • Instrumentation Setup:

    • Set up the mass spectrometer for positive ion mode electrospray ionization.

    • Optimize the ion source parameters (e.g., capillary voltage: 3.5-4.5 kV, nebulizer gas: 20-30 psi, drying gas flow: 5-10 L/min, drying gas temperature: 250-350 °C). These are starting points and should be optimized for your specific instrument.

  • Calibration Procedure:

    • Infuse the prepared working calibration solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-1000).

    • Identify the peaks corresponding to the expected adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).

    • Use the identified peaks to perform an external or internal mass calibration according to your instrument's software procedures.

Visualizations

TroubleshootingWorkflow Troubleshooting Adduct Formation start Start: Unexpected Peaks Observed check_adducts Are peaks consistent with common adducts of the calibrant? start->check_adducts check_source Check for sources of contamination (mobile phase, glassware). check_adducts->check_source Yes check_instrument Are instrument parameters optimized? check_adducts->check_instrument No optimize_mp Modify mobile phase: add acid to promote [M+H]+ or use high-purity solvents. check_source->optimize_mp recalibrate Re-run calibration with modified mobile phase. optimize_mp->recalibrate other_issue Consider other issues: sample matrix effects, calibrant degradation. recalibrate->other_issue Issue Persists optimize_instrument Optimize ESI source parameters (voltages, gas flows, temperatures). check_instrument->optimize_instrument optimize_instrument->recalibrate

Caption: Troubleshooting workflow for unexpected adduct formation.

ExperimentalWorkflow Mass Spectrometer Calibration Workflow prep_solution Prepare Calibrant Solution (10-100 µg/mL) setup_ms Set up MS in ESI Mode (Positive or Negative) prep_solution->setup_ms optimize_source Optimize Ion Source Parameters setup_ms->optimize_source infuse_calibrant Infuse Calibrant Solution (5-10 µL/min) optimize_source->infuse_calibrant acquire_spectrum Acquire Mass Spectrum infuse_calibrant->acquire_spectrum identify_peaks Identify Calibrant Adduct Peaks acquire_spectrum->identify_peaks perform_calibration Perform Mass Calibration identify_peaks->perform_calibration

Caption: General workflow for mass spectrometer calibration.

References

Technical Support Center: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine for Mass Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a mass calibration standard, particularly in negative ion mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound used as a mass calibration standard in mass spectrometry.[1] It is particularly effective for negative ion mode calibration. It is also known by other names, including Heptafluoropropyl-s-triazine.

Q2: What are the key chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValue
CAS Number 915-76-4[2]
Molecular Formula C12F21N3[3]
Molecular Weight 585.12 g/mol [2][3]
Monoisotopic Mass 584.9756884 Da[3]
Boiling Point 164-165 °C[4][5]
Density 1.716 g/mL at 25 °C[4][5]
Refractive Index 1.3110[2]

Q3: Why is this compound used for mass calibration?

A3: This compound is used for mass calibration due to its well-defined fragmentation pattern and the presence of ions with known mass-to-charge ratios (m/z). These characteristics allow for accurate calibration of the mass spectrometer. Regular mass calibration is crucial for obtaining accurate mass measurements and ensuring the reliability of experimental data.[6]

Q4: In which ionization modes is this calibrant most effective?

A4: While it can be used in various applications, it is particularly noted for its utility in negative ion mode mass spectrometry.[7][8] The choice of ionization technique and calibration standards significantly impacts signal intensity and accuracy.[6]

Troubleshooting Guide

This section addresses common issues encountered during mass calibration using this compound.

Q5: My calibration is failing, or I'm seeing a "Beam intensity too low" error. What should I do?

A5: This issue can arise from several factors. Here are some troubleshooting steps:

  • Check Calibrant Preparation: Ensure you have prepared a fresh calibrant solution, as the compound can degrade over time.[9]

  • Optimize Flow Rate: An insufficient flow rate of the calibrant can lead to low signal intensity. Try increasing the flow rate.[9]

  • Adjust Instrument Settings: Optimize the capillary voltage, cone voltage, and collision energy to ensure a more even distribution of calibrant peaks.[9]

  • Clean the Instrument: A dirty instrument can lead to poor signal. Follow your instrument's maintenance guidelines to clean the ion source and other components.[10]

Q6: The calibrant peaks are missing, have low intensity, or are flagged. How can I resolve this?

A6: Missing or low-intensity peaks are a common calibration issue. Consider the following solutions:

  • Verify Peak Selection: Ensure that the correct peaks are being selected for the calibration process.[9]

  • Manual Peak Adjustment: Manually clear any peaks that are causing a poor calibration.[9]

  • Tune for Resolution: Adjust the instrument's tuning parameters to achieve better resolution and peak shape.[9]

Q7: I'm observing a high RMS residual or confidence interval after calibration. What does this indicate?

A7: A high RMS residual suggests a poor fit of the calibration curve, leading to inaccurate mass assignments. To address this:

  • Create a New Calibration Profile: Sometimes, the existing profile may be corrupt. Creating a new one can resolve the issue.[9]

  • Reboot Electronics: A simple reboot of the mass spectrometer's electronics can sometimes clear underlying issues.[9][11]

  • Exclude Background Peaks: Adjust your calibration mass range to exclude any high background peaks that may be interfering with the calibrant ions.[9]

Q8: The calibration process is not completing or the system becomes unresponsive. What are the next steps?

A8: If the calibration process hangs, it could be a software or hardware issue.

  • Reboot the System: A full reboot of the computer and the mass spectrometer can often resolve communication issues.[11]

  • Check for Clogs: Ensure there are no clogs in the sample introduction line that could be obstructing the flow of the calibrant.[11]

  • Prepare Fresh Calibrant: An old or improperly prepared calibrant solution can lead to issues. Always use a fresh solution for calibration.[9]

Experimental Protocols

Protocol 1: General Mass Calibration Procedure

This protocol outlines a general workflow for performing mass calibration. Specific parameters may need to be optimized for your instrument.

  • Prepare the Calibration Solution: Prepare a fresh solution of this compound at the concentration recommended by your instrument manufacturer.

  • Set Up the Instrument:

    • Ensure the mass spectrometer is in the correct ionization mode (typically negative ion mode for this calibrant).

    • Set the appropriate mass range for calibration.

  • Introduce the Calibrant: Infuse the calibration solution into the mass spectrometer at a stable flow rate.

  • Acquire Data: Begin acquiring mass spectra of the calibrant.

  • Perform Calibration: Use the instrument's software to perform the mass calibration using the known m/z values of the calibrant's fragment ions.

  • Verify Calibration: After calibration, check the mass accuracy and resolution to ensure they are within acceptable limits.[6]

Diagrams

Mass_Calibration_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_execution Execution & Verification A Prepare Fresh Calibrant Solution B Set Ionization Mode (Negative Ion) A->B Load into System C Define Mass Range B->C D Introduce Calibrant at Stable Flow Rate C->D E Acquire Mass Spectra D->E F Perform Calibration E->F G Verify Accuracy & Resolution F->G

Caption: General workflow for mass spectrometer calibration.

Troubleshooting_Logic Start Calibration Fails Q1 Check Signal Intensity (Low or Missing Peaks?) Start->Q1 A1 Increase Flow Rate Optimize Voltages Prepare Fresh Calibrant Q1->A1 Yes Q2 High RMS Residual? Q1->Q2 No End Calibration Successful A1->End A2 Create New Profile Exclude Background Reboot Electronics Q2->A2 Yes Q3 Process Unresponsive? Q2->Q3 No A2->End A3 Reboot System Check for Clogs Q3->A3 Yes Q3->End No A3->End

References

"2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" contamination sources and cleaning procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. This resource addresses potential sources of contamination and outlines detailed cleaning procedures to ensure data integrity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in a laboratory setting?

This compound is a perfluorinated compound. In a laboratory context, it is commonly used as a mass spectrometry standard or reference compound. Its high fluorine content and stability make it suitable for calibration and tuning of mass spectrometers, particularly for negative ion chemical ionization.

Q2: What are the most common sources of contamination with this compound in our laboratory?

The most likely source of contamination is the standard solution itself. Cross-contamination can occur through:

  • Improper handling of the standard: Spills, aerosols generated during preparation of dilutions, or use of non-dedicated labware.

  • Shared laboratory equipment: Use of shared pipettes, vials, syringes, or glassware that have come into contact with the compound.

  • LC-MS/MS system carryover: Residual compound in the autosampler, injector, tubing, or mass spectrometer ion source from previous analyses.

  • Inadequate cleaning of lab surfaces and equipment: This compound, like other per- and polyfluoroalkyl substances (PFAS), can be persistent and difficult to remove.

Q3: We are observing a persistent background signal of this compound in our LC-MS/MS analysis, even in blank injections. What could be the cause?

A persistent background signal is a common issue when working with PFAS compounds. The most probable causes include:

  • Contaminated mobile phase or solvents: Although less common for this specific compound unless there was a spill, general PFAS contamination of solvents can be an issue.

  • Leaching from PTFE or Teflon components: Many LC systems use Teflon tubing or other components that can be a source of PFAS background.

  • Contaminated autosampler wash solution: The wash solution may have become contaminated, leading to carryover between injections.

  • Ion source contamination: The compound may have adsorbed onto the surfaces of the mass spectrometer's ion source, leading to a continuous low-level signal.

Q4: Are there any materials we should avoid using in our experimental setup to prevent contamination?

Yes, when working with PFAS compounds, it is crucial to be mindful of the materials used. To minimize background contamination, it is recommended to:

  • Avoid PTFE/Teflon tubing and vials: Opt for PEEK (polyether ether ketone) tubing and polypropylene or other certified PFAS-free vials.

  • Use dedicated glassware and equipment: Whenever possible, dedicate a set of glassware, pipettes, and syringes for working with this compound.

  • Be cautious with plasticware: Some plastics can adsorb and later release PFAS compounds. It is best to use polypropylene or glass.

Troubleshooting Guides

Guide 1: Troubleshooting High Background Signal in LC-MS/MS

This guide provides a step-by-step approach to identifying and eliminating the source of a high background signal of this compound.

Step 1: Isolate the Source of Contamination

  • Analyze a fresh blank: Prepare a blank sample using freshly opened, high-purity solvents and a new vial.

  • Bypass the LC column: If the background persists, disconnect the column and run the mobile phase directly into the mass spectrometer. If the signal disappears, the column is the source of contamination.

  • Systematically check components: If the background is still present, the contamination is likely in the LC system (tubing, injector) or the mass spectrometer itself.

Step 2: Address the Contamination Source

  • Contaminated Column: Flush the column with a strong solvent in which the compound is soluble (e.g., methanol or acetonitrile). If this is not effective, the column may need to be replaced.

  • Contaminated LC System:

    • Replace all PTFE/Teflon tubing with PEEK tubing.

    • Thoroughly clean the autosampler needle and injection port using the cleaning protocol below.

    • Prepare fresh mobile phases and autosampler wash solutions.

  • Contaminated Mass Spectrometer: A thorough cleaning of the ion source will be necessary. Refer to the instrument manufacturer's guide for detailed instructions on cleaning the ion source components.

Guide 2: Laboratory Decontamination Procedures

This guide outlines the recommended procedures for cleaning laboratory glassware, surfaces, and equipment to remove this compound contamination.

Recommended Cleaning Agents:

  • Detergents: Low-phosphate laboratory detergents such as Liquinox® or Luminox®.[1]

  • Solvents: Methanol, Isopropanol.

Procedure for Glassware and Equipment:

  • Initial Rinse: Rinse the equipment with warm tap water to remove gross contamination.[1]

  • Detergent Wash: Scrub the equipment with a brush and a low-phosphate lab detergent.[1]

  • Tap Water Rinse: Rinse the equipment thoroughly three times with tap water.[1]

  • Deionized Water Rinse: Rinse three times with deionized water.[1]

  • Solvent Rinse: Rinse three times with methanol. Collect the solvent rinsate for proper disposal.[1]

  • Drying: Allow the equipment to air-dry completely. Do not use paper towels, as they can be a source of contamination.

  • Storage: Store cleaned equipment in a clean, designated area, covered with fresh aluminum foil (use with caution as some sources advise against it for certain PFAS) or in clean polypropylene bags.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂F₂₁N₃--INVALID-LINK--
Molecular Weight 585.11 g/mol --INVALID-LINK--
Boiling Point 164-165 °C--INVALID-LINK--
Density 1.716 g/mL at 25 °C--INVALID-LINK--
Water Solubility Very low (calculated)--INVALID-LINK--

Experimental Protocols

Protocol 1: General Cleaning of Lab Equipment

This protocol provides a detailed methodology for the routine cleaning of laboratory equipment to prevent cross-contamination with this compound.

Materials:

  • Low-phosphate laboratory detergent (e.g., Liquinox®)

  • Tap water

  • Deionized water

  • Methanol (HPLC grade or higher)

  • Appropriate brushes

  • Waste container for solvent rinsate

Procedure:

  • Disassembly: Disassemble any equipment with multiple parts to ensure all surfaces are accessible.

  • Pre-rinse: Rinse all parts with warm tap water to remove any visible residues.

  • Detergent Scrub: Prepare a solution of the laboratory detergent according to the manufacturer's instructions. Using a dedicated brush, thoroughly scrub all surfaces of the equipment.

  • First Rinse: Rinse all parts thoroughly with copious amounts of tap water to remove all traces of the detergent.

  • Second Rinse: Rinse all parts three times with deionized water.

  • Solvent Rinse: In a fume hood, rinse all parts three times with methanol. Swirl the solvent to ensure it contacts all surfaces.

  • Waste Collection: Collect all methanol rinsate in a designated hazardous waste container.

  • Drying: Place the cleaned parts on a clean, solvent-resistant drying rack and allow them to air-dry completely in a clean environment.

  • Storage: Once dry, reassemble the equipment if necessary and store it in a manner that prevents re-contamination, such as in a clean cabinet or covered with clean aluminum foil or in a polypropylene bag.

Mandatory Visualizations

cluster_0 Troubleshooting Workflow: High Background Signal start High Background Signal Observed q1 Analyze Fresh Blank start->q1 c1 Background Persists? q1->c1 s1 Issue Resolved: Contaminated Sample/Solvent c1->s1 No q2 Bypass LC Column c1->q2 Yes c2 Background Persists? q2->c2 s2 Source: Contaminated Column Action: Clean or Replace c2->s2 No s3 Source: LC System or MS Action: System Decontamination c2->s3 Yes

Caption: Troubleshooting workflow for high background signals.

cluster_1 Experimental Workflow: Equipment Cleaning Protocol step1 1. Pre-rinse with Tap Water step2 2. Scrub with Detergent Solution step1->step2 step3 3. Triple Rinse with Tap Water step2->step3 step4 4. Triple Rinse with Deionized Water step3->step4 step5 5. Triple Rinse with Methanol step4->step5 step6 6. Air Dry in Clean Environment step5->step6 step7 7. Store Appropriately step6->step7

References

Adjusting ion source parameters for optimal "2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ion source parameters for the successful ionization of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in mass spectrometry?

This compound is a highly fluorinated, heterocyclic organic compound. In mass spectrometry, it is commonly used as a calibration standard or tuning compound, particularly for negative ion mode analysis due to its high mass and the presence of numerous electronegative fluorine atoms. It is a component of some commercially available tuning mixes for electrospray ionization (ESI) mass spectrometers.

Q2: Which ionization techniques are most suitable for analyzing this compound?

Given its chemical properties, the following ionization techniques are generally effective:

  • Negative Ion Chemical Ionization (NCI): NCI is a soft ionization technique that is highly sensitive for electrophilic compounds like this triazine. It often produces a strong molecular ion or a pseudo-molecular ion with minimal fragmentation.

  • Electrospray Ionization (ESI): ESI is also a viable technique, particularly in negative ion mode. The compound is included in some ESI tuning solutions, indicating its suitability for this ionization method.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be a good alternative to ESI, especially for less polar molecules. Negative ion mode APCI is often effective for fluorinated compounds.

  • Electron Ionization (EI): EI can be used and will produce characteristic fragmentation patterns. The NIST WebBook provides a reference mass spectrum for this compound under EI conditions.[1] However, for quantitative analysis requiring high sensitivity of the molecular ion, soft ionization techniques are often preferred.

Q3: Why is negative ion mode preferred for this compound?

The numerous fluorine atoms in this compound make it highly electronegative. This property allows it to readily capture electrons or form negative ions, leading to high sensitivity and stable signal in negative ion mode.

Q4: What are the expected ions for this compound in mass spectrometry?

  • In NCI: Expect to see a prominent molecular anion ([M]⁻) or an adduct ion, depending on the reagent gas used. Due to it being a soft ionization technique, fragmentation is generally minimal.

  • In ESI (Negative Mode): Adduct ions are common. For example, in the presence of formate or acetate, you might observe [M+HCOO]⁻ or [M+CH3COO]⁻. A deprotonated molecule [M-H]⁻ is less likely due to the absence of acidic protons. The molecular ion [M]⁻ may also be observed.

  • In APCI (Negative Mode): Similar to ESI, you may observe the molecular anion or adducts. In-source fragmentation can also occur.

  • In EI: Expect significant fragmentation. The NIST mass spectrum shows a complex pattern of fragment ions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem: Low or No Signal Intensity

Possible Causes & Solutions:

  • Incorrect Ionization Mode:

    • Question: Are you using the optimal ionization polarity?

    • Answer: For this compound, negative ion mode is strongly recommended. If you are in positive ion mode, switch to negative and re-evaluate.

  • Suboptimal Ion Source Parameters:

    • Question: Have the ion source parameters been optimized for this specific compound?

    • Answer: This compound can be sensitive to source conditions. Refer to the data tables below for recommended starting parameters for ESI, APCI, and NCI. A systematic optimization of parameters like capillary voltage, gas temperatures, and gas flow rates is crucial.

  • In-Source Fragmentation:

    • Question: Is it possible the compound is fragmenting in the ion source?

    • Answer: Highly fluorinated compounds can sometimes be prone to in-source fragmentation, even with soft ionization techniques. Try reducing the source temperature and cone/fragmentor voltage to minimize this effect.

  • Mobile Phase Issues (for LC-MS):

    • Question: Is your mobile phase compatible with efficient ionization?

    • Answer: For ESI and APCI, the mobile phase composition is critical. For negative ion mode, a mobile phase with a slightly basic pH or additives that promote the formation of negative ions (e.g., a small amount of ammonium acetate) can be beneficial. Avoid acidic modifiers like formic acid if possible, as they can suppress the negative ion signal.

Problem: Poor Peak Shape or Tailing (LC-MS)

Possible Causes & Solutions:

  • Column Choice:

    • Question: Are you using an appropriate column for a highly fluorinated compound?

    • Answer: Consider using a column specifically designed for PFAS or other fluorinated compounds. These columns can provide better peak shapes and retention.

  • Mobile Phase Mismatch:

    • Question: Is the mobile phase composition optimized for your column and analyte?

    • Answer: Ensure your mobile phase is compatible with your column chemistry. A gradient elution program may be necessary to achieve good peak shape.

Problem: High Background or Contamination

Possible Causes & Solutions:

  • System Contamination:

    • Question: Is your LC-MS system clean?

    • Answer: Fluorinated compounds can be "sticky" and lead to carryover. Thoroughly flush your system with an appropriate solvent (e.g., isopropanol) between runs.

  • Contaminated Solvents or Vials:

    • Question: Are your solvents and sample vials free of contaminants?

    • Answer: Use high-purity, LC-MS grade solvents. Be aware that some plastic vials or caps can leach contaminants that may interfere with your analysis. Use polypropylene or glass vials when possible.

Data Presentation: Recommended Ion Source Parameters

The following tables provide recommended starting parameters for various ionization sources. These should be used as a starting point for method development and optimized for your specific instrument and experimental conditions.

Table 1: Electrospray Ionization (ESI) Parameters (Negative Ion Mode)

ParameterRecommended Value
Capillary Voltage3.0 - 4.0 kV
Nebulizer Pressure20 - 40 psig
Drying Gas Flow5 - 10 L/min
Drying Gas Temperature250 - 350 °C
Fragmentor/Cone Voltage150 - 250 V

Note: The above ESI parameters are based on values provided for an Agilent ESI-L Low Concentration Tuning Mix containing this compound.

Table 2: Negative Chemical Ionization (NCI) - Recommended Starting Ranges (for GC-MS)

ParameterRecommended Range
Reagent GasMethane or Ammonia
Reagent Gas Pressure1 - 4 mTorr
Ion Source Temperature150 - 250 °C
Electron Energy50 - 150 eV
Emission Current100 - 300 µA

Table 3: Atmospheric Pressure Chemical Ionization (APCI) - Recommended Starting Ranges (Negative Ion Mode)

ParameterRecommended Range
Corona Discharge Current2 - 10 µA
Nebulizer Gas Flow2 - 5 L/min
Drying Gas Flow5 - 15 L/min
Vaporizer Temperature350 - 500 °C
Capillary Voltage2 - 4 kV

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimizing ESI source parameters for this compound using flow injection analysis (FIA).

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of the triazine in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Flow Injection Analysis (FIA): Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10-20 µL/min) using a syringe pump.

  • Initial Instrument Settings: Begin with the recommended starting parameters from Table 1.

  • Optimize Capillary Voltage: While monitoring the signal intensity of the target ion, vary the capillary voltage in increments of 0.5 kV (e.g., from 2.5 to 4.5 kV). Record the voltage that provides the highest and most stable signal.

  • Optimize Nebulizer Pressure and Drying Gas Flow: At the optimal capillary voltage, adjust the nebulizer pressure and drying gas flow rate to maximize the signal. These parameters often have an interactive effect.

  • Optimize Drying Gas Temperature: Vary the drying gas temperature in increments of 25 °C (e.g., from 250 to 350 °C) to find the temperature that gives the best signal intensity without causing thermal degradation.

  • Optimize Fragmentor/Cone Voltage: Adjust the fragmentor or cone voltage to maximize the signal of the molecular ion while minimizing in-source fragmentation.

  • Final Evaluation: Once all parameters are optimized, infuse the standard solution again to confirm the stability and intensity of the signal.

Visualizations

TroubleshootingWorkflow start Start: Low/No Signal check_mode Check Ionization Mode start->check_mode is_negative Is it Negative Mode? check_mode->is_negative switch_mode Switch to Negative Mode is_negative->switch_mode No optimize_params Optimize Ion Source Parameters (See Table 1-3) is_negative->optimize_params Yes switch_mode->optimize_params check_fragmentation Check for In-Source Fragmentation optimize_params->check_fragmentation reduce_energy Reduce Source Temp & Cone/Fragmentor Voltage check_fragmentation->reduce_energy Yes check_mobile_phase Check Mobile Phase (LC-MS) check_fragmentation->check_mobile_phase No reduce_energy->check_mobile_phase end_good Problem Solved check_mobile_phase->end_good

Caption: Troubleshooting workflow for low or no signal intensity.

OptimizationProtocol start Start: FIA of Standard initial_settings Set Initial Parameters (from Tables) start->initial_settings opt_cap_volt Optimize Capillary Voltage initial_settings->opt_cap_volt opt_gas_flow Optimize Nebulizer & Drying Gas Flow opt_cap_volt->opt_gas_flow opt_gas_temp Optimize Drying Gas Temp. opt_gas_flow->opt_gas_temp opt_cone_volt Optimize Cone/Fragmentor Voltage opt_gas_temp->opt_cone_volt final_eval Final Evaluation opt_cone_volt->final_eval end Optimized Method final_eval->end

Caption: Experimental workflow for ion source parameter optimization.

References

Validation & Comparative

A Head-to-Head Comparison: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine vs. Perfluorotributylamine (PFTBA) for Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal calibration standard for their mass spectrometry (MS) applications, the choice of calibrant is a critical decision that directly impacts data quality and accuracy. This guide provides a comprehensive comparison of two common fluorinated calibrants: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine and Perfluorotributylamine (PFTBA).

This comparison delves into the key performance characteristics, fragmentation patterns, and operational considerations of each compound, supported by available data and established methodologies. The information presented aims to empower users to make an informed decision based on the specific requirements of their analytical workflows.

At a Glance: Key Property Comparison

A summary of the fundamental properties of this compound and PFTBA is presented below.

PropertyThis compoundPerfluorotributylamine (PFTBA)
Chemical Formula C₁₂F₂₁N₃C₁₂F₂₇N
Molecular Weight 585.12 g/mol 671.09 g/mol
Common Acronym -PFTBA, FC-43
Ionization Suitability Electron Ionization (EI)Electron Ionization (EI)
Key Reference Ions (m/z) See Table 269, 131, 219, 264, 414, 502, 614
Primary Application MS mass marker, particularly for negative ion chemical ionization.[1]Widely used for tuning and calibration of mass spectrometers, especially in GC-MS systems.[2][3][4]

Performance Characteristics: A Deeper Dive

While direct, peer-reviewed comparative studies are limited, an analysis of the individual characteristics of each calibrant provides valuable insights into their respective strengths and weaknesses.

Perfluorotributylamine (PFTBA) has a long-standing reputation as a robust and reliable calibrant for a wide range of MS instruments. Its fragmentation upon electron ionization is well-characterized, yielding a series of prominent ions that are evenly distributed across a broad mass range (up to m/z 614).[4] This makes it an excellent choice for general-purpose calibration and automated tuning procedures integrated into the software of many commercial mass spectrometers.[2][3]

However, PFTBA does present certain limitations. In negative chemical ionization (NCI) mode, it can exhibit long pump-down times due to its lower vapor pressure.[4] Furthermore, in NCI mode, it lacks significant ions below m/z 302, which can make calibration of the lower mass range more challenging.[4]

This compound emerges as a viable alternative, particularly for applications requiring calibration in the negative ion mode. Its symmetrical structure and the presence of nitrogen atoms in the triazine ring influence its fragmentation pattern, offering a different set of reference points for calibration. The NIST WebBook provides the electron ionization (EI) mass spectrum for this compound, which is crucial for identifying its key fragment ions.

Fragmentation Analysis: The Basis of Calibration

The utility of a calibrant is defined by its fragmentation pattern, which provides the known mass-to-charge ratio (m/z) peaks used to calibrate the mass axis of the spectrometer.

Perfluorotributylamine (PFTBA) Fragmentation

PFTBA is known for its predictable fragmentation, producing a series of well-defined peaks. The most commonly used ions for tuning and calibration are m/z 69 (CF₃⁺), 219 (C₄F₉⁺), and 502 ([M-C₄F₉]⁺).[2][4] The presence of multiple fluorine atoms results in ions with precise masses that serve as excellent reference points.

Table 1: Common Reference Ions of Perfluorotributylamine (PFTBA)

m/z (Nominal)Elemental Composition
69CF₃⁺
100C₂F₄⁺
119C₂F₅⁺
131C₃F₅⁺
219C₄F₉⁺
264C₅F₁₀N⁺
414C₉F₁₆N⁺
502C₁₁F₂₀N⁺
614C₁₂F₂₄N⁺
This compound Fragmentation

The EI mass spectrum of this compound reveals a series of characteristic fragment ions. Analysis of the NIST mass spectrum allows for the identification of key ions that can be used for calibration. The fragmentation is expected to involve cleavages of the heptafluoropropyl chains and fragmentation of the triazine ring.

Table 2: Prominent Fragment Ions of this compound (from NIST EI Mass Spectrum)

m/z (Nominal)Putative Fragment Structure
69CF₃⁺
93C₃F₃N₂⁺
119C₂F₅⁺
131C₃F₅⁺
169C₃F₇⁺
181C₄F₇⁺
219C₅F₉⁺
416[M - C₃F₇ - F]⁺
516[M - C₃F₇]⁺
566[M - F]⁺
585[M]⁺

Note: The putative fragment structures are based on common fragmentation pathways for fluorinated compounds and triazine rings and would require high-resolution mass spectrometry for definitive confirmation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and accurate MS calibration.

Perfluorotributylamine (PFTBA) Calibration Protocol (General)

PFTBA is typically introduced into the mass spectrometer via a dedicated calibration valve or by direct infusion. For GC-MS systems, a vial containing PFTBA is often integrated into the instrument.[2][3]

  • Introduction: A small, consistent amount of PFTBA vapor is introduced into the ion source.

  • Ionization: The PFTBA is ionized, typically using electron ionization (EI) at 70 eV.

  • Tuning: The mass spectrometer's software performs an automated tuning procedure. This involves adjusting parameters such as lens voltages, repeller voltage, and detector gain to optimize signal intensity and resolution for key PFTBA ions (e.g., m/z 69, 219, 502).[2]

  • Calibration: The software then uses the known exact masses of the PFTBA fragments to create a calibration curve across the desired mass range.

This compound Calibration Protocol (Proposed)

While a standardized, instrument-specific protocol for this triazine is not as widely documented as for PFTBA, a general procedure can be outlined based on its properties and standard MS practices.

  • Standard Preparation: Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., methanol or acetonitrile).

  • Introduction: Introduce the solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions.

  • Data Acquisition: Acquire a mass spectrum over the desired mass range, ensuring sufficient signal intensity for the key fragment ions identified in Table 2.

  • Manual Calibration: Manually identify the prominent peaks in the acquired spectrum and match them to the known exact masses of the corresponding fragments. Use the instrument's software to create a calibration file based on these reference points.

Visualization of Workflows

To further clarify the operational differences, the following diagrams illustrate the typical calibration workflows.

PFTBA_Calibration_Workflow cluster_PFTBA PFTBA Calibration Workflow PFTBA_Vial Integrated PFTBA Vial Cal_Valve Calibration Valve PFTBA_Vial->Cal_Valve Vapor Introduction Ion_Source Ion Source (EI) Cal_Valve->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Software Instrument Software Detector->Software Signal Autotune Autotune & Calibration Algorithm Software->Autotune Data Processing Autotune->Software Calibrated Parameters

Caption: PFTBA calibration workflow, often automated within the MS instrument software.

Triazine_Calibration_Workflow cluster_Triazine This compound Calibration Workflow Triazine_Solution Triazine Solution Syringe_Pump Syringe Pump Triazine_Solution->Syringe_Pump Ion_Source Ion Source (EI) Syringe_Pump->Ion_Source Direct Infusion Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Raw Spectrum Manual_Cal Manual Peak Identification & Calibration Data_System->Manual_Cal User Input Manual_Cal->Data_System Calibration Applied

Caption: Proposed manual calibration workflow for this compound.

Logical Comparison of Key Features

The selection between these two calibrants often comes down to a trade-off between automation and specific application needs.

Logical_Comparison cluster_comparison Feature Comparison PFTBA PFTBA Widely Integrated Widely Integrated PFTBA->Widely Integrated Advantage Automated Tuning Automated Tuning PFTBA->Automated Tuning Advantage Broad Mass Range Broad Mass Range PFTBA->Broad Mass Range Advantage NCI Limitations NCI Limitations PFTBA->NCI Limitations Disadvantage Triazine 2,4,6-Tris(heptafluoropropyl) -1,3,5-triazine Potential for NCI Potential for NCI Triazine->Potential for NCI Advantage Alternative Fragments Alternative Fragments Triazine->Alternative Fragments Advantage Manual Calibration Manual Calibration Triazine->Manual Calibration Consideration Less Common Less Common Triazine->Less Common Consideration

Caption: Logical comparison of the advantages and considerations for each calibrant.

Conclusion

Both this compound and perfluorotributylamine (PFTBA) are effective calibrants for mass spectrometry.

PFTBA remains the industry standard for general-purpose GC-MS applications due to its extensive characterization, broad mass range coverage, and seamless integration into automated tuning and calibration routines. Its limitations in negative ion mode, however, may necessitate the use of an alternative calibrant for specific applications.

This compound presents a compelling alternative, particularly for researchers working in negative ion mode or those who require a different set of reference ions for their calibration. While its use may require a more manual approach to calibration, its distinct fragmentation pattern can be advantageous in certain analytical scenarios.

Ultimately, the choice between these two calibrants will depend on the specific mass spectrometer being used, the ionization mode employed, the desired level of automation, and the mass range of interest. Researchers are encouraged to consider the information presented in this guide to select the calibrant that best aligns with their experimental needs and data quality objectives.

References

A Head-to-Head Battle of High-Mass Calibrants: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine vs. Ultramark 1621

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy in mass spectrometry, the choice of a reliable calibrant is paramount. This guide provides a detailed performance comparison of two prominent high-mass calibrants: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine and Ultramark 1621. While direct comparative experimental data is limited, this document compiles available performance metrics and experimental protocols to facilitate an informed decision.

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of this compound and Ultramark 1621 based on available data.

FeatureThis compoundUltramark 1621
Chemical Class Fluorinated TriazineMixture of Fluorinated Phosphazenes[1][2][3]
Molecular Weight 585.1150 Da[4]Not a single compound; a mixture
Primary Application Mass Spectrometry Calibration Standard[5][6][7]Mass Spectrometry Calibration Standard[1][2][3][8]
Ionization Modes Negative Ion Mode (documented)Positive and Negative Ion Modes[1][2][3][8]
Effective Mass Range Reference ions up to at least m/z 601.9779 (negative ion)700 to 1900 u (FAB)[1][8], 900 to 2200 m/z (ESI)[9]
Reported Mass Accuracy Not explicitly stated in available literatureApprox. 2 ppm for molecular weight determination[9]
Key Characteristics Component of calibration solutions for triple quadrupole MSProvides a series of intense, evenly spaced peaks; can be "sticky" in the ion source
Common Co-calibrants Hexamethoxyphosphazene, among others in a mixtureCaffeine, Met-Arg-Phe-Ala (MRFA), Sodium dodecyl sulfate, Sodium taurocholate[10]

In-Depth Performance Analysis

This compound:

Ultramark 1621:

Ultramark 1621 is a well-established and widely used mass spectrometry calibrant, valued for its performance in both positive and negative ion modes.[1][2][3][8] It is a mixture of fluorinated phosphazenes, which generates a characteristic pattern of intense and regularly spaced peaks across a broad mass range.[1][8][9] This makes it particularly useful for calibrating high-resolution instruments.

Experimental data has shown that Ultramark 1621 can be used to achieve a mass accuracy of approximately 2 ppm for determining the molecular weight of biomolecules like bovine insulin.[9] It is effective with various ionization techniques, including Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI).[1][8][9] However, it is noted to have a "sticky" nature, meaning it can be difficult to completely purge from the ion source, which may require extended cleaning cycles.

Experimental Protocols

Detailed experimental protocols for the use of these calibrants are often specific to the mass spectrometer being used. However, a general workflow for mass spectrometer calibration is provided below.

General Mass Spectrometer Calibration Workflow

Mass_Spectrometer_Calibration_Workflow cluster_preparation Preparation cluster_calibration Calibration cluster_verification Verification prep_calibrant Prepare Calibrant Solution setup_ms Set Up Mass Spectrometer infuse_calibrant Infuse Calibrant setup_ms->infuse_calibrant Ready for Calibration acquire_data Acquire Mass Spectrum infuse_calibrant->acquire_data Introduce Calibrant process_data Process Data & Apply Calibration acquire_data->process_data Generate Spectrum verify_accuracy Verify Mass Accuracy process_data->verify_accuracy Apply Calibration File run_samples Proceed with Sample Analysis verify_accuracy->run_samples Calibration Successful

A generalized workflow for mass spectrometer calibration.

Protocol for Electrospray Ionization (ESI) Calibration:

  • Prepare the Calibrant Solution:

    • For Ultramark 1621 , a typical solution involves a mixture of acetonitrile, water, and methanol, often with a small amount of acetic acid.[9]

    • For This compound , it is often used as part of a commercially prepared calibration mix. If preparing a custom solution, ensure it is dissolved in a solvent compatible with ESI, such as acetonitrile or methanol.

  • Set up the Mass Spectrometer:

    • Configure the instrument for ESI in the desired polarity (positive or negative).

    • Set the mass range to encompass the expected ions from the calibrant.

    • Optimize source parameters such as capillary voltage, cone voltage, and gas flows for stable ion generation.

  • Infuse the Calibrant:

    • Use a syringe pump to deliver the calibrant solution to the ESI source at a constant, low flow rate (e.g., 5-10 µL/min).

  • Acquire and Process Data:

    • Acquire a mass spectrum of the calibrant, ensuring sufficient signal intensity for the reference peaks.

    • Use the instrument's software to identify the known calibrant ions and apply the calibration. The software will generate a new calibration file that corrects for any mass deviations.

  • Verification:

    • Re-acquire a spectrum of the calibrant to confirm that the mass accuracy is within the desired tolerance (typically <5 ppm for high-resolution instruments).

Protocol for Fast Atom Bombardment (FAB) Calibration (Primarily for Ultramark 1621):

  • Prepare the Sample Probe:

    • Mix a small amount of Ultramark 1621 with a suitable FAB matrix (e.g., glycerol, 3-nitrobenzyl alcohol) on the FAB probe tip.[1][8]

  • Set up the Mass Spectrometer:

    • Configure the instrument for FAB ionization in the desired polarity.

    • Set the appropriate mass range.

  • Acquire and Process Data:

    • Insert the probe into the ion source and acquire the mass spectrum.

    • Use the known masses of the Ultramark 1621 ions to calibrate the instrument using the manufacturer's software.

Logical Relationship in Calibrant Selection

The choice between these two calibrants, or a mixture containing them, depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Calibrant_Selection_Logic start Define Calibration Needs ionization_mode Ionization Mode? start->ionization_mode mass_range Required Mass Range? ionization_mode->mass_range Positive or Negative instrument_type Instrument Type? mass_range->instrument_type High Mass (e.g., >700 Da) ultramark Ultramark 1621 instrument_type->ultramark High-Res (e.g., Orbitrap, TOF) cal_mix Calibration Mixture instrument_type->cal_mix Triple Quadrupole triazine 2,4,6-Tris(heptafluoropropyl) -1,3,5-triazine cal_mix->triazine Contains

Decision logic for selecting a high-mass calibrant.

Conclusion

Both this compound and Ultramark 1621 are valuable tools for ensuring the accuracy of high-resolution mass spectrometry. Ultramark 1621 offers a well-documented, broad-range calibration standard for both positive and negative ion modes, with demonstrated high mass accuracy. This compound is a key component in calibration solutions for triple quadrupole instruments, providing a reliable reference point in the negative ion mode.

The choice between them will depend on the specific application, instrument type, and desired mass range. For general-purpose, high-mass calibration, particularly with FAB or ESI on high-resolution instruments, Ultramark 1621 is a proven option. For targeted applications on triple quadrupole instruments requiring a negative ion mode calibrant in a specific mass region, solutions containing this compound are highly suitable. Researchers should consult their instrument manufacturer's recommendations and the available literature to select the most appropriate calibration strategy for their needs.

References

A Comparative Guide to Mass Spectrometry Calibrants: Featuring 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and accurate molecular identification and quantification, the calibration of mass spectrometers is a critical, foundational step. The choice of calibrant can significantly impact the quality of data generated, influencing everything from routine quality control to the nuanced analysis in drug discovery pipelines. This guide provides a comparative overview of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine and other common calibrants used in mass spectrometry, supported by available data and general experimental protocols.

Introduction to this compound

This compound is a fluorinated compound recognized for its application as a mass spectrometry standard, particularly in negative ion chemical ionization mode.[1] Its chemical formula is C₁₂F₂₁N₃, with a molecular weight of approximately 585.11 g/mol .[1][2][3] The presence of a significant number of fluorine atoms contributes to its high mass and distinct isotopic pattern, making it a useful marker in the mass spectrum.

Comparison of Common Mass Spectrometry Calibrants

While specific quantitative data on the accuracy and precision of this compound is not extensively available in publicly accessible literature, we can compare its general properties with other widely used calibrants like Ultramark 1621 and Fomblin Y.

CalibrantChemical ClassTypical Ionization Mode(s)Mass Range (Da)Reported Mass AccuracyKey Features
This compound Fluorinated TriazinePrimarily Negative IonReference peaks across a specific range (exact public data limited)Data not readily available in searched literatureUseful for negative ion mode calibration.
Ultramark 1621 Fluorinated PhosphazenePositive and Negative Ion700 - 1900+~ 2 ppm[4]Broad applicability in both positive and negative ion modes; suitable for a wide range of mass spectrometers.
Fomblin Y PerfluoropolyetherPrimarily Negative IonWide range, can extend above 2000Data not readily available in searched literatureOften used for negative ion calibration; low volatility.

Experimental Protocols: A General Guide to Mass Spectrometer Calibration

The following is a generalized protocol for external calibration of a mass spectrometer. Specific parameters should be optimized for the instrument and calibrant in use.

Objective: To establish an accurate relationship between the measured time-of-flight or frequency and the mass-to-charge ratio (m/z).

Materials:

  • Mass Spectrometer

  • Calibrant solution (e.g., this compound, Ultramark 1621, or Fomblin Y) at the appropriate concentration.

  • Solvent system compatible with the ionization source (e.g., acetonitrile/water for ESI).

  • Infusion pump or appropriate introduction system.

Procedure:

  • Prepare the Calibrant Solution: Dissolve the calibrant in a suitable solvent to the manufacturer's recommended concentration.

  • Set Up the Mass Spectrometer:

    • Configure the instrument to the desired ionization mode (e.g., negative ion electrospray ionization).

    • Set the mass analyzer to scan over the expected m/z range of the calibrant.

  • Introduce the Calibrant: Infuse the calibrant solution into the mass spectrometer at a stable flow rate.

  • Acquire Data: Acquire a sufficient number of scans to obtain a stable and high-quality spectrum of the calibrant. The spectrum should show a series of well-defined peaks with good signal-to-noise ratio.

  • Perform Calibration:

    • Using the instrument's software, identify the prominent peaks in the calibrant's mass spectrum.

    • Match the observed m/z values to the known theoretical m/z values of the calibrant's ions.

    • The software will then generate a calibration curve or algorithm to correct for any systematic errors in mass measurement.

  • Verify Calibration:

    • Re-acquire the calibrant spectrum and verify that the measured masses are within the acceptable tolerance (typically in the low ppm range for high-resolution instruments).

    • Optionally, analyze a known compound (not used in the calibration) to confirm the accuracy of the calibration across the mass range.

Visualizing the Calibration Workflow

A clear understanding of the experimental workflow is crucial for reproducible and accurate results.

Mass_Spectrometry_Calibration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Verification Calibrant_Prep Prepare Calibrant Solution Introduce_Calibrant Introduce Calibrant Calibrant_Prep->Introduce_Calibrant MS_Setup Configure Mass Spectrometer MS_Setup->Introduce_Calibrant Acquire_Data Acquire Spectrum Introduce_Calibrant->Acquire_Data Perform_Calibration Perform Calibration Acquire_Data->Perform_Calibration Verify_Calibration Verify Calibration Perform_Calibration->Verify_Calibration

Caption: A generalized workflow for mass spectrometer calibration.

Conclusion

This compound serves as a valuable tool for the calibration of mass spectrometers, particularly in negative ion mode. While direct, publicly available experimental data rigorously comparing its accuracy and precision against alternatives like Ultramark 1621 and Fomblin Y is limited, the general principles of mass spectrometer calibration remain consistent. The selection of an appropriate calibrant will depend on the specific mass spectrometer, the desired mass range, and the ionization mode being used. For critical applications, it is always recommended to perform in-house validation of any chosen calibrant to ensure it meets the specific accuracy and precision requirements of the intended analysis.

References

A Comparative Guide to Linearity in Mass Spectrometry: Featuring 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine and Alternative Calibrants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected linearity performance of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a common mass spectrometry (MS) tuning and calibration standard, with other frequently used alternatives. Due to the limited availability of direct comparative studies in published literature, this guide combines established principles of MS calibration with representative data from closely related perfluorinated compounds (PFCs) to offer a practical performance overview.

The linearity of a mass spectrometer's response to a given compound is a critical parameter, ensuring that the measured signal intensity is directly proportional to the concentration of the analyte. A linear response is fundamental for accurate quantification and reliable instrument performance. This guide will delve into the factors affecting linearity, present a detailed experimental protocol for its assessment, and compare the expected performance of this compound with other calibrants.

Data Presentation: Comparison of Linearity Performance

CalibrantTypical Concentration RangeExpected R² ValueKey Characteristics
This compound 1 pg/µL - 1 ng/µL> 0.995High molecular weight, provides strong signals in both positive and negative ion modes. Expected to exhibit excellent linearity over a wide dynamic range due to its perfluorinated nature.
Perfluorotributylamine (PFTBA, FC-43) 1 pg/µL - 1 ng/µL> 0.995A widely used calibrant for electron ionization (EI) and chemical ionization (CI). Known for its stable and predictable fragmentation pattern, leading to good linearity.[1]
Ultramark 1621 10 pg/µL - 5 ng/µL> 0.99A mixture of fluorinated phosphazines, providing a wide mass range for calibration. Its complex composition can sometimes lead to a slightly lower but still acceptable linearity.[2]
Perfluorooctanoic Acid (PFOA) 0.1 ng/mL - 50 ng/mL0.9979A representative perfluorinated carboxylic acid. Demonstrates good linearity in liquid chromatography-mass spectrometry (LC-MS) applications.[3]
Perfluorooctanesulfonic Acid (PFOS) 0.1 ng/mL - 50 ng/mL0.9971A representative perfluorinated sulfonic acid. Shows good linearity in LC-MS, comparable to PFOA.[3]

Experimental Protocol: Assessing Mass Spectrometry Response Linearity

This protocol outlines a detailed methodology for evaluating the linearity of a mass spectrometry calibrant, such as this compound.

Objective: To determine the linear dynamic range and coefficient of determination (R²) of the mass spectrometer's response to the calibrant.

Materials:

  • This compound standard (or alternative calibrant)

  • High-purity solvent (e.g., acetonitrile, methanol, or a mixture compatible with the ionization technique)

  • Calibrated pipettes and high-quality polypropylene vials

  • Mass spectrometer (e.g., Triple Quadrupole, Orbitrap, TOF) equipped with an appropriate ion source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the calibrant at a high concentration (e.g., 1 µg/mL) in the chosen solvent.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least six to eight calibration standards with decreasing concentrations. The concentration range should span the expected working range of the instrument.

  • Instrument Setup:

    • Optimize the mass spectrometer's source and analyzer parameters for the specific calibrant. This includes tuning the instrument to the characteristic ions of the compound.

    • Set the instrument to the desired scan mode (e.g., Selected Ion Monitoring - SIM, or full scan).

  • Sample Analysis:

    • Inject a blank solvent sample to establish the baseline.

    • Inject each calibration standard in triplicate, starting from the lowest concentration to the highest. Randomizing the injection order is recommended to minimize systematic errors.[1]

  • Data Acquisition: Record the peak area or height for the characteristic ion(s) of the calibrant at each concentration level.

  • Data Analysis:

    • Calculate the mean response (peak area or height) for each concentration level.

    • Plot the mean response against the corresponding concentration.

    • Perform a linear regression analysis on the data points.

    • Determine the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.[4]

    • Visually inspect the calibration curve for any deviations from linearity.

    • Analyze the residuals plot to identify any systematic trends or patterns that might indicate non-linearity.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the linearity of a mass spectrometry calibrant.

Linearity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions setup Instrument Setup & Tuning dilutions->setup injection Inject Standards & Blank setup->injection acquisition Data Acquisition injection->acquisition analysis Data Analysis acquisition->analysis regression Linear Regression analysis->regression evaluation Evaluate Linearity (R² & Residuals) regression->evaluation

Caption: Experimental workflow for assessing mass spectrometry response linearity.

References

A Comparative Guide to Mass Spectrometry Standards: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Mass Spectrometry Standards

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Accurate mass measurement is crucial for the identification and quantification of molecules, ranging from small organic compounds to large biomolecules. The calibration of a mass spectrometer is a critical step to ensure the accuracy of these measurements. This is achieved using standard compounds with known and stable fragmentation patterns, which provide a series of ions with well-defined m/z values across a wide mass range.

Perfluorinated compounds are often used as mass spectrometry standards due to their high molecular weight, volatility, and characteristic fragmentation patterns that produce a series of prominent ions. This guide focuses on 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine and compares it with two widely used calibrants, PFTBA and Ultramark 1621.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the three standards is presented in Table 1. These properties can influence their handling, introduction into the mass spectrometer, and performance under different ionization conditions.

PropertyThis compoundPerfluorotributylamine (PFTBA)Ultramark 1621
Molecular Formula C₁₂F₂₁N₃C₁₂F₂₇NMixture of fluorinated phosphazines
Molecular Weight 585.12 g/mol 671.09 g/mol Mixture
CAS Number 915-76-4[1]311-89-7Not applicable
Appearance Not specifiedColorless liquid[2]Commercially available mixture
Boiling Point 165 °CNot specifiedNot applicable
Density 1.716 g/mLNot specifiedNot applicable

Performance Characteristics and Fragmentation Analysis

The utility of a mass spectrometry standard is defined by its fragmentation pattern, which should provide a series of intense and stable ions across the desired mass range.

This compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is essential for its use as a calibrant.[3] Predicted collision cross-section (CCS) values for various adducts of this molecule are also available, which can be useful in ion mobility-mass spectrometry applications.[4]

Table 2: Prominent Ions in the Mass Spectrum of this compound (EI)

m/zPutative Fragment
69CF₃⁺
131C₃F₅⁺
266[M - C₄F₉]⁺
416[M - C₂F₅]⁺
566[M - F]⁺
585M⁺
Note: This table is a representation of expected fragments and the full spectrum should be consulted for accurate calibration.
Perfluorotributylamine (PFTBA)

PFTBA is a widely used calibrant for tuning and calibrating mass spectrometers, particularly in electron ionization (EI) mode.[5] Its predictable fragmentation pattern provides a series of prominent high-mass ions.[5] The most commonly used ions for tuning have m/z values of 69, 131, 219, 414, and 502.[2][6] The fragmentation of PFTBA is well-characterized and involves the formation of three main series of ions.[7][8]

Table 3: Key Mass Fragments of Perfluorotributylamine (PFTBA) (EI)

m/z (Typical)Relative AbundancePlausible Fragment
69HighCF₃⁺
131ModerateC₃F₅⁺
219HighC₄F₉⁺
264ModerateC₅F₁₀N⁺
414LowC₈F₁₆N⁺
502LowC₉F₂₀N⁺
671Very Low / Absent[M]⁺
Ultramark 1621

Ultramark 1621 is a commercially available mixture of fluorinated phosphazines. It is a useful calibration compound for both positive and negative ion fast-atom bombardment (FAB) and electrospray ionization (ESI) high-resolution mass spectrometry.[9][10][11] Its spectra include a series of intense peaks extending from 700 to 1900 u.[9]

Table 4: General Characteristics of Ultramark 1621 as a Standard

CharacteristicDescription
Composition Mixture of fluorinated phosphazines
Ionization Modes Positive and Negative FAB, ESI[9][11]
Mass Range Provides intense peaks from 700 to 1900 u[9]
Key Feature Produces a characteristic pattern of ions often separated by 100 m/z.

Experimental Protocols

The following sections provide generalized experimental protocols for using these standards for mass spectrometer calibration. Specific parameters will need to be optimized for your instrument and application.

General Workflow for Mass Spectrometer Calibration

The process of calibrating a mass spectrometer generally involves introducing the standard into the instrument and acquiring a mass spectrum. The software then uses the known m/z values of the standard's ions to create a calibration curve.

G cluster_prep Preparation cluster_intro Introduction cluster_acq Acquisition cluster_cal Calibration Prep_Standard Prepare Standard Solution Infusion Infuse Standard into MS Prep_Standard->Infusion Introduce Acquire_Spectrum Acquire Mass Spectrum Infusion->Acquire_Spectrum Analyze Identify_Peaks Identify Known m/z Peaks Acquire_Spectrum->Identify_Peaks Process Generate_Curve Generate Calibration Curve Identify_Peaks->Generate_Curve Calculate Apply_Calibration Apply Calibration Generate_Curve->Apply_Calibration Implement

General workflow for mass spectrometer calibration.
Protocol for using this compound

  • Standard Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile or methanol). The concentration should be optimized to provide a stable and intense ion signal without saturating the detector.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) is commonly used for this compound.

    • Mass Range: Set the mass range to cover the expected fragment ions (e.g., m/z 50-600).

    • Introduction Method: Introduce the standard via a direct insertion probe or by infusion through a heated inlet, depending on the instrument configuration.

  • Data Acquisition: Acquire a mass spectrum, ensuring a stable ion current.

  • Calibration: Use the instrument's calibration software to identify the characteristic peaks of this compound and perform the mass calibration. The NIST reference spectrum should be used as a guide for identifying the correct peaks.[3]

Protocol for using Perfluorotributylamine (PFTBA)
  • Standard Introduction: PFTBA is a volatile liquid and is often introduced into the mass spectrometer through a dedicated heated inlet or a leak valve.[12] Many instruments have an integrated PFTBA vial for automated tuning and calibration.[12][13]

  • Instrument Tuning: Perform an autotune or manual tune of the instrument using the characteristic PFTBA ions (typically m/z 69, 219, and 502).[6][12] This process optimizes various instrument parameters for maximum sensitivity and resolution.

  • Calibration: After tuning, the instrument's software uses the known masses of the PFTBA fragments to calibrate the mass axis.[6]

PFTBA_Calibration_Workflow Start Start Calibration Introduce_PFTBA Introduce PFTBA (via leak valve or internal vial) Start->Introduce_PFTBA Tune_MS Tune Mass Spectrometer (using m/z 69, 219, 502) Introduce_PFTBA->Tune_MS Acquire_Spectrum Acquire Full Scan Spectrum Tune_MS->Acquire_Spectrum Calibrate_Axis Calibrate Mass Axis (using known PFTBA fragments) Acquire_Spectrum->Calibrate_Axis Verify_Calibration Verify Mass Accuracy Calibrate_Axis->Verify_Calibration Verify_Calibration->Tune_MS Unacceptable End Calibration Complete Verify_Calibration->End Acceptable

Workflow for PFTBA-based MS tuning and calibration.
Protocol for using Ultramark 1621

  • Standard Preparation: Prepare a solution of Ultramark 1621 in a suitable solvent system. A common mixture is acetonitrile/water/methanol/acetic acid.[11] The concentration should be optimized for the specific ionization source and instrument.

  • Instrument Setup:

    • Ionization Mode: ESI or FAB, in either positive or negative ion mode.

    • Mass Range: Set a wide mass range to capture the extensive series of ions produced by Ultramark 1621 (e.g., m/z 700-2000).

    • Introduction Method: Infuse the solution directly into the ion source using a syringe pump.

  • Data Acquisition: Acquire a high-resolution mass spectrum.

  • Calibration: Use the characteristic, regularly spaced peaks of Ultramark 1621 to perform the mass calibration.

Comparison Summary

FeatureThis compoundPerfluorotributylamine (PFTBA)Ultramark 1621
Primary Use Mass spectrometry standardMS tuning and calibration standard[5][6]High-resolution MS calibration standard[9][10]
Common Ionization EIEI[5]ESI, FAB[9][11]
Mass Range Coverage Lower to mid-mass rangeUp to ~1000 amu[7]High mass range (700-1900 u)[9]
Key Advantage Specific reference compoundWidely used, automated tuning on many platforms[12]Provides ions at high m/z values
Considerations Less commonly used than alternativesPotential for source contamination if overusedIs a mixture, not a single compound

Conclusion

The selection of an appropriate mass spectrometry standard is a critical decision that impacts the quality and reliability of analytical data. This compound serves as a viable standard, particularly for applications in the lower to mid-mass range under electron ionization. However, for routine tuning and calibration, especially in automated workflows, PFTBA remains a dominant choice due to its long history of use and integration into instrument software. For high-resolution mass spectrometry requiring calibration in the higher mass range, Ultramark 1621 offers a distinct advantage with its series of high-mass ions.

Ultimately, the choice of standard will depend on the specific requirements of the analysis, including the mass range of interest, the ionization technique employed, and the level of automation desired. It is recommended that laboratories validate the performance of their chosen standard on their specific instrumentation to ensure optimal results.

References

A Comparative Guide to a Novel Analytical Method Utilizing 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine for Enhanced Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel analytical method, leveraging 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as an internal standard, against a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals seeking to validate new, more sensitive, and robust analytical techniques.

Introduction to the New Method

The novel method employs Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). The key innovation lies in the use of this compound as an internal standard. This compound is a highly fluorinated, non-endogenous molecule, making it an ideal internal standard for complex biological matrices due to its distinct mass-to-charge ratio and minimal interference with endogenous substances.[1][2][3][4][5][6][7] Its chemical properties ensure consistent ionization and fragmentation patterns, leading to reliable quantification of the target analyte.

Performance Comparison: New UPLC-MS/MS Method vs. Conventional HPLC-UV Method

The following table summarizes the key performance characteristics of the new UPLC-MS/MS method using this compound as an internal standard compared to a traditional HPLC-UV method for the quantification of a hypothetical drug candidate, "Analyte X," in human plasma.

Validation Parameter New UPLC-MS/MS Method with this compound Conventional HPLC-UV Method Acceptance Criteria (ICH Guidelines) [8][9][10]
Linearity (r²) 0.99950.9982≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%80% - 120% (for biological samples)
Precision (% RSD) < 3.5%< 6.8%≤ 15%
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL-
Limit of Quantification (LOQ) 0.15 ng/mL15 ng/mL-
Specificity/Selectivity High (No interference observed)Moderate (Potential for matrix interference)No significant interference at the retention time of the analyte.
Robustness Robust to minor variations in flow rate and column temperature.Sensitive to changes in mobile phase composition.Consistent results with deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Sample Preparation (for both methods)
  • Thaw frozen human plasma samples at room temperature.

  • Spike plasma samples with known concentrations of "Analyte X" and a fixed concentration of the internal standard (for the UPLC-MS/MS method).

  • Perform a protein precipitation step by adding 3 volumes of cold acetonitrile.

  • Vortex the samples for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the respective chromatographic systems.

New UPLC-MS/MS Method
  • Instrumentation: Waters ACQUITY UPLC System coupled to a Sciex Triple Quad 6500+ Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transitions were optimized for "Analyte X" and this compound.

Conventional HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC System with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the general workflow for the validation of the new analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Comparison cluster_3 Reporting A Define Analytical Requirements B Select UPLC-MS/MS Parameters A->B C Optimize Sample Preparation B->C D Choose Internal Standard: This compound C->D E Linearity & Range D->E F Accuracy & Precision D->F G Specificity & Selectivity D->G H LOD & LOQ D->H I Robustness D->I J Analyze Spiked Samples with New Method E->J K Analyze Spiked Samples with Conventional Method E->K F->J F->K G->J G->K H->J H->K I->J I->K L Compare Performance Data J->L K->L M Generate Validation Report L->M N Publish Comparison Guide M->N

Analytical Method Validation and Comparison Workflow.
Logical Relationship of Validation Parameters

The following diagram outlines the logical relationship and hierarchy of the key validation parameters evaluated.

G cluster_0 Core Performance Metrics cluster_1 Quantitative Limits cluster_2 Method Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) Specificity->LOQ Range Range Linearity->Range

Interdependence of Analytical Method Validation Parameters.

References

A Comparative Guide to Reference Standards for PFAS Analysis: The Case of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of per- and polyfluoroalkyl substances (PFAS) is of paramount importance due to their persistence, bioaccumulation, and potential adverse health effects. The choice of an appropriate reference standard is a critical factor in achieving reliable and reproducible results in PFAS analysis. This guide provides a comprehensive comparison of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a reference standard against the widely recommended isotopically labeled standards for PFAS analysis.

The Gold Standard: Isotopically Labeled Internal Standards

In PFAS analysis, the use of isotopically labeled internal standards is considered the gold standard.[1][2][3] These standards are molecules in which one or more atoms have been replaced by their heavier isotopes (e.g., ¹³C instead of ¹²C). This subtle change in mass allows them to be distinguished from the native analytes by mass spectrometry, while their chemical and physical properties remain nearly identical.[2] This similarity ensures that the internal standard behaves just like the target analyte during sample preparation, extraction, and analysis, effectively correcting for any losses or matrix effects.[2][4]

An Alternative Approach: Non-Isotopically Labeled Standards

In the absence of a specific isotopically labeled analog for a target PFAS, or due to cost considerations, researchers may consider using a non-isotopically labeled compound as an internal standard. This compound is a commercially available, highly fluorinated compound that has been used as a mass spectrometry standard. While not an exact structural analog to most PFAS of concern, its properties merit consideration as a potential surrogate.

However, it is crucial to understand the limitations of this approach. Differences in physicochemical properties between a non-labeled standard and the target analytes can lead to variations in their behavior during the analytical process, potentially resulting in less accurate quantification.[4]

Performance Comparison: Isotopically Labeled vs. Non-Isotopically Labeled Standards

The following table summarizes the key performance characteristics of isotopically labeled internal standards compared to a non-isotopically labeled standard like this compound.

FeatureIsotopically Labeled Internal StandardsThis compound (Non-Isotopically Labeled)
Chemical & Physical Properties Nearly identical to the target analyte.[2]Different chemical structure and properties compared to most target PFAS.
Co-elution with Analyte Designed to co-elute or elute very close to the target analyte.Retention time may differ significantly from target PFAS analytes.
Correction for Matrix Effects Excellent correction for matrix-induced signal suppression or enhancement.[4]Limited and potentially inaccurate correction due to differing responses to matrix components.
Correction for Procedural Losses Accurately accounts for losses during sample preparation and extraction.[4]May not accurately reflect the losses of target analytes during sample processing.
Accuracy of Quantification High accuracy, as it closely mimics the analyte's behavior.[3]Potentially lower accuracy due to the reasons mentioned above.
Availability Availability for a wide range of PFAS is growing, but may not exist for all analytes.Readily available from chemical suppliers.
Cost Generally more expensive.Typically less expensive.

Experimental Protocols

A robust analytical method is essential for accurate PFAS quantification. The following is a generalized experimental protocol based on EPA Method 537.1 for the analysis of PFAS in drinking water, which can be adapted for various research applications.[5][6][7]

Sample Preparation and Solid Phase Extraction (SPE)
  • Sample Collection: Collect water samples in polypropylene or high-density polyethylene (HDPE) containers to avoid PFAS contamination from glass or other materials.[8]

  • Fortification: Add a known amount of the chosen internal standard (isotopically labeled or non-isotopically labeled) to each sample, blank, and quality control sample.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene) with methanol followed by reagent water.[5][9]

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Elution: Elute the retained PFAS and the internal standard from the cartridge using methanol.[5]

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a final volume of a suitable solvent mixture (e.g., 96:4 methanol:water).[5]

LC-MS/MS Analysis
  • Instrumentation: Utilize a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation: Separate the PFAS analytes and the internal standard on a C18 or similar reversed-phase analytical column.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the target PFAS and the internal standard.

  • Quantification: Calculate the concentration of each PFAS analyte by relating its peak area to the peak area of the internal standard.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the selection of an appropriate internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (250 mL) Fortify Fortify with Internal Standard Sample->Fortify SPE_Load Load Sample onto SPE Cartridge Fortify->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Elute Elute Analytes with Methanol SPE_Load->SPE_Elute Concentrate Concentrate Eluate SPE_Elute->Concentrate Reconstitute Reconstitute in Final Volume Concentrate->Reconstitute LC_Inject Inject into LC-MS/MS Reconstitute->LC_Inject LC_Separate Chromatographic Separation LC_Inject->LC_Separate MS_Detect Mass Spectrometric Detection (MRM) LC_Separate->MS_Detect Quantify Quantify Analytes MS_Detect->Quantify

Caption: Experimental workflow for PFAS analysis using an internal standard.

Caption: Decision tree for selecting a PFAS internal standard.

Conclusion

While this compound is a viable and cost-effective reference standard for mass spectrometry, its use as an internal standard for the quantitative analysis of PFAS presents challenges. The superior performance of isotopically labeled internal standards in correcting for matrix effects and procedural variability makes them the recommended choice for achieving the highest accuracy and reliability in PFAS analysis. When isotopically labeled standards are not available, a non-labeled compound like this compound may be considered, but it requires extensive validation to understand and account for its potential limitations. Researchers must carefully weigh the trade-offs between cost, availability, and data quality when selecting a reference standard for their PFAS analysis.

References

A Comparative Guide to Mass Spectrometry Calibration Standards: A Focus on 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Calibration Compounds

The selection of an appropriate calibration standard is contingent upon the mass spectrometer, the ionization technique, and the mass range of interest. Below is a summary of the performance characteristics of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine and its alternatives.

Calibration CompoundTypical Ionization Mode(s)Effective Mass RangeKey Performance Characteristics
This compound Electron Ionization (EI), Chemical Ionization (CI)Low to medium mass rangeProvides a well-defined fragmentation pattern with prominent ions suitable for calibrating gas chromatography-mass spectrometry (GC-MS) systems.
Ultramark 1621 Electrospray Ionization (ESI), Fast Atom Bombardment (FAB)700 - 2200 DaA mixture of fluorinated phosphazines that offers a series of intense, evenly spaced peaks in both positive and negative ion modes. It has demonstrated high mass accuracy, with measurements achieving approximately 2 ppm error for compounds like bovine insulin.[1]
Perfluorotributylamine (FC-43) Electron Ionization (EI)Up to ~650 DaA widely used calibrant for GC-MS systems, providing a characteristic fragmentation pattern with multiple ions across its effective mass range.
Sodium Cesium Iodide (NaCsI) Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)Up to 4000 DaForms stable cluster ions that provide a series of monoisotopic peaks extending to a high mass range, making it suitable for the calibration of liquid chromatography-mass spectrometry (LC-MS) and MALDI-MS instruments.[2]

Experimental Protocols

A robust cross-validation of calibration standards is essential to determine the optimal calibrant for a specific application. The following is a detailed protocol for a comparative study.

Objective:

To compare the performance of this compound, Ultramark 1621, FC-43, and Sodium Cesium Iodide in terms of linearity, sensitivity, and mass accuracy on a quadrupole time-of-flight (Q-TOF) mass spectrometer.

Materials:
  • This compound solution (1 mg/mL in a suitable solvent)

  • Ultramark 1621 solution (as per manufacturer's recommendation)

  • Perfluorotributylamine (FC-43)

  • Sodium Cesium Iodide solution (1 mg/mL in 50:50 isopropanol:water)

  • Mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS)

  • Appropriate solvent systems for each calibrant and ionization mode

Procedure:

1. Instrument Preparation:

  • Clean and prepare the ion source according to the manufacturer's guidelines.

  • Set the mass spectrometer to the appropriate ionization mode for each calibrant (e.g., ESI for Ultramark 1621 and NaCsI, and a heated ESI source or APCI for the introduction of the more volatile compounds if a direct infusion is performed).

2. Calibration and Data Acquisition:

  • For each calibrant:

    • Infuse the calibration solution into the mass spectrometer at a constant flow rate.

    • Acquire mass spectra across the relevant m/z range.

    • Perform an initial instrument calibration using the manufacturer's automated procedure with the respective calibrant.

    • Record the calibration results, including the mass accuracy of the calibrant ions.

3. Linearity Assessment:

  • Prepare a dilution series of a well-characterized standard compound (e.g., a peptide or small molecule relevant to the intended application) at a minimum of five concentration levels.

  • For each calibrated instrument state (i.e., after calibration with each of the test compounds), analyze the dilution series in triplicate.

  • Construct a calibration curve by plotting the peak area of the standard compound against its concentration.

  • Determine the coefficient of determination (R²) for each calibration curve. An R² value > 0.99 is generally considered indicative of good linearity.

4. Sensitivity Assessment (Limit of Detection - LOD):

  • Analyze progressively lower concentrations of the standard compound until the signal-to-noise ratio (S/N) is approximately 3:1. This concentration is defined as the LOD.

  • Determine the LOD for the standard compound under each calibration condition.

5. Mass Accuracy Assessment:

  • Using the calibrated instrument, acquire high-resolution mass spectra of a set of known compounds with diverse molecular weights.

  • For each known compound, determine the mass error in parts per million (ppm) using the following formula:

    • Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6

  • Calculate the average mass accuracy and standard deviation for each calibrant.

6. Data Analysis and Comparison:

  • Tabulate the results for linearity (R²), sensitivity (LOD), and mass accuracy (average ppm error and standard deviation) for each calibration compound.

  • Objectively compare the performance of each calibrant based on the collected data.

Visualizations

Cross-Validation Experimental Workflow

CrossValidationWorkflow cluster_prep Preparation cluster_cal Calibration & Acquisition cluster_analysis Performance Analysis cluster_results Results & Comparison inst_prep Instrument Preparation cal_1 Calibrate with Triazine inst_prep->cal_1 cal_2 Calibrate with Ultramark 1621 inst_prep->cal_2 cal_3 Calibrate with FC-43 inst_prep->cal_3 cal_4 Calibrate with NaCsI inst_prep->cal_4 cal_prep Calibrant Preparation cal_prep->cal_1 cal_prep->cal_2 cal_prep->cal_3 cal_prep->cal_4 std_prep Standard Preparation linearity Linearity Assessment std_prep->linearity cal_1->linearity cal_2->linearity cal_3->linearity cal_4->linearity sensitivity Sensitivity (LOD) linearity->sensitivity accuracy Mass Accuracy sensitivity->accuracy data_comp Data Comparison accuracy->data_comp conclusion Conclusion data_comp->conclusion

Caption: Workflow for the cross-validation of mass spectrometry calibration compounds.

PI3K/Akt Signaling Pathway in Drug Discovery

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified diagram of the PI3K/Akt signaling pathway, a key target in cancer drug development.

References

Evaluating the Long-Term Stability and Reliability of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term stability and reliability of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a compound frequently utilized as a mass marker in negative ion chemical ionization mass spectrometry.[1] Due to the limited availability of direct, long-term stability studies on this specific compound, this guide synthesizes information from analogous perfluorinated compounds and related triazine derivatives to infer its stability profile. Furthermore, it outlines standardized experimental protocols for conducting stability and reliability assessments and presents a comparison with potential alternatives.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are indicative of a thermally stable and chemically inert compound, characteristic of highly fluorinated molecules. The strong carbon-fluorine bonds contribute to its high thermal and oxidative stability.[2][3]

PropertyValueReference
Molecular Formula C₁₂F₂₁N₃[1][4]
Molecular Weight 585.11 g/mol [1][4]
Boiling Point 164-165 °C[5]
Density 1.716 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.311[5]
Appearance Colorless to Almost Colorless Clear LiquidTCI Chemicals

Inferred Long-Term Stability Profile

  • Thermal Stability: Perfluorinated compounds are known for their exceptional thermal stability due to the high bond energy of the C-F bond.[7] Research on perfluoroether triazine elastomers has demonstrated their utility in high-temperature applications, with oxidative stability superior to many other elastomers.[2] This suggests that this compound is likely to be stable at elevated temperatures encountered during routine laboratory use and storage.

  • Hydrolytic Stability: The hydrophobic nature of the heptafluoropropyl chains would be expected to confer significant resistance to hydrolysis. Studies on other fluorinated triazines have shown that the rate of hydrolysis is highly dependent on the substituents and the pH of the medium.[8] However, the absence of readily hydrolyzable groups in the subject molecule suggests a low susceptibility to degradation in aqueous environments under neutral conditions.

  • Photochemical Stability: Photolysis studies on fluorinated 1,2,3-triazine derivatives have shown that the photochemical behavior can vary, leading to polymerization or dimerization.[1] The photostability of 1,3,5-triazine derivatives has been linked to their ability to undergo rapid excited-state deactivation. Given that many fluorinated compounds are designed for their stability, significant degradation under typical laboratory light conditions is not expected, though specific studies are required for confirmation.

Comparison with Alternative Mass Spectrometry Calibrants

Several other compounds are used as calibrants in mass spectrometry. A direct comparative study on the long-term stability of these alternatives against this compound is not available. However, a qualitative comparison based on their general properties is presented in Table 2.

CalibrantChemical ClassKey CharacteristicsInferred Stability
This compound Perfluorinated TriazineProvides mass markers in the negative ion mode.High thermal and chemical stability is inferred from its structure.
Ultramark 1621 Mixture of fluorinated phosphazinesShows stable fragment intensities over a large m/z range.Reported to have stable fragment intensities.
Perfluorokerosene (PFK) Mixture of perfluorinated hydrocarbonsProvides a fragmentation pattern similar to EI outcomes.Generally considered chemically inert and thermally stable.
Perfluorotributylamine (PFTBA or FC-43) PerfluoroamineCommonly used for electron ionization mass spectrometry calibration.High thermal and chemical stability.

Experimental Protocols for Stability and Reliability Evaluation

To rigorously assess the long-term stability and reliability of this compound, a series of stability-indicating assays should be performed. These assays are designed to detect changes in the identity, purity, and potency of the compound over time under various environmental conditions.[9]

General Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a comprehensive stability study.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Plan Define Study Parameters (Storage Conditions, Time Points) Protocol Develop Stability Protocol Plan->Protocol Sample Prepare & Store Samples Protocol->Sample Test Perform Analytical Testing Sample->Test Stress Conduct Forced Degradation Stress->Test Data Collect & Analyze Data Test->Data Report Generate Stability Report Data->Report

Caption: General workflow for conducting a chemical stability study.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[10] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_analysis Analysis Compound 2,4,6-Tris(heptafluoropropyl) -1,3,5-triazine Acid Acid Hydrolysis (e.g., 0.1 M HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C) Compound->Thermal Photo Photochemical Stress (e.g., UV/Vis light) Compound->Photo LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS NMR NMR Spectroscopy LCMS->NMR Characterize Degradants

References

A Comparative Guide to Mass Spectrometry Calibrants: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine vs. Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible results in mass spectrometry, the choice of a suitable calibrant is paramount. This guide provides a comparative overview of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a widely used analytical standard, and established Certified Reference Materials (CRMs) for mass spectrometry calibration. This objective comparison, supported by available data and general experimental protocols, aims to assist researchers in selecting the appropriate calibrant for their specific analytical needs.

Introduction to Mass Spectrometry Calibration

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Accurate mass measurement is fundamental to the identification and quantification of compounds. To ensure the accuracy of these measurements, mass spectrometers require regular calibration. Calibration is the process of establishing a relationship between the measured m/z values and the true m/z values using a known standard.

An ideal mass spectrometry calibrant should possess several key characteristics:

  • A well-defined and stable chemical composition.

  • A predictable fragmentation pattern that provides a series of ions with known m/z values across a wide mass range.

  • High purity to avoid interference from impurities.

  • Volatility suitable for the chosen ionization technique.

This guide focuses on the comparison of an analytical standard, this compound, with a commonly used Certified Reference Material, Perfluorotributylamine (FC-43).

Calibrant Profiles: A Head-to-Head Comparison

FeatureThis compound (Analytical Standard)Perfluorotributylamine (FC-43) (Certified Reference Material)
Chemical Formula C₁₂F₂₁N₃C₁₂F₂₇N
Molecular Weight 585.11 g/mol 671.09 g/mol
CAS Number 915-76-4311-89-7
Typical Purity ≥98.0%Certified Purity (e.g., >99.5%)
Certification Typically supplied with a Certificate of Analysis (CoA) from the manufacturer, stating purity.Certified under ISO 17034, with a comprehensive Certificate of Analysis detailing certified values, uncertainty, and traceability to SI units.
Key Mass Fragments (m/z) Provides a series of characteristic high-mass ions.Characterized by a series of prominent high-mass ions, making it an excellent calibrant for a wide mass range. Key fragments include m/z 69 (CF₃⁺), 131 (C₃F₅⁺), 219 (C₄F₉⁺), 264 (C₅F₁₀N⁺), 414 (C₈F₁₆N⁺), and 502 (C₉F₂₀N⁺).[1]
Primary Application Mass spectrometry calibration, particularly in electron ionization (EI) and chemical ionization (CI).Widely used as a calibration standard for mass spectrometers, especially in EI mode.[1][2]

Experimental Protocol: General Guideline for External Mass Calibration

The following is a generalized protocol for the external calibration of a mass spectrometer using a chemical standard. This procedure is applicable to both this compound and Perfluorotributylamine (FC-43) with minor adjustments based on the instrument and ionization method.

Objective: To establish an accurate mass calibration curve for the mass spectrometer.

Materials:

  • Mass Spectrometer (e.g., Quadrupole, Ion Trap, Time-of-Flight)

  • Direct Inlet Probe or GC Inlet

  • Calibration Compound (this compound or FC-43)

  • Appropriate Solvent (if required for sample introduction)

  • Instrument Control and Data Acquisition Software

Procedure:

  • Instrument Preparation:

    • Ensure the mass spectrometer is tuned and operating according to the manufacturer's specifications.

    • Set the appropriate ionization mode (e.g., Electron Ionization - EI).

    • Set the mass analyzer to scan over the desired mass range, ensuring it covers the characteristic fragments of the chosen calibrant.

  • Calibrant Introduction:

    • Introduce a small, steady amount of the calibrant into the ion source. This can be done via a direct inlet probe for solids or liquids with low volatility, or by injecting a dilute solution into a GC inlet for more volatile compounds. The goal is to achieve a stable ion current.

  • Data Acquisition:

    • Acquire a mass spectrum of the calibrant. The spectrum should show a series of well-defined peaks corresponding to the known fragments of the calibrant.

  • Calibration:

    • Using the instrument's calibration software, identify the major, known fragment ions in the acquired spectrum.

    • Assign the known, accurate masses to these peaks.

    • The software will then generate a calibration curve by fitting the measured m/z values to the known, true m/z values. This corrects for any systematic errors in the mass measurement.

  • Verification:

    • After calibration, re-acquire a spectrum of the calibrant to verify that the mass assignments are now accurate across the entire mass range.

    • The instrument is now ready for the analysis of unknown samples.

Workflow for Mass Spectrometer Calibration

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Calibration cluster_verification Verification instrument_prep Instrument Preparation (Tuning, Ionization Mode) calibrant_prep Prepare Calibrant Solution (if necessary) introduce_calibrant Introduce Calibrant to Ion Source calibrant_prep->introduce_calibrant acquire_spectrum Acquire Mass Spectrum introduce_calibrant->acquire_spectrum identify_peaks Identify Known Fragment Ions acquire_spectrum->identify_peaks generate_curve Generate Calibration Curve identify_peaks->generate_curve verify_calibration Verify Mass Accuracy generate_curve->verify_calibration analyze_samples Proceed to Sample Analysis verify_calibration->analyze_samples

Caption: Workflow for External Mass Spectrometer Calibration.

Concluding Remarks

The choice between an analytical standard like this compound and a Certified Reference Material such as Perfluorotributylamine (FC-43) depends on the specific requirements of the analytical task.

  • This compound (Analytical Standard): This is a suitable and widely used option for routine mass spectrometer calibration where high purity and a well-characterized fragmentation pattern are sufficient. It provides a cost-effective solution for ensuring instrument performance.

  • Perfluorotributylamine (FC-43) (Certified Reference Material): For applications requiring the highest level of accuracy, traceability, and documented uncertainty, a CRM is the preferred choice. The certification under ISO 17034 provides confidence in the stated purity and identity, which is crucial for regulated environments, method validation, and inter-laboratory studies.

Ultimately, researchers must weigh the required level of analytical rigor against practical considerations to select the most appropriate calibrant for their mass spectrometry applications. For critical applications, the use of a CRM is highly recommended to ensure the defensibility and traceability of the obtained results.

References

Safety Operating Guide

Navigating the Disposal of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory waste is paramount for environmental protection and regulatory adherence. This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a per- and polyfluoroalkyl substance (PFAS), tailored for researchers, scientists, and drug development professionals.

This compound is categorized as a PFAS, a class of chemicals known for their persistence in the environment.[1][2] Due to their stable chemical structure, special considerations are required for their disposal to prevent environmental contamination.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is harmful if inhaled, swallowed, or in contact with skin.

Recommended PPE:

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Ventilation: Use only outdoors or in a well-ventilated area.

In case of exposure, follow these first-aid measures:

  • If Swallowed: Call a poison center or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Contaminated clothing should be washed before reuse.

Disposal Procedures and Considerations

The disposal of PFAS-containing waste is a complex issue due to their persistence.[2][3] The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, highlighting several technologies.[4] The primary disposal methods for PFAS waste include thermal destruction, landfilling, and underground injection.[4]

Disposal Options for this compound Waste:

Disposal MethodDescriptionKey Considerations & Challenges
High-Temperature Incineration A potential method for breaking down the stable chemical bonds of PFAS through high temperatures.[3]Incomplete destruction can lead to the formation of other potentially harmful PFAS products. The high stability of PFAS requires very high temperatures and long residence times for effective breakdown.[2][3]
Landfilling Disposing of the chemical waste in designated hazardous waste landfills.PFAS can leach from landfills into the surrounding environment, contaminating soil and groundwater.[2] This method does not destroy the chemical but rather contains it.
Underground Injection Injecting the waste deep into underground geological formations.This method is subject to strict geological and regulatory requirements to prevent contamination of underground drinking water sources.

It is critical to consult with your institution's environmental health and safety (EHS) department and a licensed hazardous waste disposal contractor to determine the most appropriate and compliant disposal route for this compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe segregate Step 2: Segregate Waste (Keep separate from other chemical waste) ppe->segregate container Step 3: Use Designated Waste Container (Properly labeled, sealed) segregate->container consult Step 4: Consult EHS & Waste Vendor container->consult disposal_decision Step 5: Determine Disposal Method consult->disposal_decision incineration High-Temperature Incineration disposal_decision->incineration Thermal Destruction landfill Hazardous Waste Landfill disposal_decision->landfill Containment injection Underground Injection disposal_decision->injection Deep Well Injection transport Step 6: Arrange for Waste Pickup (Licensed hazardous waste transporter) incineration->transport landfill->transport injection->transport documentation Step 7: Complete Waste Manifest & Documentation transport->documentation end End: Disposal Complete documentation->end

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.